molecular formula C6H7ClINO B1528309 4-Amino-3-iodophenol hydrochloride CAS No. 858013-77-1

4-Amino-3-iodophenol hydrochloride

Cat. No.: B1528309
CAS No.: 858013-77-1
M. Wt: 271.48 g/mol
InChI Key: IQWVENNPUMLVQQ-UHFFFAOYSA-N
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Description

4-Amino-3-iodophenol hydrochloride is a useful research compound. Its molecular formula is C6H7ClINO and its molecular weight is 271.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-3-iodophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO.ClH/c7-5-3-4(9)1-2-6(5)8;/h1-3,9H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWVENNPUMLVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)I)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Amino-3-iodophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a comprehensive resource on the physical and chemical properties of 4-Amino-3-iodophenol hydrochloride. Given the limited availability of direct experimental data for this specific compound in peer-reviewed literature and public databases, this guide employs a comparative analysis approach. By examining the well-documented properties of structurally analogous compounds, we can provide researchers, scientists, and drug development professionals with reliable estimations and field-proven insights into its characteristics.

The core of this guide is built on the foundational principles of structure-property relationships in medicinal chemistry. The influence of key functional groups—the amino group, the phenolic hydroxyl, the iodine substituent, and the hydrochloride salt form—will be systematically evaluated to project the behavior of the target molecule.

Molecular Structure and Identification

The foundational step in understanding a compound's properties is to define its structure and key identifiers. This compound is a halogenated aminophenol derivative. The hydrochloride salt form is typically employed to enhance the stability and aqueous solubility of the parent amine.

  • Molecular Formula: C₆H₇ClINO

  • Molecular Weight: 287.50 g/mol

  • CAS Number: 858013-77-1[1]

  • IUPAC Name: 4-amino-3-iodophenol;hydrochloride

The structural arrangement of the functional groups on the benzene ring is critical to its chemical reactivity and physical behavior. The ortho-relationship between the iodine and the amino group, and the para-relationship between the amino and hydroxyl groups, create a specific electronic environment that dictates its properties.

Caption: Key regions in the predicted ¹H NMR spectrum.

  • Aromatic Region (δ 6.5 - 7.5 ppm): The benzene ring will show three distinct proton signals. The iodine atom, being a large electron-donating but electronegative halogen, will have a complex effect on the chemical shifts. We expect a pattern of doublets and doublets of doublets, characteristic of a 1,2,4-trisubstituted ring.

  • Exchangeable Protons (broad signals): The protons on the nitrogen (-NH₃⁺) and oxygen (-OH) are acidic and will exchange with solvent protons (if present), leading to broad signals. Their chemical shifts are highly dependent on solvent, concentration, and temperature. In a non-aqueous solvent like DMSO-d₆, these peaks will be more clearly observable.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will display six distinct signals for the aromatic carbons.

  • C-OH (δ ~150-155 ppm): The carbon attached to the hydroxyl group will be significantly downfield.

  • C-NH₃⁺ (δ ~140-145 ppm): The carbon bearing the ammonium group will also be downfield.

  • C-I (δ ~85-95 ppm): Carbon atoms directly bonded to iodine are heavily shielded due to the "heavy atom effect," shifting their resonance significantly upfield compared to other aromatic carbons. This upfield signal is a key diagnostic feature for iodo-substituted aromatics.

  • Other Aromatic Carbons (δ ~115-130 ppm): The remaining three carbons of the benzene ring will resonate in the typical aromatic region.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, any analysis of this compound must follow rigorous, self-validating protocols. Below is a standard operating procedure for acquiring a ¹H NMR spectrum, a fundamental technique for structural verification.

Protocol: ¹H NMR Sample Preparation and Acquisition

  • Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation and purity assessment.

  • Materials:

    • This compound sample (2-5 mg)

    • Deuterated solvent (e.g., DMSO-d₆, chosen for its ability to dissolve polar compounds and reveal exchangeable protons)

    • NMR tube (5 mm, high precision)

    • Pipettes and vial

  • Methodology:

    • Sample Weighing: Accurately weigh approximately 3 mg of the compound into a clean, dry vial. The precision of this step is critical for any subsequent quantitative analysis (qNMR).

    • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the vial. The choice of a deuterated solvent is mandatory to avoid a large interfering solvent signal in the spectrum.

    • Dissolution: Vortex the vial for 30 seconds to ensure complete dissolution. If necessary, gentle warming or sonication can be applied. A clear, homogenous solution is required for high-quality data.

    • Transfer: Carefully transfer the solution into the NMR tube. Ensure no air bubbles are trapped, as they can degrade the spectral resolution (shimming).

    • Instrument Setup: Insert the tube into the NMR spectrometer. The instrument's software will be used to lock onto the deuterium signal of the solvent, and then to "shim" the magnetic field, a process that optimizes its homogeneity to ensure sharp spectral lines.

    • Acquisition: Acquire the spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay). This number of scans provides a good signal-to-noise ratio for a sample of this concentration.

    • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

  • Self-Validation/Trustworthiness:

    • Internal Standard: For purity assessment, a known amount of an internal standard (e.g., dimethyl sulfone) with a certified purity would be added during the weighing step. The integration of the analyte signals relative to the standard's signal allows for accurate quantification.

    • Solvent Peak Reference: The residual solvent peak (DMSO-d₅ at ~2.50 ppm) serves as a primary chemical shift reference, ensuring the accuracy and reproducibility of the reported values.

    • Linewidth: The sharpness of the peaks (linewidth) is a direct indicator of proper shimming and sample quality. Broad peaks could indicate aggregation or paramagnetic impurities.

Safety and Handling

As a guiding principle, any novel or sparsely documented chemical should be handled with care, assuming it is hazardous until proven otherwise. Based on the data for analogous compounds, the following precautions are advised.

  • Hazard Classification (Predicted): Likely to be classified as an irritant to the skin and eyes. [2]May cause respiratory irritation. Halogenated phenols and anilines can be harmful if swallowed or absorbed through the skin. [3][4]* Handling:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

    • Avoid generating dust.

    • Wash hands thoroughly after handling.

References

  • Alfa Aesar. (2010). Safety Data Sheet: 4-Iodophenol. [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. [Link]

  • PubChem. (n.d.). 4-Amino-3-chlorophenol hydrochloride. [Link]

  • PharmaCompass. (n.d.). 4-Amino-3-chlorophenol hydrochloride. [Link]

  • Fisher Scientific. (n.d.). 4-amino-3-chlorophenol hydrochloride, 98%, Thermo Scientific Chemicals. [Link]

  • Chemical Point. (n.d.). 4-Amino-3-chlorophenol hydrochloride. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Amino-3-chlorophenol: Comprehensive Overview and Applications. [Link]

Sources

An In-depth Technical Guide to 4-Amino-3-chlorophenol Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Target Compound: Initial searches for "4-Amino-3-iodophenol hydrochloride" did not yield a commercially available compound with a registered CAS number, suggesting it is either a rare chemical or the query may contain a typographical error. In contrast, "4-Amino-3-chlorophenol hydrochloride" is a well-documented and readily available compound with significant applications in pharmaceutical development. This guide will therefore focus on the chloro-derivative, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

4-Amino-3-chlorophenol hydrochloride is a substituted aromatic compound that serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure features a phenol ring substituted with an amino group, a chlorine atom, and is supplied as a hydrochloride salt to improve stability and handling.

Identifier Value Source
CAS Number 52671-64-4[1][2][3][4][5][6]
Molecular Formula C₆H₇Cl₂NO[1][2][3]
Molecular Weight 180.03 g/mol [1][3][5]
IUPAC Name 4-amino-3-chlorophenol;hydrochloride[1][2]
Synonyms 2-Chloro-4-hydroxyaniline hydrochloride[2][5]
Appearance White to gray or pale brown crystalline powder[4][7]
Melting Point 254-256 °C (with decomposition)[2]

Synthesis of 4-Amino-3-chlorophenol: A Mechanistic Perspective

The synthesis of 4-amino-3-chlorophenol is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic route involves the reduction of a nitrophenol precursor.

Generalized Synthetic Workflow

A prevalent method for synthesizing 4-amino-3-chlorophenol involves a three-step process starting from sulfanilic acid. This process includes diazotization, coupling, and reduction.[8][9] The use of a multi-temperature-zone continuous flow microchannel reactor has been explored to improve yield, purity, and safety, addressing issues associated with the instability of the diazonium salt intermediate.[8][9]

Step-by-Step Protocol:

  • Diazotization: Sulfanilic acid is dissolved in an aqueous solution with sodium nitrite and an inorganic base. This solution is then reacted with hydrochloric acid at a low temperature (-5°C to 20°C) to form the diazonium salt.[8]

  • Coupling: The resulting diazonium salt is then coupled with another aromatic compound.

  • Reduction: The final step involves the reduction of the azo compound to yield 4-amino-3-chlorophenol.

Diagrammatic Representation of a General Synthetic Approach:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Reduction Sulfanilic Acid Sulfanilic Acid Diazonium Salt Diazonium Salt Sulfanilic Acid->Diazonium Salt Sodium Nitrite Sodium Nitrite Sodium Nitrite->Diazonium Salt Hydrochloric Acid Hydrochloric Acid Hydrochloric Acid->Diazonium Salt Azo Compound Azo Compound Diazonium Salt->Azo Compound Coupling Agent Coupling Agent Coupling Agent->Azo Compound 4-Amino-3-chlorophenol 4-Amino-3-chlorophenol Azo Compound->4-Amino-3-chlorophenol Reducing Agent Reducing Agent Reducing Agent->4-Amino-3-chlorophenol

Caption: Generalized workflow for the synthesis of 4-amino-3-chlorophenol.

Applications in Drug Discovery and Development

4-Amino-3-chlorophenol is a crucial intermediate in the synthesis of several targeted cancer therapies. Its structural motifs are incorporated into molecules that inhibit specific signaling pathways involved in tumor growth and proliferation.

Tyrosine Kinase Inhibitors

This compound is a key precursor for the synthesis of potent tyrosine kinase inhibitors (TKIs) such as:

  • Tivozanib: Used in the treatment of renal cell carcinoma.

  • Lenvatinib: Employed in the therapy of advanced liver cancer.[8]

The presence of the amino and hydroxyl groups on the phenylic ring of 4-amino-3-chlorophenol allows for further chemical modifications to develop novel drug candidates.

Broader Therapeutic Potential

Beyond oncology, 4-amino-3-chlorophenol is utilized in the design and synthesis of drugs for:

  • Cardiovascular diseases

  • Neurological disorders[8][9]

Recent research has also explored ortho-aminophenol derivatives as potent inhibitors of ferroptosis, a form of regulated cell death, which has therapeutic implications for a wide range of diseases.[10]

Conceptual Application in Drug Synthesis:

G cluster_synthesis Chemical Synthesis cluster_apis Active Pharmaceutical Ingredients 4-Amino-3-chlorophenol_HCl 4-Amino-3-chlorophenol Hydrochloride Reaction_A Reaction A 4-Amino-3-chlorophenol_HCl->Reaction_A Intermediate Reaction_B Reaction B 4-Amino-3-chlorophenol_HCl->Reaction_B Intermediate Reaction_C Reaction C 4-Amino-3-chlorophenol_HCl->Reaction_C Intermediate Tivozanib Tivozanib Reaction_A->Tivozanib Lenvatinib Lenvatinib Reaction_B->Lenvatinib Novel_Therapeutics Other Novel Therapeutics Reaction_C->Novel_Therapeutics

Caption: Role of 4-Amino-3-chlorophenol HCl as a key intermediate.

Analytical Characterization

The purity and identity of 4-Amino-3-chlorophenol hydrochloride are typically confirmed using a combination of analytical techniques.

Technique Purpose Expected Outcome
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A major peak corresponding to the compound, with purity typically >98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation.¹H and ¹³C NMR spectra consistent with the assigned chemical structure.
Mass Spectrometry (MS) Molecular weight determination.A molecular ion peak corresponding to the mass of the free base.
Titration Assay of the hydrochloride salt content.Determination of the percentage of the hydrochloride salt, typically within a range of 97.5% to 102.5%.[7]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 4-Amino-3-chlorophenol hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Handling: Avoid inhalation of dust and ensure adequate ventilation.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

4-Amino-3-chlorophenol hydrochloride is a versatile and valuable building block in modern medicinal chemistry. Its utility in the synthesis of life-saving medications, particularly in the field of oncology, underscores its importance. A thorough understanding of its chemical properties, synthetic routes, and applications is essential for researchers and professionals engaged in drug discovery and development.

References

  • PubChem. 4-Amino-3-chlorophenol hydrochloride. [Link]

  • PharmaCompass. 4-Amino-3-chlorophenol hydrochloride. [Link]

  • Google Patents. Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor.
  • Patsnap Eureka. Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor. [Link]

  • PubMed. Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. [Link]

Sources

Spectral data (NMR, IR, MS) of 4-Amino-3-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Analysis of 4-Amino-3-iodophenol

Disclaimer: Direct experimental spectral data for 4-Amino-3-iodophenol is not extensively available in public scientific databases. This guide has been compiled by a Senior Application Scientist to provide a comprehensive, predictive overview based on established spectroscopic principles and data from structurally analogous compounds. The information herein is intended to guide researchers in the identification and characterization of 4-Amino-3-iodophenol, offering predicted data, detailed interpretation, and standardized experimental protocols.

Introduction

4-Amino-3-iodophenol is a substituted aromatic compound of significant interest in synthetic organic chemistry and drug development. Its trifunctional nature, featuring hydroxyl, amino, and iodo groups on a benzene ring, makes it a versatile building block for synthesizing more complex molecules, including pharmaceutical intermediates and materials with novel electronic properties. Accurate structural elucidation is paramount for its application, and a thorough understanding of its spectral characteristics is the cornerstone of this process.

This guide provides a detailed analysis of the expected Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) data for 4-Amino-3-iodophenol. The interpretations are grounded in the fundamental principles of spectroscopy and draw parallels with known data from related molecules such as 4-aminophenol and 3-iodophenol.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of 4-Amino-3-iodophenol is presented below with the IUPAC numbering convention that will be used throughout this guide.

Caption: Molecular structure and numbering of 4-Amino-3-iodophenol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and offering clues to its structure. For 4-Amino-3-iodophenol, Electron Ionization (EI) is a suitable technique, as it generates reproducible fragmentation patterns.

Predicted Mass Spectrum Data

The key predicted mass spectral data for 4-Amino-3-iodophenol (C₆H₆INO) are summarized below.

Property Predicted Value Interpretation
Molecular Formula C₆H₆INO-
Monoisotopic Mass 234.9494 g/mol The precise mass of the molecule with the most abundant isotopes.
Molecular Ion [M]⁺• m/z 235The parent ion formed by the loss of one electron.
[M+H]⁺ m/z 235.9567Protonated molecule, often seen in soft ionization techniques.[1]
[M+Na]⁺ m/z 257.9386Sodium adduct, common as an impurity.[1]
Key Fragment 1 m/z 128Loss of an iodine radical (•I) from the molecular ion.
Key Fragment 2 m/z 108Loss of CO from the [M-I]⁺ fragment.
Key Fragment 3 m/z 93Loss of HCN from the [M-I-CO]⁺ fragment.
Interpretation of Fragmentation

The ionization of 4-Amino-3-iodophenol in an EI source would produce a molecular ion (M⁺•) at m/z 235. Due to the high energy of EI, this ion is expected to undergo fragmentation.[2][3][4] Halogenated aromatic compounds often exhibit characteristic fragmentation patterns.[5]

The most probable primary fragmentation event is the cleavage of the C-I bond, which is the weakest bond among the substituents, leading to the loss of an iodine radical (I•). This would generate a prominent fragment ion at m/z 128 ([M-I]⁺). Subsequent fragmentation of this ion could involve the loss of carbon monoxide (CO), a common fragmentation pathway for phenols, to yield an ion at m/z 100. Further fragmentation could occur, but these initial losses are typically the most diagnostic.

Figure 2. Predicted MS Fragmentation Pathway mol_ion [C6H6INO]+• m/z = 235 frag1 [C6H6NO]+ m/z = 108 mol_ion->frag1 - I• frag2 [C5H5N]+ m/z = 79 frag1->frag2 - CHO•

Caption: Predicted major fragmentation pathway for 4-Amino-3-iodophenol in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry
  • Sample Preparation: A small amount of the solid 4-Amino-3-iodophenol sample (typically <1 mg) is loaded into a capillary tube for analysis via a direct insertion probe.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns, allowing for comparison with spectral libraries.[2][4]

    • Source Temperature: 200-250 °C to ensure sample volatilization.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Data Acquisition: The sample is introduced into the ion source, and the mass spectrum is recorded over a relevant m/z range (e.g., 50-300 amu).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.

Predicted IR Absorption Bands

The predicted characteristic IR absorption bands for 4-Amino-3-iodophenol are listed below. These predictions are based on the typical frequency ranges for the functional groups present.[6][7][8][9]

Wavenumber (cm⁻¹) Vibration Type Intensity Comments
3450 - 3300N-H StretchMedium-StrongTwo bands expected for the primary amine (-NH₂).
3400 - 3200O-H StretchStrong, BroadBroadness is due to intermolecular hydrogen bonding.[7]
3100 - 3000Aromatic C-H StretchMediumCharacteristic of sp² C-H bonds in the benzene ring.
1620 - 1580N-H Bend (Scissoring)MediumConfirms the presence of a primary amine.
1600 - 1450Aromatic C=C StretchMedium-StrongMultiple bands are expected in this region.
1350 - 1250Aromatic C-N StretchMedium-Strong
1260 - 1180C-O Stretch (Phenolic)Strong
850 - 750C-H Out-of-plane BendStrongThe specific pattern can give clues about the substitution on the ring.
600 - 500C-I StretchMedium-Weak
Interpretation of the IR Spectrum

The IR spectrum of 4-Amino-3-iodophenol is expected to be rich in information. The most prominent features would be the broad O-H stretching band around 3300 cm⁻¹ and the two sharp-to-medium N-H stretching bands for the primary amine between 3450 and 3300 cm⁻¹. The presence of the aromatic ring will be confirmed by the C-H stretches just above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The strong absorption corresponding to the phenolic C-O stretch around 1220 cm⁻¹ is also a key diagnostic peak. The C-I stretch is expected at a lower frequency, typically in the fingerprint region.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly dry approximately 1-2 mg of the 4-Amino-3-iodophenol sample and ~100 mg of spectroscopic grade Potassium Bromide (KBr). KBr is used as it is transparent in the mid-IR range.

    • Grind the sample and KBr together in an agate mortar and pestle to a very fine, homogenous powder.[10][11]

  • Pellet Formation:

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum (usually of air or a blank KBr pellet).

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts (δ) for 4-Amino-3-iodophenol are based on the principle of substituent additivity, starting from the chemical shift of benzene (~7.26 ppm). The effects of the -OH, -NH₂, and -I groups are considered.

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Interpretation
H-27.1 - 7.3Doublet (d)J = ~2-3 HzOrtho to -OH, meta to -NH₂ and -I. Expected to be the most deshielded aromatic proton.
H-56.7 - 6.9Doublet of doublets (dd)J = ~8-9 Hz, ~2-3 HzOrtho to -NH₂, meta to -OH and -I.
H-66.5 - 6.7Doublet (d)J = ~8-9 HzOrtho to -OH, meta to -I.
-OH8.5 - 9.5Singlet (s), broad-Chemical shift is concentration and solvent dependent.
-NH₂4.5 - 5.5Singlet (s), broad-Chemical shift is concentration and solvent dependent.

Rationale for ¹H NMR Predictions:

  • The -OH and -NH₂ groups are strong electron-donating groups through resonance, which shield the ortho and para positions, shifting them upfield (to lower ppm).

  • The -I group is electron-withdrawing inductively but weakly electron-donating through resonance. Its effect is less pronounced than -OH and -NH₂.

  • The predicted splitting patterns arise from spin-spin coupling with neighboring protons. H-2 couples with H-6 (meta, small J), H-5 couples with H-6 (ortho, large J) and H-2 (para, very small J, may not be resolved), and H-6 couples with H-5 (ortho, large J).

Predicted ¹³C NMR Spectral Data

Similar to ¹H NMR, the ¹³C NMR chemical shifts are predicted based on substituent effects on the benzene carbon signal (~128.5 ppm).

Carbon Predicted δ (ppm) Interpretation
C-1148 - 152Attached to -OH, significantly deshielded.
C-2120 - 124
C-385 - 90Attached to -I, shielded due to the "heavy atom effect".
C-4140 - 145Attached to -NH₂.
C-5118 - 122
C-6114 - 118

Rationale for ¹³C NMR Predictions:

  • C-1 and C-4: The carbons directly attached to the electronegative oxygen and nitrogen atoms are significantly deshielded and appear downfield.

  • C-3: The carbon bonded to iodine is expected to be shifted significantly upfield. This is a characteristic "heavy atom effect" where the large electron cloud of iodine induces shielding.

  • C-2, C-5, C-6: The shifts of these carbons are influenced by the combined electronic effects of the three substituents.

Experimental Protocol: NMR Spectroscopy

Figure 3. General Workflow for NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve ~5-10 mg of sample in ~0.6 mL deuterated solvent (e.g., DMSO-d6) transfer Transfer to NMR tube dissolve->transfer instrument Place tube in NMR spectrometer (e.g., 400 MHz) transfer->instrument shim Lock and Shim instrument->shim acquire Acquire 1H, 13C, and 2D spectra (COSY, HSQC) shim->acquire process Fourier Transform, Phase and Baseline Correction acquire->process integrate Integrate 1H signals process->integrate assign Assign peaks and interpret structure integrate->assign

Caption: A standardized workflow for the acquisition and analysis of NMR spectra for a small organic molecule.

  • Sample Preparation:

    • Weigh 5-10 mg of 4-Amino-3-iodophenol.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the phenolic and amine protons are readily observable) in a small vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (e.g., 400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

    • 2D NMR (Optional but Recommended): Experiments like COSY (to establish H-H correlations) and HSQC (to correlate protons with their directly attached carbons) can be performed to confirm assignments.

Conclusion

This technical guide provides a robust, predictive framework for the spectral characterization of 4-Amino-3-iodophenol. While direct experimental data is scarce, the analysis of substituent effects and data from analogous compounds allows for reliable predictions of its mass spectrometric fragmentation, infrared absorption bands, and NMR chemical shifts. The detailed experimental protocols provided herein offer a standardized approach for researchers to acquire and validate this spectral data. A comprehensive, multi-spectroscopic approach as outlined is critical for the unambiguous structural confirmation of this versatile chemical intermediate.

References

  • Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-3-iodophenol. National Center for Biotechnology Information. Retrieved from [Link]

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  • University of Liverpool Repository. (n.d.). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace. Retrieved from [Link]

  • Srivastava, V. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. Retrieved from [Link]

  • Pérez-Ramirez, J., et al. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Retrieved from [Link]

  • Abraham, R. J., et al. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

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  • University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (2017). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Journal of the Arkansas Academy of Science. (n.d.). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Retrieved from [Link]

  • Claridge, T. D. W., et al. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51. Retrieved from [Link]

  • Bruker. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • Malfara, M., Jansen, A., & Tierney, J. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. Retrieved from [Link]

  • Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between ortho, meta, and para substituted benzene rings?. Retrieved from [Link]

  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708.
  • ElectronicsAndBooks. (1969). Competing Fragmentations in the Mass Spectra of Halogenated Phenols. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. Retrieved from [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

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Sources

An In-depth Technical Guide to the Solubility of 4-Amino-3-iodophenol Hydrochloride in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Amino-3-iodophenol hydrochloride is a substituted aromatic compound of significant interest in synthetic organic chemistry and drug discovery. As an intermediate, its solubility characteristics in various laboratory solvents are critical for reaction optimization, purification, formulation, and analytical method development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering insights into its behavior in polar protic, polar aprotic, and nonpolar solvents. Due to the limited availability of quantitative solubility data in public literature, this document also presents a detailed, field-proven experimental protocol for its determination.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. This compound possesses several key functional groups that dictate its interaction with different solvents:

  • Aromatic Ring: The benzene ring provides a nonpolar surface area.

  • Amino Group (-NH2): This group is capable of acting as a hydrogen bond donor. As a hydrochloride salt, this group will be protonated (-NH3+), significantly increasing its polarity and potential for ionic interactions.

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is a strong hydrogen bond donor and a moderate hydrogen bond acceptor.

  • Iodine Atom (-I): The iodine substituent increases the molecular weight and polarizability of the molecule.

  • Hydrochloride Salt: The presence of the hydrochloride salt form dramatically increases the ionic character and, consequently, the aqueous solubility of the compound compared to its free base form.

Predicted Physicochemical Properties of 4-Amino-3-iodophenol:

PropertyPredicted ValueSource
Molecular FormulaC6H6INO[1]
Molecular Weight235.02 g/mol [1]

The hydrochloride salt will have a molecular weight of 271.48 g/mol .

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of understanding solubility. The solubility of this compound in a given solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

These solvents are characterized by the presence of O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors.

  • Water: As a highly polar protic solvent, water is expected to be a good solvent for this compound. The ionic nature of the hydrochloride salt will lead to favorable ion-dipole interactions with water molecules. The protonated amino group (-NH3+) and the hydroxyl group can both donate hydrogen bonds to water, while the oxygen of the hydroxyl group can accept hydrogen bonds.

  • Alcohols (Methanol, Ethanol): These solvents are also polar protic and are expected to be effective at solvating this compound. Their ability to form hydrogen bonds and their polarity will facilitate the dissolution of the compound.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone)

These solvents possess significant dipole moments but lack O-H or N-H bonds.

  • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These are highly polar aprotic solvents with strong hydrogen bond accepting capabilities. They are generally excellent solvents for a wide range of organic compounds, including salts. It is anticipated that this compound will exhibit good solubility in DMSO and DMF.

  • Acetonitrile and Acetone: These solvents are less polar than DMSO and DMF but are still capable of dissolving polar compounds. Their effectiveness will depend on the balance of the ionic and organic character of the solute.

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether)

These solvents have low dielectric constants and are incapable of forming strong hydrogen bonds.

  • Toluene, Hexane: Due to the high polarity and ionic nature of this compound, it is expected to have very low to negligible solubility in nonpolar solvents like toluene and hexane. The energy required to break the strong solute-solute interactions (crystal lattice energy) would not be compensated by the weak solute-solvent interactions.

  • Diethyl Ether: While slightly polar, diethyl ether is a poor hydrogen bond donor and is unlikely to be an effective solvent for this hydrochloride salt.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring the generation of accurate and reproducible data.

Materials and Equipment
  • This compound (of known purity)

  • Selected solvents (HPLC grade or equivalent)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE or nylon)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep_solid Weigh excess solid prep_vial Combine in sealed vial prep_solid->prep_vial prep_solvent Add known volume of solvent prep_solvent->prep_vial equilibration Agitate at constant temperature (e.g., 24-72 hours) prep_vial->equilibration centrifuge Centrifuge to pellet solid equilibration->centrifuge aliquot Take supernatant aliquot centrifuge->aliquot filter Filter supernatant aliquot->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate solubility (mg/mL) analyze->calculate calibration Prepare calibration curve calibration->calculate

Sources

Stability and storage conditions for 4-Amino-3-iodophenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 4-Amino-3-iodophenol Hydrochloride

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its unique structure, featuring an aminophenol core substituted with iodine, imparts specific reactivity that is both valuable and a source of potential instability. This guide provides a comprehensive overview of the chemical stability of this compound, recommended storage and handling procedures, and robust protocols for stability assessment. The information herein is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of this compound throughout its lifecycle in a research and development setting.

Chemical Profile and Inherent Instabilities

This compound is a salt, which generally enhances the stability and solubility of the parent molecule, 4-Amino-3-iodophenol. However, the molecule possesses several functional groups that are susceptible to degradation under various conditions.

  • Phenolic Hydroxyl Group: The hydroxyl group is prone to oxidation, which can be catalyzed by light, metal ions, and alkaline pH. Oxidation can lead to the formation of colored quinone-type structures, indicating degradation.

  • Aromatic Amine Group: The primary aromatic amine is susceptible to oxidation, which can result in discoloration and the formation of complex polymeric impurities. It can also react with aldehydes and ketones present as impurities in solvents.

  • Iodine Substituent: The carbon-iodine bond can be labile, particularly when exposed to light (photolysis) or high temperatures, leading to de-iodination and the formation of related impurities.

  • Overall Sensitivity: As a hydrochloride salt of an aminophenol, the compound is also sensitive to moisture and air (oxygen). Exposure to air can facilitate oxidation, while moisture can promote hydrolysis and other degradative reactions.[1][2]

Understanding these inherent instabilities is fundamental to establishing appropriate storage and handling protocols and designing meaningful stability studies.

Recommended Storage and Handling Protocols

To maintain the purity and integrity of this compound, strict adherence to proper storage and handling procedures is paramount.

Long-Term Storage Conditions

For long-term storage, the following conditions are recommended based on typical safety data sheet (SDS) guidelines for air, light, and moisture-sensitive compounds:[3]

ParameterRecommended ConditionRationale
Temperature 2-8°C or as specified by the supplier.Reduces the rate of thermally induced degradation reactions.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen).[2]Prevents oxidation of the phenolic and amino groups by atmospheric oxygen.[2]
Light In an amber or opaque container, stored in the dark.[3][4]Protects against photolytic degradation, particularly cleavage of the C-I bond.[4]
Moisture Tightly sealed container in a dry environment.[3]Minimizes exposure to moisture, preventing hydrolysis and potential clumping of the solid.
Container Tightly closed, non-reactive material (e.g., glass).[3]Ensures a proper seal against the atmosphere and prevents leaching of impurities.
Handling Procedures

Due to its sensitivity, handling of this compound requires specific precautions to minimize exposure to detrimental conditions.

  • Inert Atmosphere Handling: Whenever possible, handle the compound in a glove box or glove bag under an inert atmosphere to prevent exposure to air and moisture.[5]

  • Limited Exposure: If a glove box is unavailable, minimize the time the container is open to the atmosphere. Use techniques like flushing the container with an inert gas before and after dispensing.[6]

  • Appropriate Tools: Use clean, dry spatulas and glassware to avoid cross-contamination and introduction of moisture.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, as the compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[3]

The following diagram illustrates a recommended workflow for handling air-sensitive compounds like this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling start Start prep_area Prepare Inert Atmosphere Workspace (Glovebox or Schlenk Line) start->prep_area gather_tools Gather Clean, Dry Glassware and Tools prep_area->gather_tools transfer_container Transfer Stock Container to Inert Atmosphere gather_tools->transfer_container Move to Handling equilibrate Allow to Equilibrate to Ambient Temperature transfer_container->equilibrate dispense Open and Dispense Required Amount equilibrate->dispense reseal Reseal Container Tightly Under Inert Gas dispense->reseal remove_container Return Stock Container to Proper Storage reseal->remove_container Finalize cleanup_tools Clean Used Glassware and Tools Immediately remove_container->cleanup_tools end End cleanup_tools->end

Caption: Workflow for Handling Air-Sensitive Reagents.

Stability Testing Protocols

To formally evaluate the stability of this compound, a comprehensive stability testing program should be implemented. This program should be designed in accordance with the International Council for Harmonisation (ICH) guidelines for new drug substances.[8][9] The goal is to establish a re-test period or shelf-life by identifying how the quality of the substance varies with time under the influence of various environmental factors.[10]

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are essential for predicting the shelf-life of the compound under recommended storage conditions.[10][11]

Experimental Protocol:

  • Batch Selection: Use at least three primary batches of this compound for the study. The batches should be manufactured using a process representative of the final intended process.[8]

  • Container Closure System: Package the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[10]

  • Storage Conditions: Store the batches under the conditions specified in the table below, based on ICH guidelines.[9][10]

  • Testing Frequency: Test the samples at the specified time points.[9][12]

  • Analytical Methods: Utilize validated stability-indicating analytical methods to test the samples.

Table of Stability Study Conditions and Frequencies:

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Intermediate testing is only required if a significant change occurs during the accelerated study.[9]

Forced Degradation (Stress) Studies

Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[13] This information is crucial for developing stability-indicating analytical methods.[14]

Experimental Protocol:

  • Sample Preparation: Prepare solutions or suspensions of this compound in appropriate solvents. Also, test the solid material.

  • Stress Conditions: Expose the samples to the conditions outlined in the table below. The conditions should be more severe than those used in accelerated stability testing.[13]

  • Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method (e.g., HPLC-DAD, LC-MS) to separate and identify degradation products.[13][14]

Table of Forced Degradation Conditions:

Stress ConditionTypical ProcedurePotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursHydrolysis of the hydrochloride salt, potential side reactions.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursDeprotonation of phenol, potential for oxidative degradation.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the phenol and amine groups.[13]
Thermal Degradation Solid material at 80°C for 48 hoursThermally induced decomposition, potential de-iodination.
Photostability Expose solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).Photolytic cleavage of the C-I bond, photo-oxidation.[13][14]

The following diagram illustrates the logical flow of a comprehensive stability testing program.

G cluster_initial Initial Assessment cluster_studies Stability Studies cluster_analysis Analysis & Evaluation cluster_outcome Outcome start Start: 3 Batches of 4-Amino-3-iodophenol HCl initial_analysis Initial Analysis (T=0) (Purity, Appearance, etc.) start->initial_analysis long_term Long-Term Study (25°C/60% RH) initial_analysis->long_term Initiate Studies accelerated Accelerated Study (40°C/75% RH) initial_analysis->accelerated Initiate Studies forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) initial_analysis->forced_degradation Initiate Studies pull_samples Pull Samples at Defined Timepoints long_term->pull_samples accelerated->pull_samples analytical_testing Stability-Indicating Analytical Testing forced_degradation->analytical_testing Method Development pull_samples->analytical_testing evaluate_data Evaluate Data for Trends and Changes analytical_testing->evaluate_data establish_retest Establish Re-test Period and Storage Conditions evaluate_data->establish_retest end End establish_retest->end

Caption: Stability Testing Program Workflow.

Stability-Indicating Analytical Methodology

A critical component of any stability study is the use of a validated stability-indicating analytical method. This method must be able to separate, detect, and quantify the active ingredient and its degradation products, and distinguish them from any potential impurities.

High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the preferred technique.[14]

Key aspects of a stability-indicating method include:

  • Specificity: The method must be able to resolve the parent compound from all potential degradation products. This is confirmed by analyzing samples from forced degradation studies.

  • Linearity, Accuracy, and Precision: The method must demonstrate acceptable linearity, accuracy, and precision over the expected concentration range of the active ingredient and its impurities.

  • Robustness: The method should be insensitive to small, deliberate variations in method parameters.

Conclusion

The stability of this compound is a critical factor in its successful application in research and development. Its susceptibility to oxidation, light, and moisture necessitates stringent storage and handling protocols, including storage at cool temperatures under an inert atmosphere and protected from light. A comprehensive stability testing program, guided by ICH principles and including long-term, accelerated, and forced degradation studies, is essential for understanding its degradation profile and establishing a reliable re-test period. By implementing the recommendations in this guide, researchers can ensure the quality and integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Purple Diamond Package Testing Lab. (2025, January 21). Understanding ICH Guidelines for Stability Testing. [Link]

  • The Royal Society of Chemistry. (2015). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • ICH. (2025, April 22). The ICH Just Released Its Overhauled Stability Guideline for Consultation. [Link]

  • Rwanda FDA. (n.d.). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). [Link]

  • ICH. (n.d.). Q1A(R2) Guideline. [Link]

  • Lovric, M. (n.d.). Accelerated Stability Assessment Program in API development. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. [Link]

  • Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]

  • Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. PubMed. [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

  • Haggblom, M. M., & Valo, R. J. (1995). Microbial breakdown of halogenated aromatic pesticides and related compounds. PubMed. [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. [Link]

  • ResearchGate. (n.d.). Halogenated Aromatics: Fate and Microbial Degradation. [Link]

  • Air Liquide. (n.d.). Production & preservation of drugs. [Link]

  • Galbraith Laboratories, Inc. (n.d.). Forced Degradation Testing. [Link]

Sources

The Synthetic Versatility of 4-Amino-3-iodophenol: A Technical Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4-Amino-3-iodophenol, a versatile and highly functionalized aromatic building block in organic synthesis. With its unique arrangement of an amino, a hydroxyl, and an iodo group on a benzene ring, this compound offers a rich platform for the construction of complex molecular architectures. This document will delve into the synthesis, reactivity, and potential applications of 4-Amino-3-iodophenol, with a particular focus on its utility in the development of pharmaceuticals and advanced materials. Detailed experimental protocols, mechanistic insights, and comparative data are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this valuable synthetic intermediate.

Introduction: The Strategic Value of 4-Amino-3-iodophenol

4-Amino-3-iodophenol (CAS No. 66416-73-7) is a trifunctional aromatic compound that holds significant potential for synthetic innovation. The strategic placement of its functional groups—an electron-donating amino group, a nucleophilic and directing hydroxyl group, and a reactive iodo group—makes it a highly sought-after precursor for a diverse array of chemical transformations. The iodo substituent, in particular, serves as a versatile handle for modern cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency. This guide will illuminate the synthetic pathways accessible through 4-Amino-3-iodophenol, providing a foundation for its application in the synthesis of novel bioactive molecules and functional materials.

Synthesis of 4-Amino-3-iodophenol

The primary and most reliable method for the preparation of 4-Amino-3-iodophenol involves a two-step sequence starting from 4-nitrophenol. This approach ensures high regioselectivity and good overall yields.

Step 1: Iodination of 4-Nitrophenol

The first step is the electrophilic iodination of 4-nitrophenol to yield 3-iodo-4-nitrophenol. The nitro group, being a meta-director, facilitates the introduction of the iodine atom at the desired position.

Step 2: Reduction of 3-Iodo-4-nitrophenol

The subsequent step involves the reduction of the nitro group of 3-iodo-4-nitrophenol to an amino group, affording the target compound, 4-Amino-3-iodophenol.[1][2][3] This reduction can be achieved using various reducing agents, with tin(II) chloride or catalytic hydrogenation being common choices.

Detailed Experimental Protocol: Synthesis of 4-Amino-3-iodophenol

Objective: To synthesize 4-Amino-3-iodophenol from 3-iodo-4-nitrophenol.

Materials:

  • 3-Iodo-4-nitrophenol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-iodo-4-nitrophenol (1.0 eq) in ethanol.

  • To this suspension, add tin(II) chloride dihydrate (5.0 eq) and concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (DCM/MeOH 97:3) to yield 4-Amino-3-iodophenol as a solid.[1][2]

Chemical Reactivity and Synthetic Applications

The trifunctional nature of 4-Amino-3-iodophenol opens up a wide range of synthetic possibilities. The reactivity of each functional group can be selectively addressed to construct complex molecular scaffolds.

Reactions at the Iodo Group: A Gateway to Molecular Diversity

The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, providing a powerful tool for the elaboration of the aromatic core.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between 4-Amino-3-iodophenol and a boronic acid or ester. This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.

The Sonogashira coupling allows for the reaction of 4-Amino-3-iodophenol with terminal alkynes, leading to the formation of substituted alkynyl phenols. These products can serve as key intermediates in the synthesis of various heterocyclic compounds and natural product analogues.

The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond, enabling the introduction of a wide range of amino groups at the 3-position of the phenol ring. This reaction is of particular importance in medicinal chemistry for the synthesis of compounds with potential biological activity.

Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling of 4-Amino-3-iodophenol

Objective: To synthesize 3-aryl-4-aminophenol derivatives via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 4-Amino-3-iodophenol

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask, add 4-Amino-3-iodophenol (1.0 eq), the corresponding arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.

Reactions Involving the Amino and Hydroxyl Groups

The amino and hydroxyl groups of 4-Amino-3-iodophenol can undergo a variety of chemical transformations, further expanding its synthetic utility.

The amino and hydroxyl groups can be protected to prevent unwanted side reactions during subsequent transformations. Common protecting groups include acetyl for the amino group and methyl or benzyl for the hydroxyl group. A patent has described the methylation of 4-amino-3-iodophenol using methyl iodide and cesium carbonate in DMF.[4]

4-Amino-3-iodophenol is a valuable precursor for the synthesis of various heterocyclic systems. For example, the amino and hydroxyl groups can participate in condensation reactions with suitable bifunctional reagents to form fused ring systems.

The oxidation of 4-Amino-3-iodophenol provides a direct route to 2-iodobenzo-1,4-quinone.[5][6][7][8][9] This transformation is typically carried out using oxidizing agents such as potassium dichromate.[5][6][7][8][9] The resulting quinone is a valuable intermediate in its own right, participating in Diels-Alder reactions and other cycloadditions.[9]

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of 4-Amino-3-iodophenol.

Synthesis_of_4_Amino_3_iodophenol 4-Nitrophenol 4-Nitrophenol 3-Iodo-4-nitrophenol 3-Iodo-4-nitrophenol 4-Nitrophenol->3-Iodo-4-nitrophenol Iodination 4-Amino-3-iodophenol 4-Amino-3-iodophenol 3-Iodo-4-nitrophenol->4-Amino-3-iodophenol Reduction

Caption: Synthesis of 4-Amino-3-iodophenol.

Reactivity_of_4_Amino_3_iodophenol cluster_cross_coupling Cross-Coupling Reactions cluster_other_reactions Other Transformations 4-Amino-3-iodophenol 4-Amino-3-iodophenol Biaryl Derivatives Biaryl Derivatives 4-Amino-3-iodophenol->Biaryl Derivatives Suzuki-Miyaura Alkynyl Phenols Alkynyl Phenols 4-Amino-3-iodophenol->Alkynyl Phenols Sonogashira Arylamines Arylamines 4-Amino-3-iodophenol->Arylamines Buchwald-Hartwig Protected Derivatives Protected Derivatives 4-Amino-3-iodophenol->Protected Derivatives Protection Heterocycles Heterocycles 4-Amino-3-iodophenol->Heterocycles 2-Iodobenzo-1,4-quinone 2-Iodobenzo-1,4-quinone 4-Amino-3-iodophenol->2-Iodobenzo-1,4-quinone Oxidation

Sources

Reactivity of the amino and hydroxyl groups in 4-Amino-3-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of the Amino and Hydroxyl Groups in 4-Amino-3-iodophenol

Abstract

4-Amino-3-iodophenol is a trifunctional aromatic compound of significant interest in synthetic chemistry, particularly as an intermediate in the development of pharmaceuticals and advanced materials. Its chemical behavior is dictated by the nuanced interplay between a nucleophilic amino group, an acidic hydroxyl group, and a sterically demanding, electronically complex iodine substituent. This guide provides a detailed exploration of the relative reactivity of the amino and hydroxyl functionalities, offering a strategic framework for achieving chemoselective transformations. We will dissect the underlying principles of acidity and nucleophilicity that govern reaction pathways and present field-proven protocols for the selective N- and O-functionalization of this versatile molecular scaffold.

Core Principles: A Duality of Reactivity

The synthetic utility of 4-amino-3-iodophenol stems from the distinct, yet competing, reactivity of its primary amino (-NH₂) and phenolic hydroxyl (-OH) groups. Understanding their fundamental electronic properties is paramount to predicting and controlling reaction outcomes.

Acidity vs. Basicity: The Proton Tug-of-War

The most significant differentiating factor is the acidity of the two heteroatom-bound protons. The phenolic hydroxyl group is substantially more acidic than the amino group.

  • Phenolic -OH: The pKa of the proton on the hydroxyl group in the parent 4-aminophenol is approximately 10.3.[1] The presence of the electron-withdrawing iodine atom at the meta position to the hydroxyl group will further increase its acidity (lower the pKa) through an inductive effect. This acidity allows for selective deprotonation using moderately strong bases (e.g., K₂CO₃, NaH) to form a highly reactive phenoxide anion.

  • Amino -NH₂: Conversely, the amino group is basic. The pKa of the conjugate acid (the anilinium ion, -NH₃⁺) of 4-aminophenol is around 5.5.[1] This means that under neutral or basic conditions, the amino group exists predominantly as the free, nucleophilic -NH₂.

Nucleophilicity: Kinetic vs. Thermodynamic Control

In the absence of a strong base, the reactivity landscape is governed by the intrinsic nucleophilicity of the neutral functional groups.

  • Amino Group (Kinetic Preference): The nitrogen atom of the amino group is generally more nucleophilic than the oxygen atom of the hydroxyl group.[2][3][4] This is due to nitrogen's lower electronegativity, which makes its lone pair of electrons more available for donation. Consequently, in reactions with electrophiles like acyl chlorides or anhydrides under neutral or mildly basic conditions, the kinetically favored product is the N-functionalized derivative.[2]

  • Hydroxyl Group (Thermodynamic Preference via Deprotonation): While the neutral hydroxyl group is a modest nucleophile, its conjugate base—the phenoxide ion—is an excellent nucleophile. By employing a base strong enough to deprotonate the phenol but not the amine, the reaction can be selectively directed to the oxygen atom.[5]

The following table summarizes these core properties, which form the basis for all selective modification strategies.

PropertyAmino Group (-NH₂)Hydroxyl Group (-OH)Rationale & Strategic Implication
Acidity (pKa) ~30 (as N-H)~10 (as O-H)The ~10²⁰ difference in acidity allows for highly selective deprotonation of the -OH group to form a potent phenoxide nucleophile.
Basicity (pKaH) ~5.4<0The amino group is the primary basic site and will be protonated under acidic conditions.
Nucleophilicity High (Kinetic Product)Moderate (as -OH), Very High (as -O⁻)In neutral/mild conditions, N-functionalization is faster. Under basic conditions, O-functionalization via the phenoxide is dominant.

Strategic N-Functionalization: Harnessing Kinetic Preference

Due to the superior nucleophilicity of the amino group, its selective functionalization is often straightforward, provided the reaction conditions are carefully controlled to prevent competing O-functionalization.

N-Acylation

The formation of an amide bond at the amino group is a robust and highly selective transformation, commonly employed as both a final derivatization step and a method for protecting the amine.[6][7] The reaction with an acylating agent, such as acetic anhydride or a substituted benzoyl chloride, proceeds rapidly at the nitrogen.[2][8]

N_Acylation reagent 4-Amino-3-iodophenol product N-Acylated Product reagent->product Mild Base (e.g., Pyridine) or Neutral Conditions acyl_chloride Acylating Agent (e.g., Ac₂O, RCOCl) acyl_chloride->product caption Diagram 1: N-Acylation Workflow.

Diagram 1: N-Acylation Workflow.
N-Alkylation

Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation (formation of secondary and tertiary amines) and competing O-alkylation, especially at elevated temperatures. A more controlled approach involves reductive amination or protecting the hydroxyl group prior to alkylation.

Protecting the Amino Group

To enable subsequent reactions at the hydroxyl or iodo-substituted positions, the amino group must often be "masked" with a protecting group. The choice of protecting group is critical and depends on its stability to the planned reaction conditions and the ease of its eventual removal.[9][10]

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group is widely used. It is stable to a variety of non-acidic conditions but can be cleanly removed with a strong acid (e.g., TFA).

  • Acetyl Protection: As mentioned, acylation itself serves as a protective strategy. The resulting amide is much less nucleophilic and basic than the free amine. It can be removed under harsh acidic or basic hydrolysis conditions.[11]

Strategic O-Functionalization: Leveraging Acidity

Selective reaction at the hydroxyl group hinges on exploiting its greater acidity to generate a superior nucleophile—the phenoxide.

O-Alkylation (Williamson Ether Synthesis)

This is the most common and reliable method for forming an ether linkage at the phenolic position. The strategy involves a two-step, one-pot sequence: deprotonation followed by nucleophilic attack. The choice of base is crucial; it must be strong enough to quantitatively deprotonate the phenol without significantly affecting the amino group.[5]

O_Alkylation reagent 4-Amino-3-iodophenol intermediate Phenoxide Intermediate reagent->intermediate Deprotonation base Base (e.g., K₂CO₃, NaH) base->intermediate product O-Alkylated Product intermediate->product SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->product caption Diagram 2: O-Alkylation Workflow.

Diagram 2: O-Alkylation Workflow.
O-Arylation

Forming diaryl ethers typically requires metal catalysis. Complementary copper- and palladium-based systems have been developed for the selective O-arylation of aminophenols.[12][13] These methods often rely on specific ligands that modulate the metal center's reactivity to favor C-O over C-N bond formation. For instance, copper-catalyzed O-arylation using picolinic acid as a ligand has proven effective for 3- and 4-aminophenols.[13]

A Decision Framework for Chemoselectivity

The choice of reaction pathway is a deliberate decision based on the desired final structure. The following flowchart provides a logical guide for achieving selective functionalization of 4-amino-3-iodophenol.

Selectivity_Flowchart start Target Functionalization? target_n N-Functionalization (Amide, Amine) start->target_n target_o O-Functionalization (Ether, Ester) start->target_o cond_n Use Kinetic Conditions: - Neutral or Mild Organic Base - No Strong Inorganic Base target_n->cond_n cond_o Use Thermodynamic Conditions: - Base to Deprotonate Phenol (e.g., K₂CO₃, NaH, Cs₂CO₃) target_o->cond_o reagent_n React with Electrophile (e.g., RCOCl, RSO₂Cl) cond_n->reagent_n reagent_o React with Electrophile (e.g., R-X, Ar-X) cond_o->reagent_o protect_check Is subsequent reaction at another site needed? cond_o->protect_check For O-Acylation outcome_n Selective N-Functionalization reagent_n->outcome_n outcome_o Selective O-Functionalization reagent_o->outcome_o protect_check->cond_o No protect_yes Protect the Amine First (e.g., Boc Anhydride) protect_check->protect_yes Yes protect_yes->cond_o caption Diagram 3: Chemoselectivity Decision Workflow.

Diagram 3: Chemoselectivity Decision Workflow.

Validated Experimental Protocols

The following protocols are provided as trusted, representative methodologies for the selective functionalization of 4-amino-3-iodophenol.

Protocol 1: Selective N-Acylation (Boc Protection)

Objective: To selectively protect the amino group as its tert-butyl carbamate derivative, rendering it non-nucleophilic for subsequent reactions.

Methodology:

  • Dissolution: Dissolve 4-amino-3-iodophenol (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.1 M concentration).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the solution. Follow with the addition of a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or use a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-Boc-4-amino-3-iodophenol.

Protocol 2: Selective O-Alkylation (Williamson Ether Synthesis)

Objective: To selectively form an ether linkage at the phenolic hydroxyl group. This protocol assumes the amino group has been previously protected (e.g., as per Protocol 1) to ensure absolute selectivity, a common strategy in multi-step synthesis.

Methodology:

  • Inert Atmosphere: To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add N-protected 4-amino-3-iodophenol (1.0 eq) and a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a suitable base. For high yields, potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq) are excellent choices. If using a stronger base like sodium hydride (NaH, 1.1 eq), add it portion-wise at 0 °C.

  • Phenoxide Formation: Stir the suspension at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, ethyl iodide, 1.1 eq) dropwise to the mixture.

  • Reaction: The reaction may be stirred at room temperature or gently heated (e.g., 50-80 °C) to drive it to completion. Monitor by TLC.

  • Work-up: Cool the reaction to room temperature and quench by carefully adding water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired O-alkylated product.

Conclusion

The reactivity of 4-amino-3-iodophenol is a classic study in chemoselectivity. The amino group serves as the kinetically favored site for reactions like acylation, while the more acidic hydroxyl group can be selectively functionalized through the thermodynamically favored formation of a phenoxide intermediate. The iodine substituent, while sterically and electronically influential, also provides a valuable handle for late-stage diversification via cross-coupling chemistry. By understanding these fundamental principles and applying the robust protocols described herein, researchers can confidently and predictably utilize 4-amino-3-iodophenol as a key building block in the synthesis of complex molecular targets.

References

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Health and safety information for 4-Amino-3-iodophenol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Health and Safety of 4-Amino-3-iodophenol Hydrochloride

This document serves as a comprehensive technical guide on the health and safety considerations for this compound. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes available data to provide a robust framework for safe handling, storage, and emergency management.

A Note on Data Extrapolation: Specific toxicological and safety data for this compound is limited. Therefore, this guide employs a standard toxicological practice of data extrapolation from closely related structural analogs, including 4-aminophenol, 4-Amino-3-chlorophenol hydrochloride, and other iodinated phenols. This approach provides a conservative and precautionary safety profile. All extrapolated data is clearly indicated.

Compound Identification and Chemical Properties

This compound is a substituted aromatic compound. The presence of an amino group, a hydroxyl group, and an iodine atom on the phenol ring dictates its chemical reactivity and potential biological activity. Like many aminophenols, it is likely sensitive to light, air, and heat, which can lead to oxidation and degradation[1].

IdentifierData
IUPAC Name 4-amino-3-iodophenol;hydrochloride
Molecular Formula C₆H₇ClINO
Molecular Weight 271.49 g/mol
CAS Number Not explicitly available; Parent (4-Amino-3-iodophenol): 66416-73-7[2]
Appearance Likely a solid, ranging from white to off-white or brown powder/crystal[3]

Hazard Identification and GHS Classification (Inferred)

Based on the hazard profiles of structural analogs like 4-aminophenol and 4-Amino-3-chlorophenol hydrochloride, this compound is anticipated to be hazardous. The following GHS classification should be adopted as a precautionary measure.

Hazard ClassHazard StatementPictogram
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[4]

Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaled[4]

Skin Irritation (Category 2) H315: Causes skin irritation[5]

Eye Irritation (Category 2) H319: Causes serious eye irritation[5]

Germ Cell Mutagenicity (Category 2) H341: Suspected of causing genetic defects[4]

Aquatic Hazard (Acute & Chronic) H410: Very toxic to aquatic life with long lasting effects[4]

First-Aid Measures: A Step-by-Step Protocol

Immediate and appropriate first aid is critical upon exposure. The following protocols are based on established procedures for hazardous aminophenols.[4][6]

General Advice: Move the victim from the hazardous area. Show this safety data sheet to the attending physician. Contaminated clothing should be removed immediately and washed before reuse.[7]

  • Inhalation:

    • Remove the individual to fresh air immediately.

    • If breathing is difficult, administer oxygen.

    • If breathing has stopped, begin artificial respiration. Do not use mouth-to-mouth resuscitation.

    • Seek immediate medical attention.[8][9]

  • Skin Contact:

    • Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8]

    • Wash the affected area with soap and water.

    • Seek medical attention if irritation persists.

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6]

    • Remove contact lenses if present and easy to do.[6]

    • Seek immediate medical attention, preferably from an ophthalmologist.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth thoroughly with water.[4]

    • If the person is conscious, have them drink one or two glasses of water.

    • Never give anything by mouth to an unconscious person.[10]

    • Call a poison control center or seek immediate medical attention.

FirstAidWorkflow cluster_routes Immediate Action by Exposure Route Exposure Exposure Event (Inhalation, Skin, Eye, Ingestion) Inhalation Inhalation: Move to Fresh Air Exposure->Inhalation Skin Skin Contact: Flush with Water (15+ min) Exposure->Skin Eye Eye Contact: Flush with Water (15+ min) Exposure->Eye Ingestion Ingestion: Rinse Mouth, Give Water Exposure->Ingestion Assessment Assess Victim's Condition (Breathing? Conscious?) Inhalation->Assessment Skin->Assessment Eye->Assessment Ingestion->Assessment Medical Seek Immediate Medical Attention Assessment->Medical In all cases

Caption: First-aid response workflow for exposure events.

Safe Handling, Storage, and Personal Protective Equipment (PPE)

Engineering Controls and Handling Procedures

The primary principle is to minimize exposure. All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Handling: Avoid creating dust. Use only non-sparking tools. Do not breathe dust or vapors.[8][9] Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling, and before eating, drinking, or smoking.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[9] The compound may be light and air-sensitive; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial is recommended. Store locked up and away from incompatible materials such as strong oxidizing agents.[6][9]

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory. The selection of PPE should be based on a thorough risk assessment of the procedures being performed.

PPE CategorySpecifications and Rationale
Eye/Face Protection Chemical safety goggles or a full-face shield are required. Standard safety glasses are insufficient.[6][8] This prevents injury from splashes or airborne particles.
Skin Protection An impermeable, chemical-resistant laboratory coat or apron is necessary.[11] Wear compatible chemical-resistant gloves (e.g., nitrile rubber, neoprene) that have been inspected for integrity before use.[8][12]
Respiratory Protection If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required.[6] For higher concentrations, a supplied-air respirator may be necessary.
Hand Protection Always wear two pairs of chemotherapy-rated gloves when handling hazardous compounds.[13] Use proper glove removal technique to avoid skin contact.[8]

Toxicological Profile and Health Effects (Inferred)

The aminophenol moiety is associated with specific organ toxicity. The primary health concerns are nephrotoxicity (kidney damage) and potential mutagenicity.

  • Acute Effects: Harmful if swallowed or inhaled. Causes irritation to the skin, eyes, and respiratory tract.[5] Ingestion or significant inhalation may lead to systemic effects similar to other aminophenols, including methemoglobinemia, where the oxygen-carrying capacity of blood is reduced.

  • Chronic Effects: Prolonged or repeated exposure may cause damage to the kidneys. The classification as a suspected mutagen (Category 2) indicates that it may cause heritable genetic damage.[4]

Emergency Procedures: Spills and Accidental Release

A spill kit and a clear, rehearsed emergency plan are essential in any laboratory handling this compound.

  • Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Wear the full PPE ensemble described in Section 4.2, including respiratory protection. Avoid breathing dust.[8][10]

  • Containment and Cleanup:

    • Do not allow the material to enter drains or waterways.

    • For small spills, gently sweep up the solid material, trying not to create dust. Use a method like wet sweeping or a HEPA-filtered vacuum.

    • Place the collected material into a suitable, labeled container for hazardous waste disposal.[10]

    • Clean the spill area thoroughly with a suitable decontaminating agent.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, regional, and national regulations.

SpillResponse cluster_decision Spill Accidental Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size & Associated Risks Evacuate->Assess DonPPE Don Full PPE (incl. Respiratory Protection) Assess->DonPPE Contain Contain Spill (Prevent spread to drains) DonPPE->Contain SmallSpill Small & Manageable Spill Cleanup Clean Up Spill (Use wet sweep / HEPA vac) SmallSpill->Cleanup LargeSpill Large or Uncontrolled Spill EmergencyServices Contact Emergency Services & Evacuate Facility LargeSpill->EmergencyServices Assess_Spill_Size Contain->Assess_Spill_Size Package Package Waste in Labeled Container Cleanup->Package Decontaminate Decontaminate Spill Area Package->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose Assess_Spill_Size->SmallSpill Small Assess_Spill_Size->LargeSpill Large

Caption: Decision workflow for accidental spill response.

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A-Comprehensive-Guide-to-the-Discovery-and-History-of-Substituted-Aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted aminophenols represent a class of organic compounds that have become indispensable in modern science and industry. Characterized by a phenol ring with an amino group substitution, these molecules are foundational to the synthesis of a vast range of commercially significant products, including pharmaceuticals, dyes, and photographic materials.[1] Their amphoteric nature, allowing them to act as either weak acids or bases, contributes to their versatility in chemical reactions.[1][2] This guide provides an in-depth exploration of the discovery and history of substituted aminophenols, tracing their journey from initial synthesis to their current roles in drug development and other technological applications.

The three primary isomers of aminophenol—ortho (2-aminophenol), meta (3-aminophenol), and para (4-aminophenol)—exhibit distinct physical and chemical properties that dictate their specific uses.[1][3] For instance, the ortho and para isomers are readily oxidized, a property leveraged in their application as photographic developers, while the meta isomer is comparatively stable.[2] The most prominent application of a substituted aminophenol is the use of p-aminophenol as a key precursor in the industrial synthesis of paracetamol (acetaminophen), one of the most widely used analgesic and antipyretic drugs globally.[4]

This technical guide will delve into the historical milestones of substituted aminophenols, the key scientific breakthroughs that defined their trajectory, and the evolution of their synthesis and applications. We will examine the structure-activity relationships that govern their biological effects and explore the experimental methodologies that have been crucial in their development.

PART 1: The Dawn of Aniline Derivatives and the Serendipitous Discovery of Analgesics

The story of substituted aminophenols is intrinsically linked to the rise of the synthetic chemical industry in the 19th century, which was largely fueled by the byproducts of coal tar.[5] Acetanilide and phenacetin, early synthetic derivatives of aniline, emerged as some of the first non-opioid analgesics and antipyretics.[5][6] Their discovery was not the result of targeted drug design but rather a fortuitous accident in 1886 that revealed the antipyretic properties of acetanilide.[5]

Phenacetin was developed and introduced to the market in 1887 by Bayer as a safer alternative to acetanilide, which was associated with the adverse side effect of cyanosis.[5] For decades, these compounds were widely used in remedies for headaches and colds.[5] However, concerns over their toxicity, particularly the association of phenacetin with renal disease, eventually led to their removal from the market in the 1980s.[5][7]

The Pivotal Role of Metabolism: Unveiling Paracetamol

A critical turning point in the history of these aniline derivatives came with the discovery that their therapeutic effects and toxicity were attributable to their metabolites. Groundbreaking work by researchers such as Julius Axelrod and Bernard Brodie was instrumental in this understanding.[8] Their studies in the 1940s revealed that paracetamol (acetaminophen) is the major active metabolite of phenacetin and also a metabolite of acetanilide, responsible for their analgesic properties but with a significantly better safety profile.[8][9][10]

This discovery was paramount, as it identified a compound with the therapeutic benefits of its precursors but without their associated toxicities.[8] This paved the way for the commercial introduction of paracetamol, which began to be marketed in the United States in 1950 and Australia in 1956.[11] It gradually replaced phenacetin, especially after the latter was linked to nephrotoxicity.[8]

PART 2: Paracetamol (Acetaminophen) - A Substituted Aminophenol Takes Center Stage

Paracetamol, chemically known as N-acetyl-p-aminophenol (APAP), stands as the most prominent and widely used substituted aminophenol derivative.[12] It was first synthesized in 1878 by Harmon Northrop Morse.[12][13] Despite its early synthesis, its clinical use was first reported by Joseph von Mering in 1893, and it only gained widespread commercial popularity in the mid-20th century.[9][11] Today, it is on the World Health Organization's List of Essential Medicines and is the most commonly used medication for pain and fever in the United States and Europe.[12]

Synthesis of Paracetamol: From Laboratory Curiosity to Industrial Staple

The classical and most common industrial synthesis of paracetamol involves the acetylation of 4-aminophenol (p-aminophenol).[4][8] This precursor, p-aminophenol, can be produced through several routes, including the reduction of 4-nitrophenol, which is derived from the nitration of phenol.[4][8] An alternative industrial process, the Celanese synthesis, involves the direct acylation of phenol followed by rearrangement reactions.[8]

Experimental Protocol: Laboratory Synthesis of Paracetamol from p-Aminophenol

This protocol outlines the acetylation of p-aminophenol to synthesize paracetamol.

Materials:

  • p-Aminophenol

  • Acetic anhydride

  • Water

  • Beaker

  • Heating mantle or water bath

  • Stirring rod

  • Buchner funnel and flask

  • Filter paper

  • Recrystallization solvent (e.g., water or ethanol-water mixture)

Procedure:

  • Weigh a specific amount of p-aminophenol and place it in a beaker.

  • Add a calculated excess of acetic anhydride to the beaker.

  • Gently heat the mixture while stirring until all the solid dissolves.

  • Continue heating for a short period to ensure the reaction goes to completion.

  • Cool the reaction mixture in an ice bath to induce crystallization of the crude paracetamol.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with cold water to remove impurities.

  • Purify the crude paracetamol by recrystallization from a suitable solvent.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to dry.

  • Determine the melting point and yield of the purified paracetamol.

Synthesis_of_Paracetamol cluster_reactants Reactants cluster_process Process cluster_products Products p_aminophenol p-Aminophenol acetylation Acetylation Reaction (Heating) p_aminophenol->acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->acetylation crystallization Crystallization (Cooling) acetylation->crystallization Crude Product acetic_acid Acetic Acid (Byproduct) acetylation->acetic_acid filtration Filtration & Washing crystallization->filtration recrystallization Recrystallization (Purification) filtration->recrystallization paracetamol Paracetamol (N-acetyl-p-aminophenol) recrystallization->paracetamol

Mechanism of Action: An Evolving Understanding

For a long time, the precise mechanism of action of paracetamol remained elusive.[14] It was initially thought to act similarly to nonsteroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.[15] However, its weak anti-inflammatory effect suggested a different pathway.[15]

Current research points to a more complex, centrally mediated mechanism.[15] The leading hypothesis is that paracetamol is metabolized in the liver to p-aminophenol.[15][16] This metabolite crosses the blood-brain barrier and is further converted by fatty acid amide hydrolase (FAAH) into a compound called AM404.[12][15] AM404 is believed to be the primary active compound responsible for paracetamol's analgesic effects.[15] It acts as a weak agonist of cannabinoid receptors CB1 and CB2, an inhibitor of the endocannabinoid transporter, and a potent activator of the TRPV1 receptor, all of which are involved in pain modulation.[12][15]

Paracetamol_Mechanism cluster_body Body cluster_brain Brain (Central Nervous System) Paracetamol Paracetamol (APAP) Liver Liver Paracetamol->Liver Metabolism p_Aminophenol p-Aminophenol Liver->p_Aminophenol Deacetylation FAAH FAAH Enzyme p_Aminophenol->FAAH Crosses Blood-Brain Barrier AM404 AM404 FAAH->AM404 Conversion CB1_CB2 CB1/CB2 Receptors AM404->CB1_CB2 Agonist TRPV1 TRPV1 Receptor AM404->TRPV1 Activator Analgesia Analgesic Effect CB1_CB2->Analgesia TRPV1->Analgesia

PART 3: The Broader Family of Substituted Aminophenols: Synthesis, Properties, and Applications

While paracetamol is the most famous derivative, the broader family of substituted aminophenols has a wide range of industrial and research applications.[17][18] Their synthesis, properties, and uses are largely determined by the position of the amino and hydroxyl groups on the benzene ring.[1]

Synthesis of Aminophenol Isomers

The industrial production of aminophenol isomers typically involves the reduction of the corresponding nitrophenols.[1][2]

  • p-Aminophenol and o-Aminophenol: These are commonly produced by the catalytic reduction of a mixture of p-nitrophenol and o-nitrophenol.[3] The reduction can be achieved using iron in an acidic medium or through catalytic hydrogenation.[1][19] Another method involves the partial hydrogenation of nitrobenzene to form phenylhydroxylamine, which then rearranges to primarily form 4-aminophenol.[4]

  • m-Aminophenol: The synthesis of m-aminophenol requires a different approach, such as the fusion of 3-aminobenzene sulfonic acid with sodium hydroxide.[3]

Isomer-Specific Properties and Toxicity

The different isomers of aminophenol exhibit distinct toxicity profiles due to differences in their metabolism.[20]

IsomerCritical Toxic EffectTarget Organ
o-Aminophenol (OAP) Increased relative liver weightLiver
m-Aminophenol (MAP) Reduced body weight, tremors, increased serum bilirubinGeneral systemic effects
p-Aminophenol (PAP) Brown urine, increased epithelial cells in urine, nephrotoxicityKidney

Data sourced from CDC Stacks[20]

The nephrotoxicity of p-aminophenol is particularly noteworthy and is thought to be due to its oxidation to p-benzoquinoneimine by renal cytochrome P-450, which then binds to renal proteins.[20][21]

Diverse Applications Beyond Pharmaceuticals

Substituted aminophenols are versatile intermediates with applications in numerous industries:[1]

  • Dye Industry: Aminophenols are crucial precursors in the synthesis of a wide variety of azo dyes.[1][18] The amino group can be diazotized to form diazonium salts, which are key components in dye chemistry.[2]

  • Photographic Developers: The easy oxidation of o- and p-aminophenols makes them effective developing agents in black-and-white photography.[1][3]

  • Corrosion Inhibitors: They are used as anti-corrosion agents in paints and lubricants.[18][22]

  • Agrochemicals and Polymers: Certain aminophenol derivatives are used in the synthesis of agrochemicals and high-performance polymers like aramid fibers.[3]

  • Cosmetics: Aminophenols and their derivatives are common ingredients in oxidative hair dye formulations.[23]

PART 4: The Future of Substituted Aminophenols in Drug Discovery

The foundational structure of aminophenols continues to be a valuable scaffold for the development of new therapeutic agents.[17] Researchers are actively exploring novel aminophenol derivatives for a range of biological activities, including anticancer, anti-inflammatory, neuroprotective, antioxidant, and antimicrobial effects.[17][24][25]

Emerging Therapeutic Areas
  • Anticancer Activity: Novel aminophenol analogues have demonstrated potent anticancer activities against various cancer cell lines.[17] Their mechanisms often involve inducing apoptosis (programmed cell death) and inhibiting cell proliferation.[17] For example, p-alkylaminophenols have shown significant anticancer effects against breast and prostate cancer cells.[17]

  • Antimicrobial and Antidiabetic Properties: Recent studies have synthesized and characterized new 4-aminophenol derivatives that exhibit broad-spectrum antimicrobial and antidiabetic activities.[24][25]

  • Safer Analgesics: In response to the liver toxicity associated with paracetamol overdose, research is ongoing to develop safer analogues.[26] New para-aminophenol derivatives are being synthesized and evaluated for their antipyretic and analgesic properties with potentially improved safety profiles.[26]

The continued exploration of the structure-activity relationships of substituted aminophenols, coupled with advancements in synthetic chemistry and molecular modeling, promises to unlock new therapeutic possibilities for this versatile class of compounds.

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Theoretical calculations on the electronic structure of 4-Amino-3-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Investigation of the Electronic Structure of 4-Amino-3-iodophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-iodophenol is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and photophysical properties. This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 4-Amino-3-iodophenol using first-principles calculations. In the absence of extensive experimental data for this specific molecule, we outline a robust computational methodology based on Density Functional Theory (DFT), justify the selection of appropriate functionals and basis sets, and predict the key electronic characteristics. This document serves as a roadmap for researchers seeking to computationally characterize 4-Amino-3-iodophenol and similar halogenated aromatic compounds.

Introduction: The Rationale for a Theoretical Approach

Substituted phenols are a critical class of compounds in organic synthesis and drug discovery. The introduction of amino, hydroxyl, and iodo groups onto the benzene ring in 4-Amino-3-iodophenol creates a unique electronic landscape governed by the interplay of their electron-donating and -withdrawing effects. The amino (-NH2) and hydroxyl (-OH) groups are strong electron-donating groups through resonance, while the iodine (-I) atom exhibits a dual role: it is electron-withdrawing inductively but can also participate in halogen bonding.[1][2] This complex electronic interplay dictates the molecule's properties, including its reactivity in electrophilic and nucleophilic substitutions, its ability to form hydrogen and halogen bonds, and its absorption of electromagnetic radiation.

A comprehensive literature search reveals a scarcity of both experimental and theoretical studies specifically focused on 4-Amino-3-iodophenol. While data exists for related compounds like 4-aminophenol[3] and various iodophenols,[4][5][6] a dedicated analysis of the title compound is lacking. This knowledge gap necessitates a theoretical investigation to provide foundational insights into its electronic structure. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to elucidate these properties with a high degree of accuracy.[7]

This guide will detail a proposed computational workflow, from geometry optimization to the analysis of molecular orbitals and electrostatic potential, providing a predictive framework for the electronic behavior of 4-Amino-3-iodophenol.

Proposed Computational Methodology

The selection of an appropriate theoretical method is crucial for obtaining reliable results. For a molecule like 4-Amino-3-iodophenol, which contains a heavy element (iodine) and is capable of various non-covalent interactions, a carefully chosen DFT functional and basis set are required.

The Choice of Density Functional

Density Functional Theory (DFT) has been shown to be a robust method for studying the electronic structure of organic molecules.[8] For halogenated compounds, the choice of the exchange-correlation functional is critical. While standard functionals like B3LYP are widely used,[9] dispersion-corrected functionals are often recommended to accurately model non-covalent interactions, such as potential halogen bonding.[1][2] Functionals like ωB97XD or M06-2X have demonstrated good performance for halogen-containing systems and are therefore recommended for this study.[1][2]

Basis Set Selection

A suitable basis set must be chosen to accurately describe the electrons of all atoms, including the diffuse outer-shell electrons and the core electrons of the heavy iodine atom. A Pople-style basis set, such as 6-311++G(d,p), is a good starting point as it includes polarization and diffuse functions, which are important for describing anions and weak interactions.[8] For the iodine atom, a basis set that includes effective core potentials (ECPs), such as the LANL2DZ, can be employed to reduce computational cost while maintaining accuracy.[9]

Computational Workflow

The proposed computational investigation would follow a systematic, multi-step process to ensure the reliability and comprehensiveness of the results.

Computational_Workflow mol_structure Define Initial Molecular Structure of 4-Amino-3-iodophenol geom_opt Perform Geometry Optimization (e.g., ωB97XD/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation to Confirm Minimum Energy Structure geom_opt->freq_calc mo_analysis Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) freq_calc->mo_analysis tddft Time-Dependent DFT (TD-DFT) for UV-Vis Spectrum Simulation freq_calc->tddft esp_map Generate Electrostatic Potential (ESP) Map mo_analysis->esp_map nbo_analysis Natural Bond Orbital (NBO) Analysis for Charge Distribution esp_map->nbo_analysis

Caption: Proposed computational workflow for the electronic structure analysis of 4-Amino-3-iodophenol.

Experimental Protocols: A Step-by-Step Guide
  • Geometry Optimization:

    • The initial 3D structure of 4-Amino-3-iodophenol is constructed using a molecular builder.

    • A geometry optimization calculation is performed using the chosen DFT functional and basis set to find the lowest energy conformation of the molecule.

    • The optimization is considered complete when the forces on the atoms and the energy change between steps are below a defined threshold.

  • Frequency Calculation:

    • Following optimization, a frequency calculation is performed at the same level of theory.

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

  • Electronic Property Calculations:

    • From the optimized geometry, single-point energy calculations are performed to obtain detailed information about the electronic structure.

    • This includes the energies and spatial distributions of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Natural Bond Orbital (NBO) analysis is conducted to determine the charge distribution on each atom.

    • The electrostatic potential (ESP) is calculated and mapped onto the electron density surface to visualize regions of positive and negative potential.

  • Simulated UV-Vis Spectrum:

    • Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic transitions and simulate the UV-Vis absorption spectrum. This allows for a direct comparison with potential future experimental measurements.

Predicted Electronic Structure and Properties

Based on the known electronic effects of the substituents, we can make several predictions about the electronic structure of 4-Amino-3-iodophenol.

Substituent Effects on the Aromatic Ring

The electronic nature of the aromatic ring in 4-Amino-3-iodophenol is a composite of the effects of its three substituents.

Substituent_Effects phenol_ring Phenol Ring electron_density Overall Electron-Rich Aromatic System phenol_ring->electron_density Modulated Electron Density substituents Substituent Influences amino Amino (-NH2) Electron Donating (Resonance) hydroxyl Hydroxyl (-OH) Electron Donating (Resonance) iodo Iodo (-I) Electron Withdrawing (Inductive) Halogen Bonding Potential amino->phenol_ring +R > -I hydroxyl->phenol_ring +R > -I iodo->phenol_ring -I > +R

Caption: Interplay of substituent electronic effects on the 4-Amino-3-iodophenol ring.

The strong electron-donating resonance effects of the para-amino and meta-hydroxyl groups are expected to increase the electron density of the benzene ring, making it more susceptible to electrophilic attack. The inductive effect of the iodine atom will partially counteract this, but the overall system is anticipated to be electron-rich.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are crucial for understanding a molecule's reactivity and electronic transitions.

  • HOMO: The Highest Occupied Molecular Orbital is expected to be a π-orbital delocalized across the aromatic ring and the lone pairs of the nitrogen and oxygen atoms. Its energy will be relatively high due to the electron-donating substituents, indicating that the molecule is a good electron donor.

  • LUMO: The Lowest Unoccupied Molecular Orbital will likely be a π*-antibonding orbital of the aromatic system.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and the energy of the lowest-lying electronic transition. The presence of multiple substituents that influence the frontier orbitals is expected to result in a relatively small HOMO-LUMO gap compared to unsubstituted phenol, suggesting higher reactivity.[10]

Electrostatic Potential (ESP) Map

The ESP map will visualize the charge distribution across the molecule.

  • Negative Potential: Regions of negative electrostatic potential are anticipated around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

  • Positive Potential: A region of positive or near-neutral potential, known as a σ-hole, is expected on the outer side of the iodine atom.[11] This σ-hole is a key feature that allows for halogen bonding, a significant non-covalent interaction in drug design and crystal engineering. The hydrogens of the amino and hydroxyl groups will also exhibit positive potential, acting as hydrogen bond donors.

Quantitative Data Summary

While awaiting full computational results, some fundamental properties can be stated. A comparison with related molecules provides valuable context.

Property4-Amino-3-iodophenol4-Aminophenol[3]4-Iodophenol[4]
Molecular Formula C₆H₆INO[12]C₆H₇NOC₆H₅IO
Molecular Weight 235.02 g/mol [12]109.13 g/mol 220.01 g/mol
Predicted HOMO-LUMO Gap Relatively SmallModerateModerate
Key Interaction Sites H-bond donor/acceptor, Halogen bond donorH-bond donor/acceptorH-bond donor/acceptor, Halogen bond donor

Proposed Experimental Validation

The theoretical predictions from this computational study can be validated through targeted experiments:

  • UV-Vis Spectroscopy: The calculated electronic transitions from TD-DFT can be compared with an experimentally measured UV-Vis absorption spectrum in a suitable solvent. The position of the absorption maximum (λmax) would provide a direct test of the predicted HOMO-LUMO gap.

  • X-ray Crystallography: If a suitable crystal can be grown, X-ray diffraction would provide definitive information on the molecular geometry and intermolecular interactions, such as hydrogen and halogen bonding, in the solid state. This would serve as a benchmark for the accuracy of the computationally optimized geometry.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for elucidating the electronic structure of 4-Amino-3-iodophenol. By employing state-of-the-art DFT calculations, it is possible to gain deep insights into the molecule's frontier orbitals, charge distribution, and potential for intermolecular interactions. The proposed workflow, from the careful selection of computational methods to the prediction of key electronic properties, provides a robust framework for future research. The findings from such a study will be invaluable for guiding the synthesis and application of this and related molecules in the fields of medicinal chemistry and materials science, bridging a critical gap in the current scientific literature.

References

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  • Journal of Pure and Applied Chemistry. (2017). Computational Study on 4-Amino-3-Hydroxynaphthalene-1-Sulfonic Acid (AHNSA). Retrieved January 20, 2026, from [Link]

  • Semantic Scholar. (n.d.). Theoretical B3LYP Study on Electronic Structure of Contrast Agent Iopamidol. Retrieved January 20, 2026, from [Link]

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  • SpringerLink. (2021). A density functional theory (DFT) study of the doping effect on 4-[2-(2-N, N-dihydroxy amino thiophen.... Retrieved January 20, 2026, from [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Regioselective Synthesis of 4-Amino-3-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Amino-3-iodophenol

4-Amino-3-iodophenol (CAS No: 66416-73-7) is a highly valuable intermediate in the fields of medicinal chemistry and drug development.[1] Its trifunctional structure, featuring an aromatic ring substituted with hydroxyl, amino, and iodo groups, offers a versatile scaffold for constructing complex molecules. The ortho-iodination of the phenolic ring provides a reactive site for further chemical modifications, such as cross-coupling reactions, which are instrumental in the synthesis of novel therapeutic agents. Specifically, halogenated aminophenols are crucial building blocks for tyrosine kinase inhibitors used in oncology and for compounds targeting cardiovascular and neurodegenerative diseases.[2]

This guide provides a comprehensive, field-proven protocol for the synthesis of 4-amino-3-iodophenol from the readily available starting material, p-aminophenol. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step methodology, and outline the critical safety measures required for handling the involved reagents.

Scientific Principles: The Mechanism of Electrophilic Iodination

The synthesis of 4-amino-3-iodophenol from p-aminophenol is achieved through an electrophilic aromatic substitution reaction. The key to this transformation lies in the powerful activating effects of the hydroxyl (-OH) and amino (-NH2) groups on the benzene ring.

  • Activating and Directing Effects : Both the hydroxyl and amino groups are strong activating groups, meaning they increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. They are also ortho, para-directors. In p-aminophenol, the para position relative to the hydroxyl group is occupied by the amino group (and vice-versa). Therefore, electrophilic attack is directed to the positions ortho to the hydroxyl group (positions 3 and 5).

  • The Iodinating Agent : Elemental iodine (I₂) itself is a weak electrophile. To facilitate the reaction, it is typically converted into a more potent electrophilic species.[3] A common and effective method involves the use of an oxidizing agent, such as hydrogen peroxide, in conjunction with iodine. This in-situ generation of a more reactive iodine species (such as hypoiodous acid, HOI) drives the iodination process.[4] Alternatively, basic conditions can be used to generate the hypoiodite ion, which then facilitates the iodination.[3]

  • Regioselectivity : The single iodination occurs predominantly at the 3-position (ortho to the hydroxyl group and meta to the amino group) due to the strong directing effect of the hydroxyl group.

Detailed Experimental Protocol

This protocol is based on established methods for the iodination of activated phenolic rings.[3][4] Researchers should first perform the reaction on a small scale to optimize conditions.

Materials and Reagents
ReagentCAS NumberMolecular Wt.Recommended Purity
p-Aminophenol123-30-8109.13 g/mol >98%
Iodine (I₂)7553-56-2253.81 g/mol >99.8%
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol >99.5%
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11 g/mol >98%
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS Grade
Hexanes110-54-3-ACS Grade
Deionized Water7732-18-518.02 g/mol -
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol Anhydrous
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for filtration and recrystallization

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Synthesis Procedure
  • Reaction Setup : In a 250 mL round-bottom flask, dissolve p-aminophenol (5.45 g, 50 mmol) in 100 mL of deionized water. Add sodium bicarbonate (8.4 g, 100 mmol) to the solution and stir until fully dissolved. The solution will be basic.

  • Iodination : To the stirring solution, add finely ground iodine (12.7 g, 50 mmol) portion-wise over 15-20 minutes at room temperature. The mixture will become a dark color.

  • Reaction Monitoring : Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material (p-aminophenol) should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Quenching : After the reaction is complete, cool the mixture in an ice bath. Cautiously add a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of the excess iodine disappears, resulting in a lighter-colored slurry.

  • Product Extraction : Transfer the reaction mixture to a 500 mL separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing : Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any residual inorganic salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : The crude 4-amino-3-iodophenol can be purified by recrystallization from an appropriate solvent system (e.g., water or an ethanol/water mixture) or by column chromatography on silica gel to yield the final product as a solid.

Experimental Workflow Diagram

The following diagram outlines the key stages of the synthesis process.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Iodination cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve p-Aminophenol & NaHCO3 in Water B Add Iodine (I2) Portion-wise A->B C Stir at Room Temp (12-24h) B->C D Monitor by TLC C->D E Quench with Na2S2O3 Solution D->E F Extract with Ethyl Acetate (3x) E->F G Wash Organic Layer (Water & Brine) F->G H Dry (Na2SO4) & Concentrate G->H I Recrystallization or Column Chromatography H->I J Pure 4-Amino-3-iodophenol I->J

Caption: Workflow for the synthesis of 4-amino-3-iodophenol.

Safety and Handling Precautions

Working with phenols and iodinating agents requires strict adherence to safety protocols to mitigate risks.[5][6]

  • Engineering Controls : All steps of this procedure must be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[7][8]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical splash goggles and a face shield must be worn.[5][8]

    • Hand Protection : Wear double gloves, with an outer layer of chemical-resistant gloves such as butyl rubber or neoprene. Nitrile gloves offer limited protection and should be changed immediately upon contact.[8]

    • Body Protection : A lab coat and closed-toe shoes are mandatory. An apron resistant to chemicals is recommended.[5]

  • Chemical Hazards :

    • Phenols : Phenol and its derivatives are toxic and corrosive. They can be rapidly absorbed through the skin, causing severe chemical burns that may be painless at first due to a local anesthetic effect.[6] Skin contact can be fatal.

    • Iodine : Iodine is a strong irritant to the skin, eyes, and respiratory system. Avoid inhaling iodine dust or vapors.

  • Emergency Procedures :

    • Skin Contact : Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[6] Seek immediate medical attention.

    • Eye Contact : Immediately flush eyes with an emergency eyewash for at least 15 minutes, holding the eyelids open.[5][6] Seek immediate medical attention.

  • Waste Disposal : All chemical waste, including aqueous and organic solutions, must be collected in properly labeled hazardous waste containers for disposal according to institutional and local regulations.

References

  • Organic Syntheses. (n.d.). p-IODOPHENOL. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2021). Iodination of Paracetamol. Retrieved from [Link]

  • Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]

  • National Journal of Chemistry. (2009). Spectrophotometric Determination of p-Aminophenol Via Oxidative Coupling Reaction with N-(1-Naphthyl) ethylendiamine dihydroch. Retrieved from [Link]

  • Monash University. (2023). Phenol - OHS Information Sheet. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • Google Patents. (n.d.). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Iodophenol: A Vital Component in Pharmaceutical Research and Development. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Amino-3-chlorophenol: Comprehensive Overview and Applications. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Phenol. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.

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Application Notes and Protocols for the Iodination of 4-Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Iodinated 4-aminophenol derivatives are crucial structural motifs and versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of an iodine atom on the aromatic ring provides a reactive handle for a multitude of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which are fundamental to modern drug discovery.[1] The regioselective introduction of iodine onto the 4-aminophenol scaffold is a non-trivial challenge due to the presence of two powerful activating groups—the hydroxyl (-OH) and the amino (-NH₂) group. This guide provides an in-depth analysis of key iodination methodologies, explains the chemical principles governing their selectivity, and delivers detailed, field-proven protocols for their successful implementation.

Part 1: The Chemical Rationale—Reactivity and Regioselectivity

The synthetic strategy for iodinating 4-aminophenol derivatives is dictated by the principles of electrophilic aromatic substitution (SEAr). Both the hydroxyl and amino groups are strong electron-donating groups, which activate the aromatic ring towards electrophiles and direct substitution to the ortho and para positions.[2] In a 4-aminophenol (or a 4-hydroxyaniline) backbone, the para position relative to each group is occupied by the other. Therefore, electrophilic attack is directed to the positions ortho to these substituents:

  • Positions 2 and 6: ortho to the hydroxyl group.

  • Positions 3 and 5: ortho to the amino group.

The hydroxyl group is a more potent activating group than the amino group, meaning it directs more strongly. Consequently, electrophilic iodination of 4-aminophenol preferentially occurs at the positions 2 and 6 , ortho to the hydroxyl group.[3] Controlling the extent of iodination to achieve mono- or di-substitution requires careful stoichiometric control of the iodinating agent.[3]

For certain applications, modulating the powerful activating effect of the amino group is necessary to prevent over-reaction or achieve different regioselectivity. This is commonly achieved by protecting the amine, for example, through acetylation to form a 4-hydroxyacetanilide. The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is significantly less activating than a free amino group, offering finer control over the substitution reaction.[2]

Part 2: A Survey of Iodination Methodologies

The choice of iodinating agent and reaction conditions is critical and depends on the substrate's reactivity, desired product, and process constraints such as cost and environmental impact.

Method A: Direct Electrophilic Iodination

This is the most direct approach, where an electrophilic iodine species (conceptually, I⁺) is generated in situ or used directly to substitute a hydrogen atom on the aromatic ring.

  • N-Iodosuccinimide (NIS): NIS is a mild, stable, and easy-to-handle solid iodinating agent.[4] Its electrophilicity is often enhanced by a protic or Lewis acid catalyst, which protonates the succinimide carbonyl, making the N-I bond more polarized and reactive.[1] This method offers excellent regioselectivity for activated systems like phenols and anilines.[5][6] Combinations like NIS and p-toluenesulfonic acid (p-TsOH) have been shown to be highly effective for regioselective monoiodination of phenols.[7][8]

  • Iodine Monochloride (ICl): ICl is a highly potent and reactive electrophilic iodinating agent.[9][10] Due to the polarity of the I-Cl bond (chlorine being more electronegative), it acts as a source of I⁺. It is highly effective for a broad range of aromatic substrates, including less activated ones.[11] However, its high reactivity can sometimes lead to over-iodination or side reactions if not carefully controlled, and it is corrosive.[12][13]

  • Molecular Iodine (I₂) with an Oxidant: Molecular iodine itself is a weak electrophile and generally does not react with aromatic rings unless they are highly activated.[1][2] Its reactivity is dramatically increased by the presence of an oxidizing agent (e.g., H₂O₂, K₂FeO₄, HIO₃), which oxidizes I₂ to a more potent electrophilic species.[12][14][15][16] This approach forms the basis of many "green" iodination protocols that can be performed in environmentally benign solvents like water.[14][17][18]

Method B: Iodination via Diazotization

This classical, indirect method involves the transformation of the primary amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group. The subsequent reaction with an iodide source, typically potassium iodide (KI), displaces the nitrogen gas to yield the aryl iodide. This Sandmeyer-type reaction is particularly valuable for synthesizing iodoarenes that are difficult to access via direct electrophilic substitution.[19] For a 4-aminophenol, this would result in the replacement of the -NH₂ group with -I, yielding 4-iodophenol.

Part 3: Visualization of Key Chemical Processes

To better understand the underlying transformations, the following diagrams illustrate the core mechanisms and a typical laboratory workflow.

Diazotization Pathway A 4-Aminophenol B Diazonium Salt A->B NaNO₂, H₂SO₄ 0-5 °C C 4-Iodophenol B->C KI, Δ

Caption: Iodination via Diazotization of 4-Aminophenol.

Experimental Workflow prep 1. Reagent Preparation (Substrate, Solvent, Iodinating Agent) setup 2. Reaction Setup (Combine reagents under controlled temp.) prep->setup monitor 3. Reaction Monitoring (TLC, LC-MS) setup->monitor workup 4. Workup & Quenching (e.g., add Na₂S₂O₃, extract) monitor->workup Upon completion purify 5. Purification (Crystallization, Chromatography) workup->purify analyze 6. Analysis (NMR, MS, MP) purify->analyze

Caption: General Experimental Workflow for Iodination Reactions.

Part 4: Comparative Analysis of Iodination Methods

The selection of an appropriate method is a critical decision in process development. This table summarizes the key characteristics of the discussed protocols.

Method Reagents Typical Conditions Advantages Disadvantages Ref.
NIS Iodination N-Iodosuccinimide (NIS), Acid Catalyst (e.g., p-TsOH)Room temp, CH₂Cl₂ or ACNMild conditions; solid, stable reagent; high regioselectivity; good yields (often >90%).Can be expensive for large-scale synthesis; requires acid catalyst.,[7],[5] [4]
ICl Iodination Iodine Monochloride (ICl)0 °C to room temp, AcOH or CH₂Cl₂Highly reactive and fast; effective for a wide range of substrates; high yields.Corrosive and moisture-sensitive; can lead to over-iodination; requires careful handling.,[12],[11] [10]
Green Oxidative KI or I₂, Oxidant (K₂FeO₄ or H₂O₂)0 °C to room temp, WaterEnvironmentally friendly (uses water); inexpensive reagents; good to excellent yields.May require pH control; oxidant stability can be a concern; sometimes slower.,[14],[17] [16]
Diazotization NaNO₂, H₂SO₄; then KI0-5 °C, then heatUnambiguous regiochemistry (replaces -NH₂); useful for otherwise inaccessible isomers.Multi-step process; diazonium salts can be unstable; generates significant waste.[19]

Part 5: Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Protocol 1: Regioselective Mono-iodination using N-Iodosuccinimide (NIS)

This protocol is optimized for the controlled mono-iodination of a 4-aminophenol derivative, targeting the position ortho to the hydroxyl group.

  • Materials:

    • 4-Aminophenol (1.0 mmol, 109.1 mg)

    • N-Iodosuccinimide (NIS) (1.1 mmol, 247.5 mg)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.0 mmol, 190.2 mg)

    • Acetonitrile (ACN), 10 mL

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a 50 mL round-bottom flask, add 4-aminophenol and p-toluenesulfonic acid monohydrate.

    • Add acetonitrile (10 mL) and stir the mixture at room temperature until all solids are dissolved.

    • Add N-Iodosuccinimide (NIS) in one portion. Protect the flask from light by wrapping it in aluminum foil.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:EtOAc eluent). The reaction is typically complete within 1-3 hours.

    • Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 20 mL of water.

    • Add saturated aqueous Na₂S₂O₃ dropwise until the orange/brown color of excess iodine disappears.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure 2-iodo-4-aminophenol.

Protocol 2: Potent Iodination using Iodine Monochloride (ICl)

This protocol utilizes the high reactivity of ICl for rapid iodination. Caution is advised due to the corrosive nature of the reagent.

  • Materials:

    • 4-Hydroxyacetanilide (1.0 mmol, 151.2 mg) (Note: The protected amine is used to moderate reactivity)

    • Iodine Monochloride (1.0 M solution in CH₂Cl₂, 1.1 mL, 1.1 mmol)

    • Glacial Acetic Acid (5 mL)

    • Ice-water bath

    • 10% (w/v) aqueous sodium bisulfite (NaHSO₃) solution

    • Dichloromethane (DCM)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 4-hydroxyacetanilide in glacial acetic acid (5 mL) in a 50 mL round-bottom flask.

    • Cool the flask in an ice-water bath to 0-5 °C.

    • Slowly add the iodine monochloride solution dropwise over 15 minutes with vigorous stirring. Maintain the temperature below 10 °C. [11] 4. After the addition is complete, allow the reaction to stir at room temperature for 1 hour. Monitor progress by TLC.

    • Workup: Pour the reaction mixture into 50 mL of ice-water.

    • Decolorize the solution by adding 10% aqueous sodium bisulfite until the dark color fades.

    • Extract the mixture with dichloromethane (3 x 25 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by recrystallization or column chromatography to obtain 3-iodo-4-hydroxyacetanilide. The acetyl group can be subsequently hydrolyzed under acidic or basic conditions if the free amine is desired.

References

  • Tajik, H., et al. (2011). Green and Efficient Method for the Iodination of Phenols in Water. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(10), 2153-2158. [Link]

  • Christiansen, J. V., et al. (1990). Iodination of phenol. Risø National Laboratory. [Link]

  • ResearchGate. (2011). Green and Efficient Method for the Iodination of Phenols in Water. [Link]

  • Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. [Link]

  • DTU Research Database. (1990). Iodination of phenol. [Link]

  • Semantic Scholar. (n.d.). Methods of Radioiodination Reactions with Several Oxidizing Agents. [Link]

  • Google Patents. (2010).
  • Feroci, M., et al. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5555. [Link]

  • Pathan, A. K., et al. (2021). Eco-friendly and Green Procedure for Iodination of Reactive Aromatics Using PEG 400-I2/HIO3 Combination. Current Green Chemistry, 8(2), 166-173. [Link]

  • Kniess, T. (2020). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Pharmaceuticals, 13(10), 282. [Link]

  • Wikipedia. (n.d.). Phenol oxidation with hypervalent iodine reagents. [Link]

  • ResearchGate. (2019). A Green Reagent for the Iodination of Phenols. [Link]

  • Bovonsombat, P., et al. (2009). Regioselective iodination of phenol and analogues using N-iodosuccinimide and p-toluenesulfonic acid. Mahidol University Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Regioselective Iodination of Phenol and Analogues Using N-Iodosuccinimide and p-Toluenesulfonic Acid. [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]

  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. [Link]

  • Google Patents. (2014).
  • Semantic Scholar. (2009). Regioselective iodination of phenol and analogues using N-iodosuccinimide and p-toluenesulfonic acid. [Link]

  • Semantic Scholar. (2014). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. [Link]

  • Radhakrishna Murti, P. S., & Sasmal, B. M. (1987). Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide. Indian Journal of Chemistry, 26A, 548-552. [Link]

  • Sharma, V., et al. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Green Processing and Synthesis, 7(5), 477-486. [Link]

  • Guérin, B., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry, 85(11), 6906-6923. [Link]

  • Tian, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. European Journal of Medicinal Chemistry, 234, 114251. [Link]

  • Wikipedia. (n.d.). Iodine monochloride. [Link]

  • Dains, F. B., & Eberly, F. (1931). p-IODOPHENOL. Organic Syntheses, 11, 74. [Link]

  • NileRed. (2024, November 15). Iodine Monochloride | Synthesis and Reactions With an Interhalogen Compound [Video]. YouTube. [Link]

  • Taylor & Francis Online. (n.d.). Iodine monochloride – Knowledge and References. [Link]

  • Patil, S.L., et al. (2006). Regioselective iodination of hydroxylated aromatic ketones. ARKIVOC, 2006(i), 104-108. [Link]

  • Patsnap Eureka. (2020). Method for preparing iodine monochloride at low cost and high efficiency and obtained iodine monochloride. [Link]

  • Arshad, N., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1335. [Link]

  • Contreras, M. A., et al. (1983). Oxidative iodine monochloride iodination technique. The Journal of Nuclear Medicine, 24(7), 649-652. [Link]

  • dos Santos, A. A., et al. (2014). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 25(11), 2120-2125. [Link]

  • Dixit, A., & Sharma, P. K. (2016). SYNTHESIS & CHARACTERIZATION OF 4-HYDROXYACETANILIDE STARTING FROM ACETANILIDE. Journal of Medical Pharmaceutical and Allied Sciences, 5(6), 73-77. [Link]

  • Journal of Medical Pharmaceutical and Allied Sciences. (2016). SYNTHESIS & CHARACTERIZATION OF 4- HYDROXYACETANILIDE STARTING FROM ACETANILIDE. [Link]

  • Patsnap Eureka. (2014). Synthetic method of 2-aminophenol-4-sulfonamide. [Link]

  • Organic Chemistry Portal. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. [Link]

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The Strategic Utility of 4-Amino-3-iodophenol Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutics. 4-Amino-3-iodophenol hydrochloride emerges as a highly valuable and versatile scaffold for medicinal chemists. Its trifunctional nature—an amine, a hydroxyl group, and an iodine atom on an aromatic ring—provides a rich platform for a diverse array of chemical transformations. This guide delves into the practical applications and detailed protocols for leveraging this building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. The inherent reactivity of the carbon-iodine bond, coupled with the directing effects of the amino and hydroxyl substituents, makes it a powerful tool for constructing complex molecular architectures.

Core Attributes and Reactivity Profile

  • The Aryl Iodide Moiety: The carbon-iodine (C-I) bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions. This is due to its lower bond dissociation energy compared to C-Br and C-Cl bonds, facilitating the initial oxidative addition step in the catalytic cycle. This high reactivity allows for milder reaction conditions and often results in higher yields, making it a preferred choice for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

  • The Phenolic Hydroxyl Group: The hydroxyl group can act as a nucleophile in etherification reactions or be used as a directing group in electrophilic aromatic substitution. It is also a key hydrogen bond donor, often crucial for molecular recognition at the target protein's active site.

  • The Aromatic Amine: The amino group can be a nucleophile in its own right, a site for acylation or alkylation, and a basic center. In the context of kinase inhibitors, this amine or a derivative thereof often forms a critical hydrogen bond with the hinge region of the kinase.

The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, making it convenient for storage and handling. Prior to reaction, it is typically neutralized in situ with a suitable base.

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₆H₇ClINOPubChem
Molecular Weight 271.49 g/mol PubChem
Appearance Off-white to light brown crystalline powderCommercial Suppliers
Storage Store under inert gas, protected from light and moisture[1]

Application in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors

A primary application of 4-Amino-3-iodophenol and its analogs is in the synthesis of potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitors.[1][2] ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, becomes a key driver in several cancers, including non-small cell lung cancer (NSCLC).[3] Second-generation ALK inhibitors, such as Ceritinib, were developed to overcome resistance to earlier treatments.[3] The general scaffold of many ALK inhibitors features a central pyrimidine core with key substitutions that interact with the kinase active site. This compound serves as a crucial starting material for constructing the substituted aniline portion of these inhibitors.

Detailed Protocols and Methodologies

The following protocols are presented as robust, field-proven methodologies for the key transformations involving this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic strategy.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating carbon-carbon bonds.[4][5] The enhanced reactivity of the aryl iodide in 4-Amino-3-iodophenol makes it an ideal substrate for this transformation. This reaction is often a key step in building the core structure of complex drug molecules.

Objective: To synthesize a 3-aryl-4-aminophenol derivative, a common precursor in medicinal chemistry.

Suzuki_Coupling cluster_reactants Reactants & Catalyst cluster_process Process start_material 4-Amino-3-iodophenol (from hydrochloride salt + base) reaction_setup Combine reactants, catalyst, and base in degassed solvent start_material->reaction_setup boronic_acid Arylboronic Acid (R-B(OH)₂) boronic_acid->reaction_setup catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction_setup base Base (e.g., K₂CO₃) base->reaction_setup heating Heat under inert atmosphere (e.g., 80-100 °C) reaction_setup->heating Solvent (Toluene/H₂O) workup Aqueous workup & extraction heating->workup Monitor by TLC/LCMS purification Column Chromatography workup->purification product 3-Aryl-4-aminophenol (Final Product) purification->product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Materials:

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Arylboronic acid1.2Coupling Partner
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]0.05Palladium Catalyst
Potassium Carbonate (K₂CO₃)2.0-3.0Base (for neutralization and catalysis)
Toluene/Water or Dioxane/Water-Solvent System
Inert Gas (Argon or Nitrogen)-To prevent catalyst oxidation

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene and water (4:1 ratio), via syringe. Degassing the solvent (by sparging with argon for 20-30 minutes) is essential to remove dissolved oxygen.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the pure 3-aryl-4-aminophenol product.[6]

Causality and Expertise: The choice of Pd(PPh₃)₄ is common for Suzuki couplings due to its reliability and commercial availability. Potassium carbonate is a sufficiently strong base to facilitate the transmetalation step of the catalytic cycle and to neutralize the hydrochloride salt of the starting material.[5] The biphasic solvent system (e.g., toluene/water) is often used to dissolve both the organic substrates and the inorganic base.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a ubiquitous linkage in pharmaceuticals.[1][7] This reaction allows for the coupling of an aryl halide with an amine, which can be challenging using classical methods. The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation.

Objective: To synthesize a N,3-diaryl-4-aminophenol, introducing a new aromatic amine at the 3-position.

Buchwald_Hartwig cluster_reactants Reactants & Catalyst System cluster_process Process start_material 4-Amino-3-iodophenol (from hydrochloride salt) reaction_setup Combine reactants under an inert atmosphere (Glovebox recommended) start_material->reaction_setup amine Amine (R₂NH) amine->reaction_setup catalyst Pd Pre-catalyst (e.g., Pd₂(dba)₃) catalyst->reaction_setup ligand Bulky Phosphine Ligand (e.g., Xantphos, RuPhos) ligand->reaction_setup base Strong, Non-nucleophilic Base (e.g., NaOtBu, Cs₂CO₃) base->reaction_setup heating Heat in anhydrous, degassed solvent (e.g., 90-110 °C) reaction_setup->heating Solvent (Dioxane or Toluene) workup Quench and filter through Celite heating->workup Monitor by TLC/LCMS purification Column Chromatography workup->purification product N-Aryl-4-amino-3-arylphenol (Final Product) purification->product

Caption: Workflow for Buchwald-Hartwig amination.

Materials:

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Amine (primary or secondary)1.2Coupling Partner
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]0.02Palladium Pre-catalyst
Xantphos or other bulky phosphine ligand0.05Ligand for catalyst stabilization/activation
Sodium tert-butoxide (NaOtBu)2.5Strong, non-nucleophilic base
Anhydrous, degassed 1,4-Dioxane or Toluene-Solvent
Inert Gas (Argon or Nitrogen)-To prevent catalyst oxidation

Step-by-Step Procedure:

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (2.5 eq), Pd₂(dba)₃ (0.02 eq), and the phosphine ligand (e.g., Xantphos, 0.05 eq) to a reaction vial or flask.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene.

  • Reaction: Seal the vessel and heat the mixture to 90-110 °C with stirring. The reaction progress should be monitored by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to isolate the desired N-substituted product.

Causality and Expertise: The success of the Buchwald-Hartwig amination hinges on the catalyst system.[8] A Pd(0) source like Pd₂(dba)₃ is used in combination with a bulky, electron-rich phosphine ligand. Ligands like Xantphos are crucial as they promote the rate-limiting reductive elimination step and prevent catalyst decomposition. A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[9] Anhydrous and oxygen-free conditions are critical to prevent catalyst deactivation and side reactions.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1] Avoid contact with skin and eyes.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and moisture.[1] It is often recommended to store under an inert atmosphere (e.g., argon) to prevent degradation.

  • Toxicity: Aminophenol derivatives can be harmful if swallowed or inhaled and may cause skin sensitization.[10] Refer to the Safety Data Sheet (SDS) for detailed toxicological information.[1]

Conclusion and Future Outlook

This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity, particularly the susceptibility of the C-I bond to palladium-catalyzed cross-coupling, provides chemists with a reliable handle for constructing complex molecules. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig reactions represent foundational strategies for elaborating this scaffold into potential drug candidates, especially in the realm of kinase inhibitors. As the demand for targeted therapeutics continues to grow, the strategic application of such well-designed building blocks will remain a critical component of successful drug discovery programs.

References

  • Sigma-Aldrich. Safety Data Sheet - this compound.
  • Fisher Scientific. Safety Data Sheet.
  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed C-N Bond Formation. Accounts of Chemical Research, 33(3), 204–213.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • BenchChem. A Comparative Analysis of Iodinated vs. Brominated Aminophenols in Synthetic Chemistry.
  • PubChem. Compound Summary for 4-Aminophenol hydrochloride. National Center for Biotechnology Information.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Organic Syntheses. p-IODOPHENOL.
  • Shaw, A. T., Engelman, J. A. (2013). ALK in Lung Cancer: A Network of Dependences. Journal of Clinical Oncology, 31(8), 1105-1108.
  • Marsilje, T. H., et al. (2013). Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) Currently in Phase 1 and Phase 2 Clinical Trials. Journal of Medicinal Chemistry, 56(14), 5675–5690.
  • ChemicalBook. 4-Amino-3-chlorophenol synthesis.
  • Patsnap Eureka. Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Google Patents. CN104356112A - Method for preparing ceritinib.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • PubMed. Palladium-catalyzed cross-coupling reaction of organoindiums with aryl halides in aqueous media.
  • ResearchGate. Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water.
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • PubChem. Compound Summary for Ceritinib. National Center for Biotechnology Information.
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • BenchChem. A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol.
  • PubMed. Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides.

Sources

Application Notes and Protocols for the Analysis of 4-Amino-3-iodophenol Hydrochloride by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Amino-3-iodophenol hydrochloride is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity and accurate quantification are of paramount importance to ensure the safety and efficacy of the final drug product. This technical guide provides detailed application notes and robust analytical protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a framework for method development, validation, and routine analysis. The protocols are grounded in established principles of analytical chemistry and adhere to guidelines from authoritative bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6][7][8][9][10]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of logical and efficient method development.[11] While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and data from analogous compounds such as 4-aminophenol and other halogenated phenols.

PropertyEstimated Value/CharacteristicRationale and Significance for Method Development
Chemical Structure C₆H₇ClINOThe presence of an aromatic ring, an amino group, a hydroxyl group, and an iodine atom dictates its polarity, UV absorbance, and potential for derivatization.
Molecular Weight ~271.49 g/mol (as hydrochloride salt)Essential for preparing standard solutions of known concentration and for mass spectrometry.
pKa Amino group: ~5.5, Phenolic group: ~10.3The ionizable nature of the amino and phenolic groups is critical for HPLC method development, particularly for selecting the mobile phase pH to ensure optimal peak shape and retention.[11]
UV Absorption (λmax) ~270-280 nmThe phenolic chromophore suggests strong UV absorbance, making UV detection a suitable and sensitive method for HPLC analysis. The λmax of 4-aminophenol is around 272 nm.[12][13]
Solubility Soluble in water and polar organic solvents (e.g., methanol, acetonitrile).Guides the selection of appropriate diluents for sample and standard preparation for both HPLC and GC-MS analysis.
Volatility LowThe low volatility of the hydrochloride salt makes direct GC analysis challenging without a derivatization step to increase its volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method

Rationale for Method Development:

A reversed-phase HPLC method is the logical choice for separating and quantifying this compound due to its polar nature. The selection of a C18 column provides a versatile stationary phase for retaining the analyte. The mobile phase composition, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve a suitable retention time and symmetric peak shape. The pH of the mobile phase is a critical parameter; maintaining it at a level where the analyte is in a single ionic form (in this case, protonated amine and non-ionized phenol) will ensure reproducible retention and good chromatography. UV detection is selected based on the strong absorbance of the phenolic ring.

HPLC Protocol

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Materials:

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium phosphate monobasic (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.02 M Potassium Phosphate Buffer (pH 3.0, adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 20 minutes

4. Preparation of Solutions:

  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

5. System Suitability: Before sample analysis, perform system suitability tests as per USP <621> to ensure the chromatographic system is performing adequately.[1][3][4][5][6]

  • Tailing Factor: Should be ≤ 2.0 for the this compound peak.

  • Theoretical Plates: Should be ≥ 2000 for the this compound peak.

  • Relative Standard Deviation (RSD): Inject the working standard solution six times; the RSD of the peak area should be ≤ 2.0%.

6. Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the working standard solutions.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (A & B) instrument_setup Instrument Setup & Equilibration prep_mobile->instrument_setup prep_std Prepare Standard Solutions system_suitability System Suitability Testing prep_std->system_suitability prep_sample Prepare Sample Solutions analysis Sample and Standard Analysis prep_sample->analysis instrument_setup->system_suitability system_suitability->analysis If Pass integration Peak Integration analysis->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Rationale for Method Development:

Direct GC-MS analysis of this compound is not feasible due to its low volatility and potential for thermal degradation. Therefore, a derivatization step is necessary to convert the polar amino and hydroxyl groups into less polar, more volatile, and thermally stable moieties. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective derivatization technique for phenols and amines. The resulting trimethylsilyl (TMS) derivative is amenable to GC analysis. A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is suitable for separating the derivatized analyte. Mass spectrometric detection provides high selectivity and sensitivity, allowing for positive identification based on the mass spectrum and quantification using selected ion monitoring (SIM).

GC-MS Protocol

1. Instrumentation and Columns:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • Capillary column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents and Materials:

  • This compound reference standard.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine (anhydrous).

  • Ethyl acetate (GC grade).

3. Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the standard or sample into a vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

4. GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Injection Mode Splitless (1 minute)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

5. Data Analysis:

  • Identification: Identify the derivatized 4-Amino-3-iodophenol by its retention time and mass spectrum, comparing it to the spectrum of a derivatized standard.

  • Quantification (SIM Mode): For quantitative analysis, monitor characteristic ions of the derivatized analyte. The choice of ions will depend on the fragmentation pattern of the TMS-derivatized 4-Amino-3-iodophenol. A calibration curve is constructed by analyzing derivatized standards of known concentrations.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis weighing Weigh Standard/Sample derivatization Derivatization with BSTFA/TMCS weighing->derivatization injection Injection into GC-MS derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection identification Identification by Mass Spectrum detection->identification quantification Quantification using SIM detection->quantification

Caption: GC-MS analysis workflow for this compound.

Method Validation

Both the HPLC and GC-MS methods presented should be validated according to the ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[2][7][9][10] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The HPLC method is well-suited for routine quality control due to its simplicity and high throughput. The GC-MS method, while requiring a derivatization step, offers exceptional selectivity and sensitivity, making it an excellent tool for impurity profiling and trace-level analysis. The choice of method will depend on the specific analytical requirements, such as the need for high sensitivity or the matrix in which the analyte is being measured. Proper method validation is essential before implementing these protocols in a regulated environment.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • US Pharmacopeia (USP). <621> Chromatography. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Pharma's Almanac. Navigating HPLC Method Development: Tips for Success. [Link]

  • U.S. Food and Drug Administration (FDA). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]

  • SIELC Technologies. UV-Vis Spectrum of 4-aminophenol. [Link]

  • PubChem. 4-Aminophenol. [Link]

  • Environics. Conducting GC Method Validation Using High Accuracy Standards. [Link]

  • ComplianceIQ. Validation of GC GC-MS Methodologies. [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]

  • Impactfactor. A Review on GC-MS and Method Development and Validation. [Link]

Sources

Purification of 4-Amino-3-iodophenol hydrochloride by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of 4-Amino-3-iodophenol Hydrochloride by Recrystallization

Abstract

This compound is a pivotal chemical intermediate in the synthesis of various pharmaceutical compounds and research molecules. The purity of this reagent is paramount, as impurities can lead to significant side reactions, reduced yields, and complications in downstream applications. This application note provides a comprehensive, experience-driven guide to the purification of this compound using recrystallization. We will delve into the fundamental principles governing the choice of solvent systems, outline a detailed, step-by-step protocol, and discuss critical process parameters and troubleshooting strategies to ensure the consistent attainment of high-purity material.

The Foundational Principle: Why Recrystallization?

Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility.[1] An ideal recrystallization process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As this solution is gradually cooled, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a highly purified form. The impurities, which are either present in smaller quantities or have different solubility characteristics, remain dissolved in the cooled solvent (mother liquor).[2] The success of this technique hinges on selecting an appropriate solvent system where the target compound exhibits high solubility at high temperatures and low solubility at low temperatures.[2]

Strategic Considerations for this compound

The unique chemical nature of this compound—being a hydrochloride salt of a substituted phenol—dictates specific strategic choices for a successful purification.

Solvent System Selection: A Dichotomy of Polarity

The molecule possesses both a polar phenolic hydroxyl group and an even more polar ammonium chloride group, alongside a less polar iodinated benzene ring. This structure suggests that a single solvent may not be ideal.

  • High-Polarity Solvents (e.g., Water): The hydrochloride salt form imparts significant water solubility. However, solubility might be too high even at room temperature to allow for efficient recovery.

  • Moderate-Polarity Protic Solvents (e.g., Ethanol, Methanol): These solvents can dissolve the compound, particularly when heated, but may not be poor enough solvents when cold to force complete crystallization.

  • The Optimal Approach: A Mixed-Solvent System: A combination of a "good" solvent (in which the compound is readily soluble) and a "poor" solvent (in which the compound is sparingly soluble) is often most effective. For this compound, an aqueous-alcoholic mixture (e.g., water and ethanol) is an excellent starting point. The compound is dissolved in a minimal amount of the "good" solvent (hot water or aqueous ethanol), and the "poor" solvent (ethanol) is added to induce crystallization upon cooling. This approach allows for fine-tuning of the solubility profile to maximize recovery and purity.

Understanding and Targeting Impurities

Commercial or crude this compound can contain several types of impurities:

  • Starting Materials: Unreacted 4-aminophenol.

  • Reaction Byproducts: Isomeric products or poly-iodinated species (e.g., 4-amino-3,5-diiodophenol).

  • Degradation Products: Aminophenols are susceptible to oxidation, which results in highly colored polymeric impurities.[3] This is often the source of a dark coloration in the crude material.

Recrystallization is highly effective at removing these impurities, as their different structures lead to different solubilities in the chosen solvent system.

A Critical Warning for Phenolic Compounds

A common step in recrystallization to remove colored impurities is the addition of activated charcoal (decolorizing carbon).[1] However, this practice must be avoided for phenolic compounds. Activated charcoal often contains ferric ion (Fe³⁺) impurities, which can form intensely colored complexes with the phenolic hydroxyl group, thereby introducing a new, difficult-to-remove impurity and compromising the purification process.[4]

Experimental Protocol and Workflow

This protocol is designed to be a self-validating system, with checkpoints to ensure optimal conditions are met.

Materials and Equipment
Reagent/EquipmentPurpose
Crude 4-Amino-3-iodophenol HClStarting material for purification
Ethanol (95% or absolute)Primary solvent / anti-solvent
Deionized WaterCo-solvent
Erlenmeyer Flasks (multiple sizes)Dissolution and crystallization vessel
Hot Plate with Magnetic StirringControlled heating and mixing
Magnetic Stir BarTo ensure even dissolution
Condenser (optional)To prevent solvent evaporation during prolonged heating
Buchner Funnel and Filter FlaskFor vacuum filtration to collect crystals
Filter Paper (appropriately sized)To retain the crystalline product
Ice-Water BathTo maximize crystal yield by promoting complete crystallization
Spatulas and Glass Stirring RodsMaterial handling
Vacuum Oven or DesiccatorFor drying the purified product
Step-by-Step Recrystallization Procedure

Step 1: Initial Solvent Screening (Optional but Recommended) Before committing to a large-scale purification, test the solubility. Place ~50 mg of the crude material in a test tube. Add a small volume (e.g., 0.5 mL) of your chosen solvent system (e.g., 1:1 ethanol:water). Observe solubility at room temperature. Heat the mixture gently. A good solvent system will show poor solubility when cold and complete dissolution when hot.

Step 2: Dissolution of the Crude Solid

  • Place the crude this compound into an Erlenmeyer flask of appropriate size (the flask should not be more than half-full).

  • Add a magnetic stir bar to the flask.

  • Begin adding a minimal amount of a 1:1 (v/v) mixture of 95% ethanol and deionized water. Start with approximately 5-10 mL of solvent per gram of crude material.

  • Gently heat the mixture on a hot plate with stirring. The target temperature should be just below the boiling point of the solvent mixture (~80-85°C).

  • Continue to add small portions of the hot solvent mixture until the solid has completely dissolved. The goal is to use the absolute minimum amount of hot solvent required to form a saturated solution. Causality: Using excess solvent will reduce the final yield as more product will remain in the mother liquor upon cooling.

Step 3: Hot Filtration (If Necessary) If insoluble impurities or particulate matter are visible in the hot solution, a hot filtration is required.

  • Pre-heat a second Erlenmeyer flask and a glass funnel (with fluted filter paper) on the hot plate.

  • Quickly pour the hot, saturated solution through the fluted filter paper into the clean, pre-heated flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product on the funnel or in the filter paper, which would decrease the yield.

Step 4: Crystallization

  • Remove the flask from the heat source and cover it (e.g., with a watch glass) to prevent solvent evaporation and contamination.

  • Allow the solution to cool slowly to room temperature on a benchtop, undisturbed. Causality: Slow cooling promotes the formation of larger, more well-defined crystals, which are typically higher in purity as they exclude impurities from their crystal lattice more effectively than rapidly formed small crystals.[1]

  • Once the flask has reached room temperature and crystal formation has significantly slowed, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[1]

Step 5: Collection and Washing of Crystals

  • Set up a vacuum filtration apparatus with a Buchner funnel and a properly sized filter paper.

  • Wet the filter paper with a small amount of the cold ethanol/water solvent mixture to ensure it seals against the funnel.

  • Turn on the vacuum and pour the cold crystalline slurry into the Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to rinse away any residual mother liquor containing dissolved impurities. Use a minimal amount of wash solvent to avoid dissolving the purified product.[1]

  • Keep the vacuum on for several minutes to pull air through the crystals and partially dry them.

Step 6: Drying the Final Product

  • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

  • Dry the product to a constant weight, preferably in a vacuum oven at a modest temperature (e.g., 40-50°C) or in a desiccator under vacuum. The compound is light-sensitive, so drying should occur in a dark environment.[5]

Visual Workflow of the Recrystallization Process

G cluster_prep Preparation & Dissolution cluster_purify Purification & Crystallization cluster_collection Collection & Drying start Place Crude Product in Erlenmeyer Flask add_solvent Add Minimal Hot Ethanol/Water Solvent start->add_solvent dissolve Heat & Stir Until Fully Dissolved add_solvent->dissolve hot_filt Hot Filtration (If Insoluble Impurities Exist) dissolve->hot_filt cool_slow Slow Cooling to Room Temperature hot_filt->cool_slow Purified Solution ice_bath Cool in Ice-Water Bath cool_slow->ice_bath vac_filt Collect Crystals via Vacuum Filtration ice_bath->vac_filt wash Wash with Ice-Cold Solvent vac_filt->wash dry Dry Under Vacuum wash->dry finish High-Purity Product dry->finish

Caption: Workflow for the recrystallization of 4-Amino-3-iodophenol HCl.

Quality Control and Troubleshooting

ParameterRecommended SpecificationTroubleshooting Action
Appearance Off-white to light tan crystalline solid.If the product remains dark, a second recrystallization may be necessary. Ensure that activated charcoal was not used.
Purity (by HPLC) >98% (typical target)If purity is low, ensure cooling was slow and the crystals were washed with cold solvent to remove mother liquor. Consider a different solvent ratio.
Melting Point A sharp melting range close to the literature value indicates high purity.A broad or depressed melting range suggests the presence of impurities.
Yield Typically 60-85%, highly dependent on the purity of the crude material.Low yield may result from using too much solvent during dissolution, not cooling the solution sufficiently, or washing the crystals with too much or with warm solvent.
"Oiling Out" The compound should crystallize, not separate as an oil.This occurs when the solution becomes supersaturated at a temperature above the compound's melting point. Re-heat the solution to dissolve the oil, add slightly more of the "good" solvent (water/ethanol), and cool again more slowly.
No Crystallization Crystals fail to form upon cooling.The solution may be too dilute. Boil off some solvent to re-concentrate the solution and attempt cooling again. Alternatively, scratch the inside of the flask with a glass rod to induce nucleation.

Safety and Handling Precautions

This compound and its structural analogs are hazardous chemicals that must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the solid and all solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Health Hazards: This class of compounds can cause skin and serious eye irritation.[6] They are harmful if swallowed or inhaled.[5]

  • Storage: Store the compound in a tightly sealed container, protected from light and moisture, in a cool, dry place.[5]

  • Disposal: Dispose of all chemical waste, including the mother liquor, in accordance with local, state, and federal regulations.

References

  • University of Michigan, Department of Chemistry. (n.d.). Recrystallization.
  • Dalton, D. R. (n.d.). Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet: 4-Iodophenol.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 3-Iodophenol.
  • PubChem. (n.d.). 4-Amino-3-chlorophenol hydrochloride. National Center for Biotechnology Information.
  • Tokyo Chemical Industry (TCI). (n.d.). 4-Amino-3-chlorophenol Hydrochloride.
  • Wikipedia. (n.d.). 4-Aminophenol.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Amino-2,3-diiodophenol.

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Application Notes and Protocols: Diazotization of 4-Amino-3-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the diazotization of 4-Amino-3-iodophenol, a critical transformation for synthesizing advanced intermediates in pharmaceutical and materials science. We delve into the underlying reaction mechanism, provide a detailed, field-proven laboratory protocol, and emphasize the stringent safety measures required for handling thermally sensitive diazonium salts. This guide is intended for researchers, chemists, and process development professionals seeking to leverage this versatile intermediate for applications such as Sandmeyer-type reactions, azo-coupling, and other functional group transformations.

Introduction and Strategic Importance

The conversion of a primary aromatic amine to a diazonium salt is one of the most powerful transformations in synthetic organic chemistry.[1][2] The substrate, 4-Amino-3-iodophenol, is a uniquely functionalized arene. The resulting diazonium salt, 3-Iodo-4-hydroxyphenyldiazonium chloride, serves as a versatile synthetic hub. The diazonium group (-N₂⁺) is an exceptional leaving group, readily displaced by a wide array of nucleophiles, enabling the introduction of functionalities that are otherwise difficult to install via direct aromatic substitution.[3][4][5] This positions the diazotization of 4-Amino-3-iodophenol as a key step in the synthesis of complex, poly-substituted aromatic compounds used in drug discovery, agrochemicals, and the manufacturing of specialty dyes and pigments.[1][6]

Reaction Mechanism: The Formation of the Diazonium Salt

The diazotization reaction proceeds through the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[1][7] The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).

The core of the mechanism involves the following steps:

  • Nitrosonium Ion Formation: Sodium nitrite reacts with the strong acid to generate nitrous acid, which is subsequently protonated and dehydrates to form the nitrosonium ion electrophile.

  • Electrophilic Attack: The nucleophilic primary amino group of 4-Amino-3-iodophenol attacks the nitrosonium ion, forming an N-nitrosamine intermediate.

  • Tautomerization and Dehydration: A series of proton transfers (tautomerization) followed by the elimination of a water molecule leads to the formation of the resonance-stabilized arenediazonium ion.[8]

The stability of the resulting arenediazonium salt is significantly greater than its aliphatic counterparts due to the delocalization of the positive charge across the aromatic ring.[3][9]

Diazotization_Mechanism Figure 1: Mechanism of Diazotization cluster_0 Step 1: Nitrosonium Ion Formation cluster_1 Step 2 & 3: Nitrosation and Dehydration NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl NO+ NO⁺ (Nitrosonium Ion) HNO2->NO+ + H⁺, -H₂O H2O H₂O Amine 4-Amino-3-iodophenol (Ar-NH₂) Nitrosamine N-Nitrosamine Intermediate Amine->Nitrosamine + NO⁺ Diazo Arenediazonium Salt (Ar-N₂⁺) Nitrosamine->Diazo Tautomerization, -H₂O

Figure 1: Simplified mechanism of diazotization.

Critical Protocol Directive: Safety First

Trustworthiness in protocol design begins with an uncompromising approach to safety. Diazonium salts are notoriously unstable and can be explosive in their solid, dry state.[10][11][12] Adherence to the following cardinal rules is non-negotiable.

  • NEVER Isolate the Solid Salt: Unless you are using specialized stabilizing counter-ions (e.g., tetrafluoroborate) and working on a very small scale (<0.75 mmol), the diazonium salt should be generated and used immediately in solution (in situ).[11][13][14]

  • Strict Temperature Control: The reaction is highly exothermic. Maintain the temperature between 0-5 °C at all times using an ice-salt bath.[10][15][16] Temperatures above 10 °C can lead to rapid, uncontrolled decomposition, liberating nitrogen gas and potentially forming hazardous byproducts like phenol.[7]

  • Controlled Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to prevent localized temperature spikes and buildup of unreacted nitrous acid.

  • Ventilation is Mandatory: Perform the entire procedure in a well-ventilated chemical fume hood. Decomposition releases nitrogen gas, which can cause pressure buildup in a closed system.[10][13]

  • Quenching: Always have a quenching agent ready. Excess nitrous acid can be destroyed with sulfamic acid or urea.[13] Starch-iodide paper should be used to monitor for the presence of nitrous acid.[10][11]

  • Appropriate PPE: Wear safety goggles, a face shield, a lab coat, and appropriate gloves at all times.

Detailed Experimental Protocol

This protocol describes the diazotization of 4-Amino-3-iodophenol on a 20 mmol scale. The resulting diazonium salt solution is intended for immediate use in a subsequent reaction (e.g., Sandmeyer).

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )QuantityMoles (mmol)Notes
4-Amino-3-iodophenolC₆H₆INO249.025.00 g20.08Starting Material
Concentrated HClHCl36.46~17 mL~200(37% w/w, ~12 M)
Sodium NitriteNaNO₂69.001.45 g21.01Use 1.05 equivalents
Deionized WaterH₂O18.02~35 mL-Solvent
Sulfamic AcidH₃NSO₃97.09~0.5 g-For quenching
Starch-Iodide Paper--As needed-Indicator
Ice--As needed-For cooling
Rock SaltNaCl58.44As needed-For ice bath
Equipment
  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer (-20 to 100 °C)

  • Pressure-equalizing dropping funnel (50 mL)

  • Ice-salt bath

  • Beakers and graduated cylinders

Step-by-Step Procedure
  • Preparation of the Amine Suspension:

    • To the 250 mL three-neck flask, add 4-Amino-3-iodophenol (5.00 g, 20.08 mmol).

    • Add 20 mL of deionized water followed by the slow addition of concentrated hydrochloric acid (~17 mL).

    • Place a magnetic stir bar in the flask and begin vigorous stirring. The amine will likely form a fine suspension of its hydrochloride salt.

    • Immerse the flask in an ice-salt bath and cool the internal temperature to 0 °C.

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (1.45 g, 21.01 mmol) in 15 mL of cold deionized water.

    • Transfer this solution to the dropping funnel.

  • The Diazotization Reaction:

    • Once the amine suspension is stable at 0-2 °C, begin the dropwise addition of the sodium nitrite solution from the dropping funnel.

    • CRITICAL: Maintain the internal reaction temperature below 5 °C throughout the addition. Adjust the addition rate as necessary to control any exotherm. The addition should take approximately 20-30 minutes.

    • After the addition is complete, rinse the dropping funnel with 1-2 mL of cold water and add this to the reaction mixture.

    • Continue stirring the mixture at 0-5 °C for an additional 30 minutes.

  • Validation and Quenching:

    • To check for completion, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. The immediate formation of a dark blue/black color indicates the presence of excess nitrous acid and that the reaction is complete.[10][11]

    • If the test is positive, add small portions of solid sulfamic acid (~50-100 mg at a time) until the starch-iodide test is negative (no color change). This safely quenches the excess nitrous acid.

    • The resulting clear, cold, yellowish solution is the 3-Iodo-4-hydroxyphenyldiazonium chloride intermediate.

  • Immediate Use:

    • The diazonium salt solution is now ready for the next synthetic step. Proceed immediately without storage or warming.

Workflow start Start prep_amine 1. Prepare Amine Suspension (4-Amino-3-iodophenol + HCl + H₂O) start->prep_amine cool 2. Cool to 0-5 °C (Ice-Salt Bath) prep_amine->cool addition 4. Add NaNO₂ Solution Dropwise (Keep T < 5 °C) cool->addition prep_nitrite 3. Prepare NaNO₂ Solution prep_nitrite->addition stir 5. Stir for 30 min at 0-5 °C addition->stir test 6. Test with Starch-Iodide Paper stir->test test->stir Negative (Add more NaNO₂) quench 7. Quench Excess HNO₂ (Add Sulfamic Acid) test->quench Positive product Product: Diazonium Salt Solution (Use Immediately) quench->product

Figure 2: Experimental workflow for diazotization.

Applications in Synthesis

The 3-Iodo-4-hydroxyphenyldiazonium salt is a valuable intermediate primarily for reactions involving the displacement of the diazonium group.

  • Sandmeyer Reactions: This class of reactions uses copper(I) salts to replace the -N₂⁺ group with halides or pseudohalides.[17][18] For example, treatment with CuCl, CuBr, or CuCN would yield 2-chloro-5-iodophenol, 2-bromo-5-iodophenol, or 2-cyano-5-iodophenol, respectively.[5][6]

  • Azo Coupling: As an electrophile, the diazonium salt can react with electron-rich aromatic compounds (e.g., phenols, anilines, naphthols) to form highly colored azo compounds, which are the basis for many dyes and indicators.[1][6][8]

  • Other Displacements: The diazonium group can also be replaced by:

    • Iodine: using potassium iodide (KI).[4]

    • Fluorine: via the Balz-Schiemann reaction using fluoroboric acid (HBF₄).[3][16]

    • A hydroxyl group: by warming the aqueous solution (Verkochung), though this would regenerate a phenol.[17]

References

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Application Notes and Protocols: Suzuki and Sonogashira Coupling Reactions with 4-Amino-3-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of available methodologies, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, have emerged as indispensable tools for their reliability, functional group tolerance, and broad applicability.[1][2][3] These reactions are particularly vital in the fields of pharmaceutical and materials science, where the synthesis of complex molecular architectures is paramount.

This guide focuses on the application of these powerful reactions to a specific, highly functionalized building block: 4-Amino-3-iodophenol. This molecule is of significant interest to researchers in drug development and medicinal chemistry due to its trifunctional nature, possessing amino, hydroxyl, and iodo groups.[4] This unique arrangement allows for sequential and site-selective modifications, making it a valuable scaffold for creating libraries of compounds with diverse biological activities. For instance, the analogous 4-amino-3-chlorophenol is a key intermediate in the synthesis of tyrosine kinase inhibitors like tivozanib and lenvatinib, which are used in cancer therapy.[5] Similarly, 4-iodophenol derivatives are utilized in the synthesis of estrogen β receptor agonists.[6]

The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of both the Suzuki and Sonogashira couplings, provide detailed, field-proven experimental protocols, and offer insights into the causality behind experimental choices to ensure reproducible and high-yielding transformations.

Mechanistic Overview

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimizing cross-coupling reactions. Both the Suzuki and Sonogashira reactions proceed through a catalytic cycle involving a palladium catalyst.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide.[2][7] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][8]

  • Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl iodide (4-Amino-3-iodophenol) to a Pd(0) complex, forming a Pd(II) species.[2][7][8] This is often the rate-determining step.[2]

  • Transmetalation : The next step involves the transfer of the organic group from the organoboron reagent to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8][9]

  • Reductive Elimination : The final step is the reductive elimination of the coupled product, which regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][7][8]

Suzuki_Mechanism Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-I Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R' ArPdX->ArPdR Transmetalation ArPdR->Pd0 Product Ar-R' ArPdR->Product Reductive Elimination ArI 4-Amino-3-iodophenol ArI->ArPdX Boronic R'-B(OH)₂ + Base Boronic->ArPdR

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira Coupling

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[12][13]

The mechanism involves two interconnected catalytic cycles:

  • Palladium Cycle : Similar to the Suzuki coupling, this cycle begins with the oxidative addition of the aryl iodide to the Pd(0) catalyst.[11][14]

  • Copper Cycle : The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide.[13] This species is more nucleophilic than the alkyne itself and readily undergoes transmetalation with the Pd(II) complex.

The subsequent reductive elimination yields the desired arylalkyne product and regenerates the Pd(0) catalyst.[11]

Copper-Free Sonogashira Coupling: To avoid the formation of alkyne homocoupling products (Glaser coupling), which can be promoted by the copper co-catalyst, copper-free variations have been developed.[10] In these protocols, the reaction is still palladium-catalyzed, but the activation of the alkyne is achieved under slightly different conditions, often requiring a stronger base or different solvent systems.[10][11][14]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-I Pd0->ArPdX Oxidative Addition ArPdAlk Ar-Pd(II)L₂(C≡CR') ArPdX->ArPdAlk Transmetalation Product Ar-C≡CR' ArPdAlk->Product Product->Pd0 Reductive Elimination Alkyne R'C≡CH CuAcetylide Cu-C≡CR' Alkyne->CuAcetylide + Cu(I), Base CuAcetylide->ArPdX ArI 4-Amino-3-iodophenol ArI->ArPdX

Caption: Catalytic cycle of the copper-catalyzed Sonogashira reaction.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and, in the case of the Sonogashira reaction, to minimize alkyne homocoupling.

Suzuki Coupling of 4-Amino-3-iodophenol with Phenylboronic Acid

This protocol outlines a general procedure for the Suzuki coupling of 4-Amino-3-iodophenol with phenylboronic acid.

Data Presentation: Reaction Conditions

ParameterConditionRationale
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%)A common and effective catalyst for Suzuki couplings.
Base K₂CO₃ (2.0 eq)A moderately strong base that is effective in promoting transmetalation.
Solvent 1,4-Dioxane/Water (4:1)A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CSufficient to drive the reaction to completion in a reasonable timeframe.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidation.

Step-by-Step Protocol

  • Reaction Setup : To a flame-dried round-bottom flask, add 4-Amino-3-iodophenol (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere : Seal the flask with a rubber septum and purge with argon for 10-15 minutes.

  • Solvent Addition : Add a deoxygenated solution of 1,4-dioxane and water (4:1 ratio).

  • Reaction Execution : Stir the reaction mixture vigorously and heat to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup : After completion (typically 12-24 hours), cool the reaction to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.

  • Purification : Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sonogashira Coupling of 4-Amino-3-iodophenol with Phenylacetylene

This protocol provides a method for the Sonogashira coupling of 4-Amino-3-iodophenol with phenylacetylene. Both a traditional copper-catalyzed and a copper-free method are presented.

Data Presentation: Reaction Conditions

ParameterCopper-CatalyzedCopper-FreeRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd(PPh₃)₄ (2-5 mol%)Both are effective palladium sources.
Copper Co-catalyst CuI (5-10 mol%)NoneCuI accelerates the reaction but can cause homocoupling.
Base Triethylamine (TEA) or Diisopropylamine (DIPA)TBAF or other strong, non-nucleophilic basesThe amine base also serves as a solvent in many cases.[10]
Solvent Amine base or THF/Amine mixtureDMF or other polar aprotic solventsSolvent choice is critical for substrate solubility and reaction rate.
Temperature Room Temperature to 50 °CRoom Temperature to 80 °CCopper-free reactions may require slightly higher temperatures.
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Essential to prevent Glaser coupling and catalyst decomposition.

Step-by-Step Protocol (Copper-Catalyzed)

  • Reaction Setup : To a flame-dried Schlenk flask, add 4-Amino-3-iodophenol (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Inert Atmosphere : Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition : Add anhydrous triethylamine, followed by phenylacetylene (1.1 eq) via syringe.

  • Reaction Execution : Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS.

  • Workup : Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove copper salts.

  • Purification : Dry the organic layer, concentrate, and purify by column chromatography.

Step-by-Step Protocol (Copper-Free)

  • Reaction Setup : In a glovebox or under a stream of argon, add 4-Amino-3-iodophenol (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and a suitable base such as TBAF (2.0 eq) to a dry reaction vessel.

  • Solvent and Reagent Addition : Add anhydrous DMF and then phenylacetylene (1.2 eq).

  • Reaction Execution : Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.

  • Workup : Once the starting material is consumed, dilute the reaction with water and extract with an appropriate organic solvent.

  • Purification : Wash the combined organic extracts with brine, dry over a drying agent, and concentrate. Purify the product via flash chromatography.

Experimental Workflow Visualization

Experimental_Workflow Prep Reagent Preparation & Weighing Setup Reaction Setup Under Inert Atmosphere Prep->Setup Reaction Reaction Execution & Monitoring (TLC/LC-MS) Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Analysis Product Characterization (NMR, MS) Purify->Analysis

Caption: Standard experimental workflow for cross-coupling reactions.

Conclusion

The Suzuki and Sonogashira coupling reactions are robust and versatile methods for the synthesis of complex molecules from 4-Amino-3-iodophenol. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully employ these reactions in their synthetic endeavors. Careful attention to reaction conditions, particularly the maintenance of an inert atmosphere, is critical for achieving high yields and purity. The ability to selectively functionalize the iodo position of 4-Amino-3-iodophenol opens up a wealth of possibilities for the creation of novel compounds with potential applications in drug discovery and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

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  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • BYJU'S. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • National Center for Biotechnology Information. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Amino-3-chlorophenol: Comprehensive Overview and Applications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Iodophenol: A Vital Component in Pharmaceutical Research and Development. [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

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Application Notes: 4-Amino-3-iodophenol as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Amino-3-iodophenol in Kinase Inhibitor Drug Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a primary focus of modern drug discovery. A significant and highly successful class of kinase inhibitors are "Type II inhibitors," which stabilize the inactive "DFG-out" conformation of the kinase. These inhibitors typically feature a diarylurea or a related pharmacophore that forms key hydrogen bonds in the ATP-binding pocket and extends into an adjacent allosteric site.[1][2][3][4] The diarylurea moiety, in particular, is a privileged structure, capable of forming crucial hydrogen bonds with a conserved glutamic acid residue and the backbone amide of the DFG motif aspartic acid.[2][5]

The synthesis of libraries of these inhibitors relies on versatile and strategically functionalized building blocks. 4-Amino-3-iodophenol is an exemplary scaffold for this purpose. It possesses three distinct and orthogonally reactive functional groups:

  • Aniline Amine (-NH₂): Serves as a key nucleophile for the formation of the critical urea or amide linkage.

  • Aryl Iodide (-I): An excellent electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkynyl moieties.[6][7]

  • Phenolic Hydroxyl (-OH): Can be converted into a diaryl ether, a common structural motif in many potent kinase inhibitors, including the FDA-approved drug Regorafenib.

The strategic placement of these groups makes 4-Amino-3-iodophenol an ideal starting material for generating structurally diverse kinase inhibitor libraries to explore structure-activity relationships (SAR). Its utility is underscored by the successful synthesis of Regorafenib, which utilizes the analogous compound 4-amino-3-fluorophenol.[8][9][10][11] This guide provides an in-depth overview of the core synthetic methodologies and detailed protocols for leveraging 4-Amino-3-iodophenol in the synthesis of kinase inhibitor scaffolds.

Physicochemical Properties of 4-Amino-3-iodophenol

A thorough understanding of the starting material's properties is fundamental for reaction optimization, including solvent selection and purification strategies.

PropertyValueSource/Comment
Molecular Formula C₆H₆INO
Molecular Weight 235.02 g/mol
Appearance Light beige solid[12]
Melting Point 145.5 °C[12]
Boiling Point 357.8 ± 37.0 °C(Predicted)[12]
Density 2.094 ± 0.06 g/cm³(Predicted)[12]
pKa 9.37 ± 0.18(Predicted)[12]
CAS Number 66416-73-7[12]

Note: Some properties are predicted based on computational models and should be confirmed experimentally. For comparison, the related compounds 4-aminophenol, 4-amino-3-chlorophenol, and 4-amino-3-fluorophenol have melting points of 187.5 °C, 159-160 °C, and 135-140 °C, respectively.[13][14]

Core Synthetic Strategies & Methodologies

The trifunctional nature of 4-Amino-3-iodophenol allows for a modular approach to inhibitor synthesis. The following sections detail the key transformations that can be applied.

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Intermediate Scaffolds start 4-Amino-3-iodophenol suzuki Suzuki-Miyaura Coupling start->suzuki -I sonogashira Sonogashira Coupling start->sonogashira -I urea Urea Formation start->urea -NH₂ ether Williamson Ether Synthesis start->ether -OH biaryl 3-Aryl-4-aminophenol suzuki->biaryl C-C Bond alkynyl 3-Alkynyl-4-aminophenol sonogashira->alkynyl C-C Bond diaryl_urea Diaryl Urea urea->diaryl_urea C-N Bond diaryl_ether Diaryl Ether ether->diaryl_ether C-O Bond

Caption: Versatile reactivity of 4-Amino-3-iodophenol.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating C-C bonds between sp²-hybridized carbons.[15][16] For 4-Amino-3-iodophenol, the highly reactive C-I bond is the exclusive site for this transformation, allowing for the introduction of a wide variety of aryl and heteroaryl boronic acids or esters.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) source is required to initiate the catalytic cycle. Pd(PPh₃)₄ is a common choice as it is a stable Pd(0) complex. Alternatively, a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be used with a phosphine ligand; these are reduced in situ to the active Pd(0) species.

  • Ligand: Electron-rich and bulky phosphine ligands accelerate the rate-limiting oxidative addition step and promote the final reductive elimination step. Tetrakis(triphenylphosphine)palladium(0) comes with its own ligands, but for more challenging couplings, specialized ligands may be required.

  • Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[15] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact yield, and its strength should be matched to the substrates' sensitivity.

  • Solvent: A polar, often aqueous, solvent system is typical. Mixtures like Dioxane/H₂O, Toluene/EtOH/H₂O, or DMF are common as they help to dissolve both the organic substrates and the inorganic base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (Equivalents)SolventTemp (°C)
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2-3)Dioxane / H₂O (4:1)80-100
Pd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2-3)Toluene / H₂O (5:1)90-110
PdCl₂(dppf) (3-5)-Cs₂CO₃ (2)DMF80-100

Data synthesized from established protocols for similar aryl iodides.[17][18]

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling provides a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[19][20] This is particularly relevant for synthesizing kinase inhibitors where a rigid alkynyl linker is desired to probe the geometry of the active site.

Causality Behind Experimental Choices:

  • Palladium Catalyst: As with the Suzuki coupling, a Pd(0) species is the active catalyst. PdCl₂(PPh₃)₂ is a very common and effective precatalyst.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is much more reactive towards transmetalation with the palladium center than the alkyne itself. This allows the reaction to proceed under milder conditions (often room temperature).[20][21]

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. It serves two purposes: to deprotonate the terminal alkyne and to act as a solvent or co-solvent.

  • Solvent: A polar aprotic solvent like THF or DMF is typically used to dissolve the reactants.

Urea Formation from the Aniline Moiety

The formation of a diarylurea is arguably the most critical step in synthesizing many Type II kinase inhibitors. This is typically achieved by reacting the aniline nitrogen of the 4-amino-3-iodophenol scaffold with an appropriately substituted aryl isocyanate.[22][23]

Causality Behind Experimental Choices:

  • Reactants: The reaction between an amine and an isocyanate is generally high-yielding and proceeds without the need for a catalyst.[23][24] The isocyanate is a potent electrophile, and the aniline is a sufficient nucleophile.

  • Solvent: Anhydrous, aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are used to prevent hydrolysis of the highly reactive isocyanate.

  • Temperature: The reaction is often exothermic and is typically run at 0 °C to room temperature to control the reaction rate and minimize side products.

Application Protocol: Multi-Step Synthesis of a Regorafenib-type Kinase Inhibitor Scaffold

This section provides a representative, self-validating protocol for the synthesis of a diarylurea-diaryl ether kinase inhibitor scaffold, demonstrating the sequential application of the chemistries described above. This protocol is based on the known synthesis of Regorafenib, substituting the analogous 4-Amino-3-iodophenol.[9][25]

Caption: Workflow for a Regorafenib-type scaffold synthesis.

Step 1: Diaryl Ether Formation via Nucleophilic Aromatic Substitution

Objective: To couple 4-Amino-3-iodophenol with 4-chloro-N-methylpicolinamide to form the diaryl ether intermediate.

Materials:

  • 4-Amino-3-iodophenol (1.0 eq)

  • 4-Chloro-N-methylpicolinamide (1.05 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Amino-3-iodophenol and anhydrous K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). This is crucial to prevent oxidation of the electron-rich phenol.

  • Add anhydrous DMF via syringe to create a suspension (approx. 0.2 M concentration with respect to the aminophenol).

  • Add 4-Chloro-N-methylpicolinamide to the suspension.

  • Heat the reaction mixture to 110-120 °C and stir vigorously overnight (12-16 hours).

    • Rationale: High temperature is required to overcome the activation energy for the SₙAr reaction. K₂CO₃ acts as the base to deprotonate the phenolic hydroxyl, forming the nucleophilic phenoxide in situ. DMF is an excellent polar aprotic solvent for this type of reaction.

  • Self-Validation (QC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aminophenol is consumed.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Combine the organic layers, wash with water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of Hexanes/Ethyl Acetate) to yield the pure diaryl ether intermediate, 4-(4-Amino-3-iodophenoxy)-N-methylpicolinamide .

Step 2: Diarylurea Formation

Objective: To couple the diaryl ether intermediate with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the final inhibitor scaffold.

Materials:

  • 4-(4-Amino-3-iodophenoxy)-N-methylpicolinamide (from Step 1, 1.0 eq)

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

Protocol:

  • Dissolve the diaryl ether intermediate in anhydrous DCM in a dry, round-bottom flask under an inert atmosphere (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

    • Rationale: This controls the exothermicity of the reaction and minimizes the formation of potential side products.

  • In a separate flask, dissolve 4-chloro-3-(trifluoromethyl)phenyl isocyanate in a small amount of anhydrous DCM.

  • Add the isocyanate solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Self-Validation (QC): Monitor the reaction by TLC or LC-MS. The product should be significantly less polar than the starting amine. Formation of the urea can also be confirmed by IR spectroscopy, watching for the appearance of a strong C=O stretch around 1640-1680 cm⁻¹.

  • Upon completion, a precipitate may form. If so, collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold DCM.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with a solvent like diethyl ether or a hexane/EtOAc mixture to remove any unreacted starting materials. Filter to collect the purified final product. Further purification via recrystallization can be performed if necessary.

References

  • Wikipedia. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with terminal alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Mol-Instincts. (2026). 4-amino-2-iodophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN108997209B - Preparation method of regorafenib.
  • ResearchGate. (2026). Diaryl Urea: A Privileged Structure in Anticancer Agents. Retrieved from [Link]

  • PubMed. (n.d.). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2000). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Diaryl Urea: A Privileged Structure in Anticancer Agents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-IODOPHENOL. Retrieved from [Link]

  • MDPI. (2025). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Diarylureas. Encyclopedia. Retrieved from [Link]

  • Innoscience Research. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. Retrieved from [Link]

  • ResearchGate. (n.d.). Type II inhibitors pharmacophore model. Retrieved from [Link]

  • ResearchGate. (n.d.). Two-step synthesis of regorafenib. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Retrieved from [Link]

  • ACS Publications. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimum conditions for the Suzuki–Miyaura coupling reaction. Retrieved from [Link]

  • Baishideng Publishing Group. (2014). Pharmacophore approaches in protein kinase inhibitors design. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald‐Hartwig amination of aryl halides with substituted anilines. Retrieved from [Link]

  • Google Patents. (n.d.). US9790185B2 - Process for the preparation of regorafenib and its crystalline forms.
  • PubMed Central. (2026). Molecular Recognition of Diaryl Ureas in Their Targeted Proteins—A Data Mining and Quantum Chemical Study. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

  • PubMed. (2026). Phenyl palladium(II) iodide complexes isolated after Sonogashira coupling of iodo-benzenes with terminal alkynes. Retrieved from [Link]

  • Taylor & Francis. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved from [Link]

  • Thieme. (n.d.). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Retrieved from [Link]

  • ResearchGate. (n.d.). Diarylureas in the type II kinase inhibitor. Retrieved from [Link]

Sources

Troubleshooting & Optimization

How to prevent oxidation of 4-Amino-3-iodophenol during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-3-iodophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of this valuable intermediate. This document will address common challenges, with a primary focus on preventing the oxidation of this sensitive molecule.

Frequently Asked Questions (FAQs)

Q1: My 4-Amino-3-iodophenol product is discolored (pink, brown, or purple). What is the cause?

A1: The discoloration of your 4-Amino-3-iodophenol is almost certainly due to oxidation. Aminophenols, particularly ortho and para isomers, are highly susceptible to oxidation in the presence of atmospheric oxygen.[1] This process is often accelerated by exposure to light, heat, and the presence of trace metal ions. The initial oxidation product is a quinoneimine species, which can then polymerize to form intensely colored impurities.[2]

Q2: Can I use my discolored 4-Amino-3-iodophenol in my next reaction?

A2: It is strongly discouraged. The colored impurities indicate degradation of your target compound. Using this material will introduce unknown impurities into your subsequent reactions, potentially leading to lower yields, complex purification challenges, and unreliable results. It is always best to start with pure, colorless 4-Amino-3-iodophenol.

Q3: What are the most critical factors to control to prevent oxidation during the synthesis?

A3: The three most critical factors are:

  • Exclusion of Oxygen: Meticulous use of inert atmosphere techniques is paramount.

  • Solvent Purity: Use of freshly distilled or degassed solvents to remove dissolved oxygen.

  • Use of Antioxidants: Strategic use of appropriate antioxidants can scavenge residual oxygen and prevent the onset of oxidation.

Q4: I've seen protocols using different iodinating agents. Which one is best for this synthesis?

A4: Both N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl) are commonly used for the iodination of activated aromatic rings. NIS is often preferred as it is a solid, easier to handle, and the reaction byproducts are often more readily removed. ICl is a powerful iodinating agent but is a corrosive liquid and requires careful handling. The choice may depend on substrate compatibility and laboratory preference. This guide will focus on a protocol using NIS.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solutions
Reaction mixture turns dark during iodination. Oxidation of the aminophenol starting material or intermediate.1. Ensure all solvents are thoroughly degassed. 2. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. 3. Consider adding a small amount of a compatible antioxidant, such as sodium bisulfite, to the reaction mixture.[3][4][5]
Low yield of the desired product. Incomplete reaction or side reactions.1. Verify the purity of your starting materials. 2. Ensure the stoichiometry of the iodinating agent is correct. 3. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Product is difficult to purify and remains colored. Presence of persistent colored oxidation byproducts.1. During workup, wash the organic layer with a dilute aqueous solution of sodium bisulfite to remove residual iodine and some oxidation products.[6] 2. Consider treating a solution of the crude product with activated charcoal to adsorb colored impurities before recrystallization. 3. Perform column chromatography under an inert atmosphere.
Deprotection step leads to product degradation. Oxidation of the final 4-Amino-3-iodophenol upon exposure to air in the deprotected state.1. Perform the deprotection and subsequent workup under a strict inert atmosphere. 2. Cool the reaction mixture before workup to minimize thermal degradation. 3. Isolate the product quickly and store it immediately under an inert atmosphere.

Preventative Strategies and Protocols

The key to a successful synthesis of 4-Amino-3-iodophenol is a proactive approach to preventing oxidation at every stage. The following workflow and protocols are designed with this principle at their core.

Overall Synthetic Workflow

The synthesis of 4-Amino-3-iodophenol is typically achieved in three main stages:

  • Protection: The amino group of 4-aminophenol is protected, usually as an acetamide, to prevent side reactions and to moderate its activating effect during iodination.

  • Iodination: The protected intermediate is regioselectively iodinated at the position ortho to the hydroxyl group.

  • Deprotection: The protecting group is removed to yield the final product.

workflow start Start: 4-Aminophenol protection Step 1: Protection (Acetylation) start->protection intermediate 4-Acetamidophenol protection->intermediate iodination Step 2: Iodination (e.g., with NIS) intermediate->iodination protected_product N-(4-hydroxy-2-iodophenyl)acetamide iodination->protected_product deprotection Step 3: Deprotection (Acid Hydrolysis) protected_product->deprotection final_product Final Product: 4-Amino-3-iodophenol deprotection->final_product

Caption: Synthetic workflow for 4-Amino-3-iodophenol.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the synthesis of 4-Amino-3-iodophenol, incorporating best practices for minimizing oxidation.

Materials and Reagents
  • 4-Aminophenol

  • Acetic anhydride

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous, degassed)

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Sodium bisulfite

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

  • Deionized water (degassed)

  • Argon or Nitrogen gas (high purity)

Equipment
  • Schlenk line or glovebox

  • Schlenk flasks and appropriate glassware

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Rotary evaporator

  • Apparatus for filtration (Büchner funnel or Schlenk filter)

  • Thin Layer Chromatography (TLC) equipment

Step 1: Protection of 4-Aminophenol (Synthesis of 4-Acetamidophenol)
  • To a round-bottom flask, add 4-aminophenol (1.0 eq) and deionized water.

  • While stirring, add acetic anhydride (1.1 eq) dropwise.

  • Continue stirring at room temperature for 30-60 minutes.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the white crystalline product by filtration, wash with cold deionized water, and dry under vacuum.

Causality Note: Acetylation of the amino group is crucial to prevent its oxidation and to direct the subsequent iodination to the desired position on the aromatic ring.

Step 2: Iodination of 4-Acetamidophenol

Critical Note: This step is highly sensitive to air and must be performed under a strict inert atmosphere.

  • Set up a Schlenk flask containing a magnetic stir bar and the dried 4-acetamidophenol (1.0 eq).

  • Evacuate and backfill the flask with inert gas (repeat 3 times).

  • Add anhydrous, degassed acetonitrile via cannula or syringe. Stir until the starting material is fully dissolved.

  • In a separate Schlenk flask, dissolve N-Iodosuccinimide (NIS, 1.05 eq) in anhydrous, degassed acetonitrile under an inert atmosphere.

  • Slowly add the NIS solution to the 4-acetamidophenol solution at room temperature via cannula.

  • Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bisulfite. This will consume any unreacted NIS and iodine.

  • Remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-hydroxy-2-iodophenyl)acetamide.

Causality Note: The use of degassed solvents and an inert atmosphere is critical to prevent the oxidation of the electron-rich phenol. Sodium bisulfite in the workup is a reductive quench that helps to minimize the formation of colored impurities.

Step 3: Deprotection to Yield 4-Amino-3-iodophenol

Critical Note: The deprotected product is highly susceptible to oxidation. All steps must be performed under a strict inert atmosphere.

  • Place the crude N-(4-hydroxy-2-iodophenyl)acetamide in a Schlenk flask under an inert atmosphere.

  • Add a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

  • Heat the mixture to reflux under an inert atmosphere until TLC analysis indicates complete consumption of the starting material (typically 2-4 hours).

  • Cool the reaction mixture to room temperature, then place it in an ice bath.

  • Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate.

  • Collect the solid product by filtration under an inert atmosphere (e.g., using a Schlenk filter).

  • Wash the solid with cold, degassed deionized water.

  • Dry the product under high vacuum.

Causality Note: The acid-catalyzed hydrolysis removes the acetyl protecting group. Performing the neutralization and filtration at low temperature and under an inert atmosphere is crucial to prevent the highly sensitive final product from oxidizing upon exposure to air.

Purification and Characterization

Purification

If the final product is still discolored, further purification may be necessary.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) under an inert atmosphere can be effective. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered before crystallization.

  • Column Chromatography: For more challenging purifications, flash column chromatography on silica gel can be employed. It is highly recommended to pack and run the column under a positive pressure of inert gas to prevent on-column oxidation. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Characterization
  • TLC: Monitor reaction progress and assess purity. Visualize spots using a UV lamp (254 nm) and/or an iodine chamber.

  • NMR Spectroscopy:

    • ¹H NMR (500 MHz, DMSO-d₆): Expected chemical shifts (δ) are approximately: 8.5-9.5 (br s, 1H, -OH), 6.8-7.2 (m, 2H, Ar-H), 6.5-6.8 (m, 1H, Ar-H), 4.5-5.5 (br s, 2H, -NH₂).

    • ¹³C NMR (125 MHz, DMSO-d₆): Expected chemical shifts (δ) are approximately: 145-155 (C-OH), 135-145 (C-NH₂), 115-125 (Ar-CH), 80-90 (C-I).

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Storage and Handling

Store pure 4-Amino-3-iodophenol in an amber vial under a positive pressure of argon or nitrogen gas in a cool, dark place. For long-term storage, refrigeration is recommended.

Visualization of Key Processes

oxidation_prevention cluster_synthesis Synthesis Workflow cluster_prevention Oxidation Prevention Measures Protection Protection Iodination Iodination Protection->Iodination Deprotection Deprotection Iodination->Deprotection Inert_Atmosphere Inert Atmosphere (Ar or N₂) Iodination->Inert_Atmosphere Essential for Degassed_Solvents Degassed Solvents Iodination->Degassed_Solvents Requires Deprotection->Inert_Atmosphere Crucial for Antioxidants Antioxidants (e.g., Sodium Bisulfite) Deprotection->Antioxidants Workup with

Caption: Interplay of synthesis steps and oxidation prevention measures.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 4-Amino-2,3-diiodophenol. BenchChem.
  • Royal Society of Chemistry. (2020).
  • XMB Forum. (2021). Azo dye: p-aminophenol and 4-chloro-2-nitrophenol.
  • BenchChem. (n.d.). An In-depth Technical Guide to 4-Amino-2,3-diiodophenol.
  • Google Patents. (2016).
  • Google Patents. (2018). CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.
  • BenchChem. (2025). Assessing the efficiency of sodium bisulfite vs. sodium metabisulfite.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169).
  • Google Patents. (2007). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
  • National Institutes of Health. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
  • Taylor & Francis Online. (2018). N-Iodosuccinimide – Knowledge and References.
  • Patsnap. (2018). Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor.
  • ResearchG
  • Google Patents. (1985).
  • Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol.
  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 4-Aminophenol(123-30-8) 13C NMR spectrum.
  • National Institutes of Health. (2011).
  • ResearchGate. (2011). (PDF)
  • Google Patents. (n.d.). CN1021818C - Method for purifying crude 4-aminophenol.
  • Royal Society of Chemistry. (n.d.). N-Iodosuccinimide and dioxygen in an air-enabled synthesis of 10-phenanthrenols under sunlight.
  • Organic Syntheses. (2025).
  • MDPI. (n.d.).
  • Google Patents. (n.d.). JPH06144803A - Recovery of iodine from waste liquid containing organoiodine compound.
  • IJSDR. (n.d.).
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • ResearchGate. (2024). 1 H-NMR spectrum of the purified 4-aminophenol.
  • ChemicalBook. (n.d.). 4-Amino-3-nitrophenol synthesis.
  • Google Patents. (n.d.).

Sources

Technical Support Center: Synthesis of 4-Amino-3-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-iodophenol. As a key intermediate in various synthetic applications, ensuring its purity is paramount. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common impurities and challenges encountered during its synthesis.

Introduction: The Synthetic Landscape

The synthesis of 4-Amino-3-iodophenol typically proceeds via the electrophilic iodination of 4-aminophenol. While seemingly straightforward, this reaction is prone to several side reactions due to the presence of two activating groups (–NH₂ and –OH) on the aromatic ring. These groups direct electrophilic substitution to the ortho and para positions relative to themselves, leading to a variety of potential impurities. Understanding the formation and characteristics of these impurities is the first step toward effective troubleshooting and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 4-Amino-3-iodophenol?

A1: The impurity profile of your crude product can be influenced by reaction conditions, but several common impurities are frequently observed. These can be broadly categorized as:

  • Unreacted Starting Material: Residual 4-aminophenol from an incomplete reaction.

  • Isomeric Byproducts: The formation of 4-amino-2-iodophenol is a common isomeric impurity due to the directing effects of the amino and hydroxyl groups.

  • Over-iodinated Species: Di- and tri-iodinated aminophenols can form if the reaction is not carefully controlled.

  • Oxidation Products: Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities, such as quinone-imines. This is often exacerbated by exposure to air, especially at elevated temperatures.[1]

  • Reagent-related Byproducts: Impurities derived from the specific iodinating agent used.

Q2: How can I detect the presence of these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for impurity profiling:

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and identifying the presence of multiple components in the crude product.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of your product and identifying impurities. A reverse-phase C18 column is often effective.[2]

  • Mass Spectrometry (MS): Useful for identifying the molecular weight of impurities, which can help in their structural elucidation.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the desired product and any significant impurities.

Q3: What are the best general strategies for purifying crude 4-Amino-3-iodophenol?

A3: The choice of purification method will depend on the specific impurity profile and the scale of your reaction. The most common and effective techniques are:

  • Recrystallization: This is often the first line of defense for removing impurities with different solubility profiles from the desired product. A common approach for aminophenol derivatives is recrystallization from aqueous ethanol.[1]

  • Column Chromatography: Highly effective for separating compounds with different polarities, such as isomeric byproducts. Silica gel is a common stationary phase, with a gradient elution of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of 4-Amino-3-iodophenol Incomplete reaction.Increase reaction time or temperature cautiously while monitoring by TLC. Ensure the stoichiometry of the iodinating agent is correct.
Loss of product during workup or purification.Optimize extraction and recrystallization solvents. For column chromatography, ensure careful fraction collection guided by TLC or HPLC analysis.
Product is Highly Colored (e.g., brown or black) Oxidation of the aminophenol moiety.Perform the reaction and subsequent purification steps under an inert atmosphere (e.g., nitrogen or argon).[1] Use degassed solvents. Consider adding a small amount of a reducing agent like sodium thiosulfate or sodium hydrosulfite during the aqueous workup.[1]
Presence of Multiple Spots on TLC Close to the Product Spot Formation of isomeric (4-amino-2-iodophenol) or over-iodinated byproducts.Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to favor the desired isomer.[1] Employ column chromatography for separation.
Difficulty in Removing Isomeric Impurity Similar polarity of the desired product and the isomeric byproduct.For column chromatography, use a shallow gradient and consider different solvent systems. Derivatization of the amino or hydroxyl group to alter polarity before chromatography, followed by deprotection, can be an effective strategy.[1]

Experimental Protocols

General (Hypothetical) Synthesis of 4-Amino-3-iodophenol

This protocol is a generalized procedure based on common methods for the iodination of aminophenols and should be optimized for your specific laboratory conditions.

Objective: To synthesize 4-Amino-3-iodophenol from 4-aminophenol.

Materials:

  • 4-Aminophenol

  • Protecting Agent (e.g., Acetic Anhydride)

  • Iodinating Agent (e.g., N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl))

  • Solvent (e.g., Acetic Acid, Dichloromethane, or Acetonitrile)

  • Base (e.g., Sodium Bicarbonate, Pyridine)

  • Acid for deprotection (e.g., Hydrochloric Acid)

Step-by-Step Methodology:

  • Protection of the Amino Group:

    • Dissolve 4-aminophenol in a suitable solvent.

    • Add a protecting agent, such as acetic anhydride, to acetylate the amino group. This prevents side reactions at the nitrogen atom during iodination.

  • Iodination:

    • Dissolve the protected 4-aminophenol in a suitable solvent.

    • Cool the solution in an ice bath.

    • Add the iodinating agent (e.g., NIS) portion-wise while maintaining a low temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted iodine.

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection:

    • Treat the crude protected product with an acid (e.g., HCl) to hydrolyze the acetyl group and regenerate the free amine.

  • Purification:

    • Purify the crude 4-Amino-3-iodophenol by recrystallization or column chromatography.

HPLC Method for Purity Assessment

Objective: To determine the purity of synthesized 4-Amino-3-iodophenol.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

  • A gradient of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).[2]

Protocol:

  • Prepare a standard solution of the purified compound in a suitable solvent.

  • Inject the sample into the HPLC system.

  • Record the chromatogram and use the peak area of the main component to calculate the purity.

Visualizing Impurity Formation and Workflow

Logical Flow of Impurity Formation

G cluster_start Starting Material cluster_reaction Iodination Reaction cluster_side_reaction Side Reactions/Degradation 4-Aminophenol 4-Aminophenol Desired Product 4-Amino-3-iodophenol 4-Aminophenol->Desired Product Controlled Iodination Isomeric Impurity 4-Amino-2-iodophenol 4-Aminophenol->Isomeric Impurity Lack of Regioselectivity Unreacted SM Unreacted 4-Aminophenol 4-Aminophenol->Unreacted SM Incomplete Reaction Oxidation Products Quinone-imine Species 4-Aminophenol->Oxidation Products Exposure to Air/Oxidants Over-iodination Di/Tri-iodinated Products Desired Product->Over-iodination Excess Iodinating Agent

Caption: Formation pathways of common impurities during the synthesis of 4-Amino-3-iodophenol.

General Troubleshooting Workflow

G Start Start Analyze Crude Product Analyze Crude Product (TLC, HPLC, NMR) Start->Analyze Crude Product Identify Impurities Identify Major Impurities Analyze Crude Product->Identify Impurities Low Purity Purity Acceptable? Identify Impurities->Low Purity Isomeric Impurities Isomeric Impurities Present? Low Purity->Isomeric Impurities No Final Product Final Product Low Purity->Final Product Yes Oxidation Products Oxidation Products Present? Isomeric Impurities->Oxidation Products No Column Chromatography Perform Column Chromatography Isomeric Impurities->Column Chromatography Yes Recrystallization Perform Recrystallization Oxidation Products->Recrystallization No Modify Reaction/Workup Modify Reaction/Workup (Inert atmosphere, reducing agents) Oxidation Products->Modify Reaction/Workup Yes Column Chromatography->Analyze Crude Product Recrystallization->Analyze Crude Product Modify Reaction/Workup->Analyze Crude Product

Sources

Optimizing reaction conditions for the iodination of 4-aminophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the iodination of 4-aminophenol. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot issues, and ensure the integrity of your synthesis.

Section 1: Reaction Fundamentals & Mechanism

This section addresses the core chemical principles governing the iodination of 4-aminophenol, providing the foundational knowledge needed for successful optimization.

Q1: What is the underlying mechanism for the iodination of 4-aminophenol?

The iodination of 4-aminophenol is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The benzene ring of the phenol acts as a nucleophile, attacking an electrophilic iodine species (I⁺). The hydroxyl (-OH) and amino (-NH₂) groups are strongly activating, meaning they donate electron density into the aromatic ring, making it highly susceptible to electrophilic attack.[2][3]

Q2: Why is 4-aminophenol so reactive, and where does the iodine substitute on the ring?

The high reactivity of 4-aminophenol stems from the powerful electron-donating effects of both the hydroxyl and amino groups.[2] These groups increase the electron density at the ortho and para positions relative to themselves. Since the para position is already occupied by the amino group, substitution is directed to the positions ortho to the hydroxyl and amino groups (positions 2 and 6, and 3 and 5, respectively). The hydroxyl group is a more powerful activating group, thus iodination preferentially occurs at the positions ortho to it (positions 3 and 5).

Q3: What is the electrophilic iodine species, and how is it generated?

Molecular iodine (I₂) itself is a weak electrophile and does not react readily with aromatic rings unless they are highly activated, like phenols and anilines.[3][4] To facilitate the reaction, an oxidizing agent is often used to generate a more potent electrophilic species, such as the iodonium ion (I⁺) or hypoiodous acid (HOI).[5] A common and green method involves using hydrogen peroxide (H₂O₂) as the oxidant in an aqueous medium.[6]

Q4: Why should I consider protecting the amino group before iodination?

While not always mandatory, protecting the amino group, typically via acetylation to form paracetamol (acetaminophen), offers several advantages:[7][8]

  • Prevents Oxidation: The free amino group is sensitive to oxidation by the iodinating agent or air, which can lead to colored impurities and byproducts like 4-quinoneimine.[9][10]

  • Controls Reactivity: Acetylation moderates the activating effect of the amino group, reducing the likelihood of polysubstitution and leading to a cleaner reaction profile.

  • Improves Solubility: The resulting acetamide is often more soluble in common organic solvents, simplifying reaction setup and workup.

The protection can be reversed via acid or base hydrolysis after the iodination step.[7]

Section 2: Experimental Protocols & Methodologies

This section provides a detailed, step-by-step guide for performing the iodination of 4-aminophenol, including a common protection strategy.

Workflow for Iodination of 4-Aminophenol

G cluster_0 Part 1: Protection (Optional but Recommended) cluster_1 Part 2: Iodination cluster_2 Part 3: Workup & Purification A 4-Aminophenol B Acetylation (Acetic Anhydride) A->B React with C Paracetamol (4-Acetamidophenol) B->C Yields D Protected or Unprotected Phenol E Iodination Reaction (e.g., I₂ / H₂O₂) D->E Subject to F Crude Iodinated Product E->F Yields G Quench Reaction (Sodium Thiosulfate) H Extraction G->H I Purification (Chromatography or Recrystallization) H->I J Pure Iodinated Product I->J G A Step 1: Electrophile Generation I-I + Oxidant -> I⁺ (Electrophile) B Step 2: Nucleophilic Attack C Step 3: Re-aromatization Phenol Phenol Ring (Nucleophile) Intermediate Sigma Complex (Resonance Stabilized) Phenol->Intermediate + I⁺ Product Iodinated Phenol Intermediate->Product - H⁺ H_plus H⁺

Sources

Troubleshooting low yields in the synthesis of 4-Amino-3-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-iodophenol. The synthesis of this compound, while conceptually straightforward via electrophilic aromatic substitution, is often plagued by issues of low yield, challenging purification, and product instability. This document is designed to serve as a comprehensive resource to navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of 4-Amino-3-iodophenol in a direct question-and-answer format.

Question 1: My reaction yield is consistently low or non-existent. What are the primary causes and how can I resolve this?

Answer: Low yields in the iodination of 4-aminophenol typically stem from three main areas: suboptimal reaction conditions, side reactions, and degradation of the starting material or product.

1. Inadequate Iodinating Agent/Activation: Molecular iodine (I₂) by itself is a relatively weak electrophile for direct iodination of aromatic rings, even activated ones like 4-aminophenol. The reaction often requires the in-situ generation of a more potent electrophilic iodine species (I⁺).

  • Causality: The electron-rich aromatic ring of 4-aminophenol attacks the electrophilic iodine species. If the electrophile is not sufficiently reactive, the reaction rate will be impractically slow, leading to incomplete conversion.

  • Solutions:

    • Use an Activating Agent: Employ an oxidizing agent to generate a more powerful electrophile. A common and effective system is the use of potassium iodide (KI) with an oxidant like hydrogen peroxide (H₂O₂) or Oxone®.[1]

    • Alternative Iodinating Reagents: Consider using more reactive iodinating agents such as N-Iodosuccinimide (NIS)[1][2], often with a catalytic amount of an acid like trifluoroacetic acid[2][3], or Iodine Monochloride (ICl)[1]. These reagents provide a more readily available electrophilic iodine source.

2. Competing Side Reactions: The high reactivity of the 4-aminophenol ring makes it susceptible to side reactions that consume starting material and complicate purification.

  • Over-iodination: The product, 4-Amino-3-iodophenol, is still an activated aromatic ring and can undergo a second iodination to form di-iodinated species like 4-amino-3,5-diiodophenol.[4]

    • Solution: Carefully control the stoichiometry. Use a slight excess (1.0-1.1 equivalents) of the iodinating reagent. Adding the reagent portion-wise at a low temperature can help improve selectivity for the mono-iodinated product.

  • Oxidation: 4-Aminophenol and its derivatives are highly susceptible to oxidation, especially under basic conditions or when exposed to air, forming colored quinone-imine type impurities.[5][6] This is often indicated by the reaction mixture turning dark brown or black.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7][8] Use degassed solvents to minimize dissolved oxygen.

3. Poor Starting Material Quality: 4-Aminophenol itself can degrade over time, appearing as a discolored (pink, brown, or black) solid instead of a white powder.[6]

  • Causality: The presence of oxidized impurities in the starting material can inhibit the desired reaction and introduce contaminants.

  • Solution: Use high-purity, white to off-white 4-aminophenol. If the starting material is discolored, consider purifying it by recrystallization from hot water[9] after treatment with a decolorizing agent like activated charcoal.

Troubleshooting Workflow for Low Yield

G cluster_purity Starting Material Issues cluster_reaction Reaction Condition Issues cluster_analysis Product & Side Reaction Analysis start Low Yield Observed check_purity Check Purity & Integrity of 4-Aminophenol start->check_purity purity_bad Discolored/Impure? check_purity->purity_bad check_reagent Evaluate Iodinating Agent reagent_weak Using I₂ alone? check_reagent->reagent_weak analyze_crude Analyze Crude Product (TLC, LC-MS) side_products Side Products Identified? analyze_crude->side_products purity_bad->check_reagent No purify_sm Action: Purify Starting Material (Recrystallize) purity_bad->purify_sm Yes reagent_weak->analyze_crude No use_activator Action: Use NIS or I₂ + Oxidant (H₂O₂) reagent_weak->use_activator Yes incomplete_rxn Incomplete Reaction? side_products->incomplete_rxn No over_iodination Over-iodination (Di-iodo species) side_products->over_iodination Yes oxidation Oxidation (Dark Color) side_products->oxidation Yes optimize_time Action: Increase Reaction Time or Temperature incomplete_rxn->optimize_time Yes optimize_stoi Action: Reduce Iodinating Agent Stoichiometry (1.0 eq) over_iodination->optimize_stoi inert_atm Action: Use Inert Atmosphere (N₂/Ar) oxidation->inert_atm

Caption: A logical workflow for troubleshooting low product yield.

Question 2: My crude product is highly colored (dark brown/black) and shows multiple spots on a TLC plate. How can I improve purity?

Answer: This is a classic sign of oxidation and over-iodination. Addressing these issues requires modifications to both the reaction and the purification strategy.

1. Minimizing Impurity Formation during the Reaction:

  • Prevent Oxidation: As stated previously, the single most effective change is to run the reaction under a strict inert atmosphere.[7] The aminophenol moiety is sensitive to air, and this sensitivity is exacerbated at higher temperatures or non-neutral pH.

  • Control Over-iodination:

    • Temperature: Perform the addition of the iodinating agent at a low temperature (e.g., 0-5 °C) to control the reaction rate and improve selectivity.

    • Stoichiometry: Ensure you are not using a large excess of the iodinating agent. Precise measurement is key.

2. Effective Purification Strategies:

  • Work-up Quench: During the aqueous workup, add a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to quench any unreacted iodine and other oxidative species.[7] This will often lighten the color of the solution.

  • Column Chromatography: This is the most effective method for separating mono-iodinated, di-iodinated, and unreacted starting material.[7][10]

    • Stationary Phase: Standard silica gel is typically used.

    • Eluent System: A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate) is effective.

    • Tailing Issue: The basic amino group can cause the product to "tail" on the silica gel, leading to poor separation. To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent system.[11]

  • Recrystallization: This can be effective if the major impurity has significantly different solubility from the desired product.

    • Solvent Choice: Aqueous ethanol or a mixture of ethyl acetate and hexanes are common solvent systems for purifying aminophenol derivatives.[7]

    • Decolorization: Before allowing the solution to cool for crystallization, you can add a small amount of activated charcoal to the hot solution and then filter it hot to remove colored impurities.

Potential Side Reactions

G SM 4-Aminophenol Product 4-Amino-3-iodophenol (Desired Product) SM->Product + 'I⁺' (1 eq) Controlled Conditions Oxidized Quinone-imine Species (Oxidation Product) SM->Oxidized [O] Air, Light DiIodo 4-Amino-3,5-diiodophenol (Over-iodination) Product->DiIodo + 'I⁺' (excess) Harsh Conditions Product->Oxidized [O] Air, Light

Caption: Key reaction pathways and common side products.

Frequently Asked Questions (FAQs)

Q1: What is the best iodinating agent to use for this synthesis?

There is no single "best" agent, as the optimal choice depends on factors like desired reactivity, cost, and safety. However, for a balance of reactivity and control, N-Iodosuccinimide (NIS) in the presence of a catalytic acid is an excellent choice for achieving regioselective iodination of electron-rich aromatics.[1][3] The combination of Potassium Iodide (KI) and an oxidant like H₂O₂ is a cost-effective and "greener" alternative that can also provide good yields.[12]

Q2: What is the optimal solvent and temperature for the reaction?

Polar protic solvents like methanol, ethanol, or even water are often suitable for this reaction, as they can help solubilize the 4-aminophenol and reagents. The reaction is typically performed at temperatures ranging from 0 °C to room temperature. It is highly recommended to add the iodinating agent at a lower temperature (0-5 °C) to control the initial exothermic reaction and improve selectivity, then allow the mixture to slowly warm to room temperature.[12]

Q3: How should I properly store the final 4-Amino-3-iodophenol product to prevent degradation?

The product is sensitive to light, air, and heat.[8] To ensure its long-term stability, it should be stored in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen). For maximum longevity, store it in a refrigerator (2-8 °C).[13]

Q4: My starting 4-aminophenol is dark. Can I still use it?

Using discolored 4-aminophenol is not recommended as it will likely lead to lower yields and a more difficult purification.[6] The color indicates the presence of oxidation products. It is best to purify the starting material by recrystallization before use.

Q5: Can I protect the amino or hydroxyl group before iodination to improve selectivity?

Yes, protecting group strategies are a valid approach, though they add steps to the synthesis.

  • Protecting the Amino Group: The amino group can be acetylated using acetic anhydride to form 4-acetamidophenol (paracetamol).[14][15] The acetamido group is still an ortho-, para-director but is less activating than the amino group, which can help control the reaction and prevent oxidation. The iodine would be introduced, followed by hydrolysis of the amide to regenerate the amino group.

  • Protecting the Hydroxyl Group: This is less common as the free hydroxyl group is a strong activator that aids the reaction.

For most applications, optimizing the direct iodination of 4-aminophenol is more efficient than pursuing a multi-step protection strategy.

Data Summary & Protocols

Table 1: Impact of Key Reaction Parameters on Synthesis Outcome
ParameterOption 1Option 2Expected Outcome & Rationale
Iodinating System I₂ / KI + H₂O₂N-Iodosuccinimide (NIS)Option 1: Cost-effective and generates the electrophile in situ. Good for scale-up. Option 2: A milder, more selective reagent. Often gives cleaner reactions and higher yields on a lab scale.[1][2][12]
Solvent Methanol / WaterAcetonitrileOption 1: Good solubility for starting material and reagents. Protic nature can stabilize intermediates. Option 2: A polar aprotic solvent that can also be effective, particularly with NIS.
Temperature 0 °C to Room TempRoom Temp onlyOption 1: Recommended. Initial cooling controls the reaction rate, minimizes side products, and improves selectivity.[11] Option 2: Can lead to a faster reaction but with a higher risk of over-iodination and oxidation.
Atmosphere AirInert (N₂ or Ar)Option 1: Leads to significant oxidation, lower yields, and a dark, impure product. Option 2: Critical for success. Prevents degradation of the electron-rich aminophenol system.[7]
Work-up Quench Water onlyAqueous Na₂S₂O₃Option 1: Leaves residual iodine and oxidative species. Option 2: Essential for neutralizing unreacted iodine, preventing further reactions, and simplifying purification.[4]
Experimental Protocol: Synthesis of 4-Amino-3-iodophenol using NIS

This protocol is a representative methodology and should be adapted and optimized by qualified researchers. Always perform a thorough risk assessment before beginning any chemical synthesis.

Objective: To synthesize 4-Amino-3-iodophenol from 4-aminophenol with high purity and yield.

Materials:

  • 4-Aminophenol (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.05 eq)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Triethylamine (for chromatography)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-aminophenol (1.0 eq). Seal the flask with a septum and purge with nitrogen gas for 10-15 minutes.

  • Dissolution: Add anhydrous acetonitrile via syringe to dissolve the 4-aminophenol. Cool the flask to 0 °C in an ice-water bath.

  • Addition of NIS: In a separate flask, dissolve N-Iodosuccinimide (1.05 eq) in anhydrous acetonitrile. Add this solution dropwise to the stirred 4-aminophenol solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours under the nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and stir for 10 minutes.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (1x) and then with brine (1x).

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel.

    • Use a gradient eluent system, starting with 20% ethyl acetate in hexanes and gradually increasing the polarity. Add 0.5% triethylamine to the eluent mixture to prevent tailing.

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield 4-Amino-3-iodophenol as a solid.

References

  • I2 and Electrophilic I+ reagents. (2026). Wordpress.
  • Phenol oxidation with hypervalent iodine reagents. (n.d.). Wikipedia. Available at: [Link]

  • Kiran, Y. B., Konakahara, T., & Sakai, N. (2008). A green reagent for the iodination of phenols. Tokyo University of Science. Available at: [Link]

  • Iodination of phenol. (n.d.). Chalmers University of Technology. Available at: [Link]

  • A New Rapid and Specific Iodination Reagent for Phenolic Compounds. (2023). MDPI. Available at: [Link]

  • 4-Aminophenol. (n.d.). Wikipedia. Available at: [Link]

  • p-IODOPHENOL. (n.d.). Organic Syntheses. Available at: [Link]

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. (2022). Chemia. Available at: [Link]

  • Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI). (n.d.). ResearchGate. Available at: [Link]

  • Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor. (n.d.). Google Patents.
  • Process of preparing 4-amino-3-nitro phenol. (n.d.). Google Patents.
  • Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. (2023). NIH. Available at: [Link]

  • Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor. (n.d.). Patsnap Eureka. Available at: [Link]

  • Iodination of Paracetamol. (2021). Sciencemadness Discussion Board. Available at: [Link]

  • Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. (n.d.). University of Manitoba. Available at: [https:// umanitoba.ca/chemistry/sites/chemistry/files/2020-12/synthesis_of_acetaminophen_tylenol_experimental_procedure.pdf](https:// umanitoba.ca/chemistry/sites/chemistry/files/2020-12/synthesis_of_acetaminophen_tylenol_experimental_procedure.pdf)
  • 4-Aminophenol stability. (2025). Reddit. Available at: [Link]

  • Synthesis of paracetamol by acetylation. (n.d.). The Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Improving the Stability of 4-Amino-3-iodophenol Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Amino-3-iodophenol. This guide is designed for researchers, scientists, and drug development professionals who utilize 4-Amino-3-iodophenol in their experimental workflows. As a compound with both an amino and a phenolic group, coupled with a labile iodine substituent, its solutions are susceptible to degradation, which can compromise experimental outcomes. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you maintain the stability and integrity of your 4-Amino-3-iodophenol solutions.

I. Understanding the Instability of 4-Amino-3-iodophenol

4-Amino-3-iodophenol possesses a chemical structure that is inherently prone to degradation. The electron-donating amino (-NH2) and hydroxyl (-OH) groups activate the aromatic ring, making it susceptible to oxidation.[1] The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, rendering the compound sensitive to light and heat, which can lead to the formation of elemental iodine (I₂) and other degradation products.[2]

The primary degradation pathway for aminophenols is oxidation.[3][4][5] This process can be initiated by atmospheric oxygen and is often accelerated by factors such as light, elevated temperature, and the presence of metal ions. The oxidation of p-aminophenol, a related compound, leads to the formation of quinoneimines, which can then polymerize to form colored products.[4][6] This is often observed as a discoloration of the solution, turning from colorless to yellow, brown, or even black.[7]

II. Troubleshooting Common Issues

Issue 1: My 4-Amino-3-iodophenol solution is discolored (yellow/brown). Can I still use it?

Answer: Discoloration is a visual indicator of degradation, likely due to oxidation and the formation of elemental iodine.[2] For applications requiring high purity and precise concentrations, such as in pharmaceutical development or quantitative assays, using a discolored solution is not recommended as it can lead to inaccurate and unreliable results. However, for some robust synthetic applications, minor discoloration may be tolerable. If you choose to proceed, it is highly advisable to first purify the solution.

Troubleshooting Protocol: Recrystallization of 4-Amino-3-iodophenol

  • Dissolution: Dissolve the discolored 4-Amino-3-iodophenol in a minimal amount of a suitable hot solvent. Ketones like acetone or methyl ethyl ketone can be effective.[8]

  • Decolorization: Add a small amount of activated charcoal to the hot solution and boil for a few minutes. The charcoal will adsorb the colored impurities.

  • Filtration: Perform a hot filtration to remove the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum at a low temperature.

Issue 2: My 4-Amino-3-iodophenol solution shows precipitation over time.

Answer: Precipitation can occur for several reasons:

  • Supersaturation: The initial concentration of your solution may be too high for the chosen solvent system at the storage temperature.

  • Degradation: The degradation products may be less soluble than the parent compound, leading to their precipitation.

  • pH Shift: The pH of the solution can significantly affect the solubility of amino acids and phenolic compounds.[9][10] A change in pH during storage could cause the compound to precipitate.

Troubleshooting Steps:

  • Verify Solubility: Check the solubility of 4-Amino-3-iodophenol in your chosen solvent at the intended storage temperature. You may need to use a co-solvent or a different solvent system altogether.

  • Control pH: For aqueous solutions, buffering the solution can help maintain a stable pH and improve solubility. The optimal pH will depend on the pKa of 4-Amino-3-iodophenol.

  • Analyze Precipitate: If possible, analyze the precipitate using techniques like HPLC or mass spectrometry to determine if it is the parent compound or a degradation product.[11][12][13] This information will help diagnose the root cause of the issue.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal way to prepare a stable stock solution of 4-Amino-3-iodophenol?

A1: The key to a stable solution is to minimize exposure to factors that promote degradation: light, oxygen, and heat.

Protocol for Preparing a Stable Stock Solution:

  • Solvent Selection: Choose a high-purity, deoxygenated solvent. For aqueous solutions, use freshly boiled and cooled water for injection (WFI) or a suitable buffer. Organic solvents should be of appropriate grade and purged with an inert gas like argon or nitrogen.

  • Inert Atmosphere: Prepare the solution under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize contact with oxygen.

  • Antioxidant Addition: Consider adding an antioxidant to the solution. Hindered phenolic antioxidants or sulfites can be effective in preventing oxidation.[14][15] The choice and concentration of the antioxidant should be validated for compatibility with your downstream application.

  • pH Control: For aqueous solutions, maintain a pH where the compound is most stable. This often means avoiding highly alkaline conditions which can accelerate the oxidation of phenols.[10]

  • Light Protection: Use amber glassware or wrap the container with aluminum foil to protect the solution from light.[2][16]

  • Storage: Store the solution at a low temperature (refrigerated or frozen) to slow down the rate of degradation.[2][16]

Q2: How does pH affect the stability of 4-Amino-3-iodophenol solutions?

A2: The pH of an aqueous solution is a critical factor in the stability of 4-Amino-3-iodophenol. The amino group can be protonated at low pH, while the phenolic hydroxyl group can be deprotonated at high pH. The rate of oxidation of aminophenols is pH-dependent.[3] Generally, alkaline conditions can increase the susceptibility of phenolic compounds to oxidation. Therefore, maintaining a neutral to slightly acidic pH is often beneficial for stability. The optimal pH should be determined experimentally through a forced degradation study.[17][18][19][20][21]

Q3: What are the best storage conditions for 4-Amino-3-iodophenol solutions?

A3: Based on the chemical properties of 4-Amino-3-iodophenol and related compounds, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°C or -20°CReduces the rate of chemical degradation.
Light Protect from light (amber vials/foil)Prevents photolytic degradation.[2]
Atmosphere Inert gas (Argon or Nitrogen) headspaceMinimizes oxidation by atmospheric oxygen.[15]
Container Tightly sealed glass containerPrevents solvent evaporation and exposure to air and moisture.
Q4: How can I monitor the stability of my 4-Amino-3-iodophenol solution over time?

A4: A stability-indicating analytical method is crucial for monitoring the concentration of the active compound and detecting the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is a common and effective technique.[12][13][22][23]

Workflow for Stability Monitoring:

Caption: Workflow for monitoring the stability of 4-Amino-3-iodophenol solutions.

IV. Advanced Concepts: Forced Degradation Studies

For critical applications, particularly in drug development, conducting a forced degradation study is essential to understand the degradation pathways and establish a stability-indicating analytical method.[17][18][19][20][21] This involves subjecting the 4-Amino-3-iodophenol solution to harsh conditions to accelerate its degradation.

Typical Forced Degradation Conditions:

Stress ConditionTypical Parameters
Acid Hydrolysis 0.1 M HCl at 60°C
Base Hydrolysis 0.1 M NaOH at 60°C
Oxidation 3% H₂O₂ at room temperature
Thermal Stress 60°C
Photostability Exposure to UV and visible light (ICH Q1B guidelines)

The degradation products formed under these conditions can be identified and characterized using techniques like LC-MS/MS. This information is invaluable for developing a robust formulation and establishing appropriate storage conditions and shelf-life.

V. References

  • Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (11), 1627-1631.

  • Zhang, L., Wei, Y., & Wang, E. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta, 89, 629-635.

  • Bhattacharya, S., et al. (2016). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. New Journal of Chemistry, 40(10), 8655-8666.

  • Gomes, J. F., et al. (2020). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. Journal of Hazardous Materials, 387, 122000.

  • BenchChem. (2025). Common pitfalls in handling iodinated organic compounds. BenchChem Technical Support.

  • SpecialChem. (n.d.). Enhance Polymer Stability: Understanding the Role of Hindered Phenolic Antioxidants.

  • Wang, Y., et al. (2020). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers in Chemistry, 8, 603.

  • Koshy, K. T., & Lach, J. L. (1961). Stability of aqueous solutions of N-acetyl-p-aminophenol. Journal of Pharmaceutical Sciences, 50, 113-118.

  • Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol.

  • Tessema, F. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Advanced Agronomy and Crop Science, 2(1), 103.

  • Al-Salami, H., et al. (2022). Homogenization-Assisted Extraction of Antioxidants from Centella asiatica Using a Natural Deep Eutectic Solvent (NADES): Optimization and Evaluation. Trends in Sciences, 19(21), 6006.

  • Koshy, K. T., & Lach, J. L. (1961). Stability of aqueous solutions of N-acetyl-p-aminophenol. Journal of Pharmaceutical Sciences, 50(2), 113-8.

  • Tessema, F. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher.

  • Process for the purification of p-aminophenol. U.S. Patent 3,658,905.

  • ChemicalBook. (2023). 4-AMino-3-iodophenol.

  • Grgić, J., et al. (2020). Role of the Encapsulation in Bioavailability of Phenolic Compounds. Antioxidants, 9(10), 923.

  • Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online.

  • Alsante, K. M., et al. (2011). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 24(10).

  • Guidechem. (n.d.). Phenol, 4-amino-3-iodo- 66416-73-7 wiki.

  • Reddit. (2025). 4-Aminophenol stability. r/chemhelp.

  • Creative Biolabs. (n.d.). Forced Degradation Studies.

  • Bajaj, S., et al. (2016). Forced Degradation Studies. SciSpace.

  • Prakash, O., et al. (2017). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Chemical Studies, 5(6), 439-443.

  • Sharma, G., & Saini, V. (2017). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(3), 964-969.

  • BenchChem. (2025). An In-depth Technical Guide on the Stability and Storage of 4-Amino-2,3-diiodophenol.

  • Apollo Scientific. (n.d.). 4-Amino-3-iodophenol.

  • Khan, S. A., et al. (2011). Degradation of 4-aminophenol by newly isolated Pseudomonas sp. strain ST-4. Journal of the Chemical Society of Pakistan, 33(5), 643-648.

  • Reddit. (2014). Storing iodine compound. r/chemistry.

  • Scientific Committee on Consumer Products. (2007). Opinion of the Scientific Committee on Consumer Products on 4-amino-3-nitrophenol (B51). European Commission.

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  • Khadivinia, E., et al. (2014). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. The Scientific World Journal, 2014, 805951.

  • Kim, J., et al. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. Toxics, 12(5), 340.

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  • Kim, J., et al. (2024). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. MDPI.

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Deiodination as a potential side reaction of 4-Amino-3-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide has been created to assist researchers, scientists, and drug development professionals.

Topic: Deiodination as a Potential Side Reaction of 4-Amino-3-iodophenol

This guide addresses the potential for deiodination of 4-Amino-3-iodophenol, a crucial intermediate in various synthetic processes. The stability of the carbon-iodine (C-I) bond in aryl iodides can be compromised under certain experimental conditions, leading to the formation of 4-Aminophenol as a significant impurity. This unwanted side reaction can lower yields, complicate purification, and impact the integrity of downstream applications. This document provides a series of troubleshooting questions and answers, detailed analytical protocols for detection, and preventative strategies to mitigate this degradation pathway.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction involving 4-Amino-3-iodophenol is showing poor yield and an unexpected, more polar byproduct on my TLC. Could this be deiodination?

A1: Yes, this is a strong possibility. The loss of the iodine atom from 4-Amino-3-iodophenol results in the formation of 4-Aminophenol. This byproduct is more polar due to the removal of the large, lipophilic iodine atom, which would cause it to have a lower Rf value on a normal-phase TLC plate. The conversion of the starting material to this byproduct would directly account for a decrease in the yield of your desired product. Factors that can promote this reductive deiodination include exposure to light (photoreduction), elevated temperatures, and the presence of certain reagents, particularly reducing agents or transition metal catalysts.[1][2]

Q2: What is the underlying mechanism of deiodination, and which experimental factors are most likely to trigger it?

A2: Deiodination of aryl iodides is typically a reductive process where the C-I bond is cleaved and the iodine is replaced by a hydrogen atom. The C-I bond is the weakest of the carbon-halogen bonds, making it the most susceptible to cleavage. Several factors can initiate or catalyze this reaction:

  • Photochemical Excitation: UV or even visible light can provide the energy to excite the molecule, weakening the C-I bond and leading to homolytic cleavage.[1]

  • Thermal Stress: High reaction temperatures can provide sufficient energy to overcome the activation barrier for C-I bond cleavage.[1]

  • Reducing Agents: Chemical reductants, such as certain thiols, phosphines, or hydride reagents, can directly or indirectly facilitate the removal of iodine. Even mild reducing conditions can sometimes be problematic.

  • Transition Metals: Trace amounts of transition metals (e.g., Palladium, Copper) used in subsequent cross-coupling reactions can sometimes catalyze a competing dehalogenation side reaction, especially in the presence of a hydrogen source.

  • Basic Conditions: While the iodination of phenols is often conducted under basic conditions, prolonged exposure to strong bases at elevated temperatures can sometimes promote side reactions, although direct deiodination is less common than other degradation pathways under these conditions.[3]

The following diagram illustrates the direct conversion of the starting material to the deiodinated byproduct.

Caption: Undesired conversion of 4-Amino-3-iodophenol to 4-Aminophenol.

Q3: How can I analytically confirm that deiodination is occurring and quantify the amount of 4-Aminophenol in my sample?

A3: High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used method for this purpose.[4] By developing a method that separates 4-Amino-3-iodophenol from 4-Aminophenol, you can both identify and quantify the impurity. HPLC coupled with a UV detector is standard, as both compounds are UV-active.[5] Mass Spectrometry (MS) can be used as a detector for definitive identification based on molecular weight.

The workflow for this analysis is outlined below.

Caption: Workflow for the identification and confirmation of deiodination.

Experimental Protocol: HPLC Analysis of Deiodination

Objective: To separate and quantify 4-Amino-3-iodophenol and its potential deiodination byproduct, 4-Aminophenol.

Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid or Trifluoroacetic Acid (TFA)

  • Reference standards for 4-Amino-3-iodophenol and 4-Aminophenol

  • Reaction sample (aliquot)

Instrumentation:

  • HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[5][6]

  • UV Detector

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase, for example, of Acetonitrile and water (with 0.1% acid) in a ratio suitable for separation (e.g., starting with 30:70 MeCN:H₂O). The optimal ratio may require scouting.

  • Standard Preparation: Prepare stock solutions of pure 4-Amino-3-iodophenol and 4-Aminophenol in the mobile phase at a known concentration (e.g., 1 mg/mL). Create a mixed standard and a calibration curve by serial dilution.

  • Sample Preparation: Dilute a small aliquot of your crude reaction mixture in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30 °C).

    • Set the flow rate (e.g., 1.0 mL/min).[5]

    • Set the UV detector to a wavelength where both compounds have good absorbance (e.g., 275 nm).[5]

    • Inject the standards to determine their retention times. 4-Aminophenol, being more polar, will elute earlier than 4-Amino-3-iodophenol on a reversed-phase column.

    • Inject the reaction sample.

  • Data Analysis: Compare the chromatogram of your sample to the standards. Identify the peaks corresponding to both compounds and calculate their concentrations based on the calibration curve.

CompoundExpected Relative RetentionDetection Wavelength
4-AminophenolEarlier Elution (More Polar)~275 nm[5]
4-Amino-3-iodophenolLater Elution (Less Polar)~275 nm (estimated)

Q4: I have confirmed deiodination is occurring. What practical steps can I take in my experiment to prevent or minimize it?

A4: Minimizing deiodination requires careful control of reaction conditions. Based on the triggers, the following preventative measures are recommended.

Caption: Troubleshooting logic for preventing deiodination.

Recommended Preventative Actions:
  • Light Protection: Conduct the reaction in amber glassware or cover the reaction vessel with aluminum foil to prevent photolytic cleavage of the C-I bond.[1]

  • Temperature Control: Maintain the lowest practical temperature for your reaction. If the reaction is exothermic, use an ice bath to dissipate heat effectively. Avoid unnecessary heating.[1]

  • Atmosphere Control: To prevent oxidative degradation pathways that can sometimes accompany deiodination, and to remove oxygen which can participate in radical cycles, it is good practice to degas solvents and run the reaction under an inert atmosphere of nitrogen or argon.

  • Reagent Purity and Selection: Use reagents from trusted sources and ensure they are free from metallic impurities that could catalyze deiodination. If a reduction is necessary elsewhere in the molecule, choose the mildest possible reagent that is selective for the desired transformation.

  • Purification: If deiodination cannot be completely avoided, the 4-Aminophenol byproduct can typically be removed from the desired 4-Amino-3-iodophenol product using column chromatography on silica gel.[7] Due to the polarity difference, a solvent system with moderate polarity (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) should provide effective separation. Recrystallization may also be a viable purification method, depending on the relative solubilities of the two compounds in a given solvent system.[7]

By implementing these troubleshooting steps and analytical controls, researchers can successfully mitigate the risk of deiodination, leading to higher purity and yield of products derived from 4-Amino-3-iodophenol.

References

  • BenchChem. Troubleshooting poor yield in diiodination of phenols.
  • BenchChem. Technical Support Center: Purification of Phenol Reaction Products from Iodine-Containing Impurities.
  • BenchChem. An In-depth Technical Guide to 4-Amino-2,3-diiodophenol.
  • Ren, T., et al. A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. International Journal of Molecular Sciences. Available from: [Link]

  • BenchChem. A Comparative Guide to Analytical Methods for 4-Aminophenol Determination.
  • SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Available from: [Link]

  • Rousset, B., et al. The Distribution and Mechanism of Iodotyrosine Deiodinase Defied Expectations. Thyroid. Available from: [Link]

  • Studylib. Iodination of Phenols: Lab Procedure & Aromatic Substitution. Available from: [Link]

  • BenchChem. An In-depth Technical Guide to the Reactivity and Stability of 4-Amino-3-iodopyridine.
  • Christiansen, J.V., Feldthus, A., & Carlsen, L. Iodination of phenol. Risø National Laboratory. Available from: [Link]

  • Madej, D., et al. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminophenol. Available from: [Link]

  • BenchChem. An In-depth Technical Guide on the Stability and Storage of 4-Amino-2,3-diiodophenol.
  • BenchChem. A Comparative Guide to the Synthesis of 4-Amino-2,3-diiodophenol: A Novel Regioselective Approach.
  • Schweizer, U., et al. New insights into the structure and mechanism of iodothyronine deiodinases. Journal of Molecular Endocrinology. Available from: [Link]

  • Dains, F.B., & Eberly, F. p-IODOPHENOL. Organic Syntheses. Available from: [Link]

  • Bhabak, K.P., & Mugesh, G. Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules. Available from: [Link]

  • BenchChem. Technical Support Center: Synthesis of 4-Amino-2,3-diiodophenol.

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Technical Support Center: Managing the Hygroscopic Nature of Aminophenol Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing the hygroscopic properties of aminophenol salts. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges when handling these valuable but moisture-sensitive compounds. Our goal is to provide you with not only procedural guidance but also the scientific rationale behind each recommendation, empowering you to maintain the integrity, stability, and performance of your aminophenol salt samples.

Introduction: The Challenge of Hygroscopicity in Aminophenol Salts

Aminophenol and its salt forms are crucial building blocks in organic chemistry and are particularly significant in the synthesis of active pharmaceutical ingredients (APIs), such as paracetamol.[1] However, many active pharmaceutical ingredients and their intermediates are hygroscopic, meaning they readily attract and absorb moisture from the atmosphere.[2] This property can lead to a host of issues, including chemical degradation, alterations in physical properties, and challenges in manufacturing and formulation.[2][3]

Moisture absorption can cause:

  • Chemical Degradation: Water can act as a reactant, leading to hydrolysis or facilitating oxidative degradation, which is a known issue for aminophenols.[4][5] This can result in a loss of potency and the formation of impurities.[3]

  • Physical Changes: The uptake of water can lead to physical changes such as clumping, caking, or even deliquescence (dissolving in the absorbed water).[2][3] These changes complicate handling, weighing, and processing.

  • Manufacturing and Formulation Issues: In a production environment, hygroscopic powders can adhere to equipment, leading to poor flowability and inaccuracies in dosing.[2]

This guide provides a structured approach to understanding and mitigating these challenges through a series of frequently asked questions and in-depth troubleshooting guides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the common initial questions and concerns that arise when working with aminophenol salts.

Q1: My container of p-aminophenol hydrochloride has started to clump together. What is happening and is the material still usable?

A1: The clumping you are observing is a classic sign of moisture absorption due to the hygroscopic nature of the salt. When the salt absorbs water from the air, it can lead to the formation of liquid bridges between particles, causing them to stick together.[6] While the material may still be chemically intact, the presence of excess water can make accurate weighing difficult and may be an early indicator of potential degradation. It is crucial to determine the water content of the material before use, for which Karl Fischer titration is the recommended method.[1] If the water content is within your process tolerance and there is no significant color change (which could indicate oxidation), you can proceed, but you must account for the water content in your calculations to ensure accurate stoichiometry. For future prevention, always store the material in a tightly sealed container with a desiccant and minimize its exposure to ambient air.[7]

Q2: I've noticed a slight discoloration (e.g., turning pinkish or brownish) in my aminophenol salt sample over time. Is this related to moisture?

A2: Yes, this is highly likely. Aminophenols, particularly 2- and 4-aminophenol, are susceptible to oxidation, and this process is often accelerated by the presence of moisture.[4] The discoloration is due to the formation of colored oxidation products. While the free base is more prone to this, the salt forms are not entirely immune, especially if they have absorbed significant amounts of water. This discoloration indicates chemical degradation and the presence of impurities. The material should be re-analyzed for purity before use. To prevent this, store the compound under an inert atmosphere (like nitrogen or argon) if possible, in addition to keeping it dry.

Q3: How "hygroscopic" are aminophenol salts? Is there a critical humidity level I should be aware of?

Q4: Can I dry a clumped aminophenol salt in a standard laboratory oven?

A4: This is generally not recommended without careful consideration. While heating can remove absorbed water, it can also accelerate thermal degradation, especially for a compound that is already susceptible to oxidation.[12] Aminophenols can degrade with heat, and the specific salt form will have its own decomposition temperature. Before attempting to dry the material, you should consult its Material Safety Data Sheet (MSDS) or other technical documentation for thermal stability data. A safer, though slower, method for drying is to store the material in a desiccator under vacuum with a strong desiccant like phosphorus pentoxide.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step protocols for addressing specific experimental issues.

Guide 1: Accurate Water Content Determination by Karl Fischer Titration

The Karl Fischer (KF) titration is the gold standard for water content determination in pharmaceutical substances due to its accuracy, precision, and specificity for water.[1] However, aminophenols can present challenges due to their chemical nature.

The Underlying Principle: The KF reaction is a redox titration where iodine reacts stoichiometrically with water in the presence of sulfur dioxide and a base in an alcohol solvent.[6]

Potential Issue Scientific Rationale Recommended Solution
Side Reactions (Oxidation) Aminophenols are reducing agents and can be oxidized by the iodine in the KF reagent, leading to erroneously high water content readings and unstable endpoints.[6]1. Use a KF oven: This is the most robust solution. The sample is heated in a separate chamber, and the evaporated water is carried by a dry, inert gas into the titration cell. This prevents the aminophenol salt from coming into contact with the KF reagents.[13] 2. Modify the solvent: If an oven is not available, working in a weakly acidic titration medium can sometimes suppress the oxidation side reaction.[6]
Poor Solubility Some aminophenol salts may have limited solubility in the standard methanol-based KF solvent, leading to incomplete water extraction and underestimation of water content.1. Use a co-solvent: Formamide is a good solubilizer for many pharmaceutical compounds and can be added to the methanol.[9] 2. Homogenization: For powders, using a high-speed homogenizer can aid in dispersion and dissolution, but this should be done in a closed system to prevent moisture ingress.[9]
pH Shift Aminophenols are weakly basic, and their introduction into the titration cell can shift the pH. The KF reaction is optimal in a pH range of 5-7. A shift to a more alkaline pH can cause a side reaction with iodine, leading to inaccurate results.[6]1. Buffer the working medium: Add a weak acid, such as benzoic or salicylic acid, to the solvent before titration to maintain the optimal pH range.[6]

This protocol is recommended for the highest accuracy with aminophenol salts.

  • Instrument Preparation:

    • Set up the Karl Fischer titrator (volumetric or coulometric, depending on the expected water content) with a KF oven attachment.

    • Ensure the titration cell is properly conditioned and dry (drift < 10 µ g/min ).

    • Set the oven temperature. A good starting point is a temperature below the melting or decomposition point of the salt (e.g., 120-150°C). A temperature ramp study using a thermogravimetric analyzer (TGA) can help determine the optimal temperature for water release without degradation.

  • Sample Preparation:

    • Work quickly to minimize exposure to atmospheric moisture. If possible, handle the sample in a glove box with controlled low humidity.[5]

    • Accurately weigh an appropriate amount of the aminophenol salt into a dry glass vial. The ideal sample size will provide approximately 1 mg of water for coulometric titration or result in a titration volume that is about half the burette volume for volumetric titration.[9]

    • Immediately seal the vial with a septum cap.

  • Analysis:

    • Place the sealed vial into the KF oven's autosampler.

    • Start the analysis. The instrument will pierce the septum, heat the sample, and transfer the evaporated water to the titration cell with a stream of dry nitrogen or air.

    • The titration will proceed automatically.

  • Calculation:

    • The instrument's software will calculate the water content, typically expressed as a percentage (w/w).

`dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} ` Caption: Workflow for accurate water content determination of aminophenol salts using a Karl Fischer oven.

Guide 2: Proactive Management of Hygroscopic Aminophenol Salts

Effective management of hygroscopicity begins before any problems arise. This involves a combination of proper storage, handling, and formulation strategies.

The primary goal is to create a multi-layered barrier against environmental moisture.

  • Primary Container: Always keep the aminophenol salt in its original, airtight container until it is needed. After opening, ensure the container is tightly resealed immediately after each use.

  • Secondary Containment & Desiccants: Store the primary container inside a larger, sealed secondary container, such as a desiccator cabinet or a heat-sealed foil bag.[7][14] This secondary container should contain an active desiccant.

    • Types of Desiccants:

      • Silica Gel: Common and effective, often with a color indicator to show when it is saturated.[15]

      • Molecular Sieves: Offer a higher capacity for moisture, especially at low relative humidity.[15]

      • Calcium Chloride/Calcium Oxide: Very effective but can be corrosive or highly reactive, so handle with care.[16]

  • Environmental Control: Whenever possible, handle the material in a controlled environment. A glove box with a controlled nitrogen or argon atmosphere is ideal.[5] If this is not available, work in a room with a dehumidifier, aiming for a relative humidity below 40%.[9]

  • Temperature Considerations: When removing a container from cold storage, allow it to equilibrate to room temperature before opening. This prevents condensation from forming on the cold powder.

`dot graph LR { bgcolor="#F1F3F4" node [shape=ellipse, style=filled, fontcolor="#202124"]; edge [color="#34A853"];

} ` Caption: A layered approach to protecting hygroscopic aminophenol salts from environmental moisture.

In drug development, several strategies can be employed to create a final dosage form that is protected from the hygroscopic nature of the API.

  • Film Coating: Applying a polymer film coating to a tablet or granule can act as a physical barrier to moisture.[2] A combination of water-soluble and water-insoluble polymers can be used to balance moisture protection with the desired drug release profile.[2]

  • Co-processing with Excipients: Formulating the aminophenol salt with hydrophobic excipients can help to repel moisture away from the active ingredient.[2]

  • Manufacturing Process Selection: For moisture-sensitive drugs, manufacturing processes that avoid water, such as direct compression or dry granulation, are preferred over wet granulation.[17]

  • Crystal Engineering: In some cases, it may be possible to form co-crystals of the aminophenol with another molecule (a co-former). This can alter the crystal lattice and, in some instances, significantly reduce the hygroscopicity of the material.[2]

  • Protective Packaging: The final drug product should be packaged in materials with a low water vapor transmission rate, such as aluminum blister packs or high-density polyethylene (HDPE) bottles with induction seals.[14][[“]]

By implementing these proactive strategies and utilizing the detailed troubleshooting guides, researchers and developers can ensure the quality, stability, and reliability of their work with hygroscopic aminophenol salts.

References

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  • Badea, I. A., et al. (2013). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. Environmental Monitoring and Assessment. Available at: [Link]

  • Wang, Y., et al. (2025). The universal accumulation of p-aminophenol during the microbial degradation of analgesic and antipyretic acetaminophen in WWTPs: a novel metagenomic perspective. PubMed Central. Available at: [Link]

  • Shah, V., et al. (2025). Degradation of 4-aminophenol by newly isolated Pseudomonas sp. strain ST-4. ResearchGate. Available at: [Link]

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  • Antal, I., et al. (n.d.). The effect of water on the solid state characteristics of pharmaceutical excipients: Molecular mechanisms, measurement techniques, and quality aspects of final dosage form. National Institutes of Health. Available at: [Link]

  • Badea, I. A., et al. (2025). Monitoring of aminophenol isomers in surface water samples using a new HPLC method. ResearchGate. Available at: [Link]

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  • Thotakuri, N., et al. (2020). Organic Salts of Pharmaceutical Impurity p-Aminophenol. PMC - NIH. Available at: [Link]

  • Meda, V., & Lam, S. (2022). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. MDPI. Available at: [Link]

  • U.S. EPA. (2016). Provisional Peer-Reviewed Toxicity Values for o-Aminophenol (CASRN 95-55-6). Available at: [Link]

  • Thotakuri, N., et al. (n.d.). Organic salts of pharmaceutical impurity p-aminophenol. University of Limerick. Available at: [Link]

  • Malek, K. A., et al. (n.d.). Hygroscopicity of Nitrogen Containing Organic Carbon Compounds. RSC Publishing. Available at: [Link]

  • Exeter, M. H. (n.d.). Systematic Analysis of Poly(o-aminophenol) Humidity Sensors. University of Exeter. Available at: [Link]

  • ACS Publications. (n.d.). Inorganic Chemistry Journal. Available at: [Link]

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Techniques for monitoring the progress of reactions involving 4-Amino-3-iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring reactions involving 4-Amino-3-iodophenol. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. Here, we address common questions and troubleshooting scenarios to ensure your synthetic work is both efficient and reliable. Our guidance is rooted in established analytical principles to provide you with self-validating protocols and actionable insights.

Frequently Asked Questions (FAQs)
Q1: What is the most straightforward method for monitoring the progress of my reaction with 4-Amino-3-iodophenol?

The fastest and most common initial technique is Thin-Layer Chromatography (TLC) .[1] It is an indispensable tool for qualitatively tracking the consumption of your starting material and the formation of your product in near real-time.[2][3][4] Its low cost and speed make it the first choice for routine reaction checks.

Q2: How do I select the right analytical technique for my specific needs?

The choice of technique depends on the information you require.

  • For quick, qualitative checks (Is the starting material gone?): Use Thin-Layer Chromatography (TLC) .

  • For quantitative analysis (What is the reaction yield? What is the purity of my product?): Use High-Performance Liquid Chromatography (HPLC) .[2]

  • For structural confirmation and mechanistic insights : Use Nuclear Magnetic Resonance (NMR) Spectroscopy .[2][5] It can be used for in-situ monitoring to observe the transformation directly.

  • For identifying volatile byproducts or if your product is volatile : Gas Chromatography-Mass Spectrometry (GC-MS) can be used, though it typically requires a derivatization step to increase the volatility of the polar aminophenol functional groups.

Section 1: Thin-Layer Chromatography (TLC) - The First Line of Analysis

TLC provides a rapid snapshot of the reaction's progress. The core principle is to compare the retention factor (Rƒ) of the starting material with the spots developing in the reaction mixture over time.

Experimental Protocol: Monitoring a Reaction by TLC
  • Prepare the TLC Chamber : Line a beaker or TLC tank with filter paper and add your chosen mobile phase to a depth of ~0.5 cm. Cover the chamber to allow the atmosphere to saturate.

  • Select a Mobile Phase : For compounds of intermediate polarity like 4-Amino-3-iodophenol derivatives, a binary mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate) is a good starting point.[1] A common starting ratio is 7:3 Hexanes:Ethyl Acetate. Adjust the ratio based on the polarity of your product; more polar products will require a more polar mobile phase to move up the plate.

  • Spot the Plate :

    • Using a pencil, gently draw a baseline ~1 cm from the bottom of a silica gel TLC plate.

    • Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[4][6]

    • In the "SM" lane, spot a dilute solution of pure 4-Amino-3-iodophenol.

    • In the "RXN" lane, spot a small aliquot of your reaction mixture.[4]

    • In the "CO" lane, first spot the starting material, then carefully spot the reaction mixture directly on top of it. The co-spot is crucial for confirming if the spot in your reaction lane is indeed starting material, especially if the Rƒ values are very close.[4][6]

  • Develop and Visualize :

    • Place the plate in the saturated chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots. Since 4-Amino-3-iodophenol and many of its derivatives are aromatic, the primary visualization method is a UV lamp (254 nm).[7] Circle the visible spots with a pencil.

    • Optionally, use a chemical stain like potassium permanganate or an iodine chamber for further visualization.[7]

  • Interpret the Results : The reaction is progressing if you observe the disappearance of the starting material spot in the "RXN" lane and the appearance of a new spot (your product). The reaction is considered complete when the starting material spot is no longer visible in the "RXN" lane.[4]

Workflow for Monitoring a Reaction using TLC

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_chamber Prepare & Saturate TLC Chamber prep_plate Prepare & Spot TLC Plate (SM | Co-spot | RXN) prep_chamber->prep_plate develop Develop Plate in Chamber prep_plate->develop visualize Dry & Visualize (UV Lamp, Stain) develop->visualize analyze Analyze Spot Progression visualize->analyze decision SM Spot Gone? analyze->decision complete Reaction Complete decision->complete Yes continue_rxn Continue Reaction & Re-sample decision->continue_rxn No continue_rxn->prep_plate Take new aliquot

Caption: General workflow for monitoring a reaction using TLC.

TLC Troubleshooting Guide
Problem Potential Cause Recommended Solution
Streaking/Elongated Spots Sample is too concentrated.Prepare a more diluted sample for spotting.[7]
Compound is highly polar or acidic/basic.Add a small amount of acetic acid (for acids) or triethylamine (for bases) to the mobile phase to improve spot shape.[1]
Spots Not Moving (Rƒ ≈ 0) Mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Spots at Solvent Front (Rƒ ≈ 1) Mobile phase is too polar.Increase the proportion of the non-polar solvent (e.g., hexanes) in your mobile phase.
Spots are Faint or Invisible Sample is too dilute or not UV-active.Spot the sample multiple times in the same location, allowing it to dry in between. Use a chemical stain (e.g., potassium permanganate, p-anisaldehyde) for visualization.[8]
Product and SM spots overlap Rƒ values are too similar in the chosen solvent system.Experiment with different mobile phase compositions. Try a different solvent system entirely (e.g., Dichloromethane/Methanol).
Troubleshooting Flowchart for Common TLC Issues

start TLC Plate Analyzed q_spots Are spots well-defined? start->q_spots streaking Streaking or Tailing q_spots->streaking No q_rf Is Rƒ value optimal (0.2 - 0.8)? q_spots->q_rf Yes sol_streaking 1. Dilute sample. 2. Add acid/base modifier to mobile phase. streaking->sol_streaking rf_low Rƒ is too low (near baseline) q_rf->rf_low No (Low) rf_high Rƒ is too high (near solvent front) q_rf->rf_high No (High) good_plate Good TLC Plate q_rf->good_plate Yes sol_rf_low Increase mobile phase polarity. rf_low->sol_rf_low sol_rf_high Decrease mobile phase polarity. rf_high->sol_rf_high

Caption: Decision-making flowchart for troubleshooting common TLC problems.

Section 2: HPLC, NMR, and GC-MS - For Deeper Insights
Q3: My reaction seems complete by TLC. How can I get quantitative data on purity and yield?

For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[2] A typical setup for analyzing 4-Amino-3-iodophenol and its derivatives would be:

  • System : Reverse-Phase HPLC (RP-HPLC) with a UV detector.

  • Column : C18 stationary phase.[2]

  • Mobile Phase : A gradient of water and an organic solvent like acetonitrile or methanol.[2]

  • Modifier : Critically, an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) should be added to both solvents.[2] This suppresses the ionization of the basic amino group, leading to sharper, more symmetrical peaks and reproducible retention times.

  • Detection : A UV detector set to a wavelength where your compounds absorb strongly (e.g., 254 nm).

By running a calibrated standard of your product, you can determine the precise concentration in your crude reaction mixture and calculate an accurate yield and purity.

Q4: I've isolated my product, but how can I be certain of its structure?

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for unambiguous structure elucidation. For reaction monitoring, you can compare the ¹H NMR spectrum of your crude product to that of your starting material.

  • Causality : The disappearance of proton signals corresponding to 4-Amino-3-iodophenol and the appearance of new signals in different chemical environments provide direct evidence of the chemical transformation. For example, in a reaction modifying the amino group, you would expect to see a shift in the signals of the aromatic protons adjacent to it.

  • In-situ Monitoring : Modern benchtop NMR spectrometers allow for online or stopped-flow reaction monitoring, providing real-time kinetic and mechanistic data without the need for sampling and workup.[5][9][10]

Q5: Could I use Gas Chromatography-Mass Spectrometry (GC-MS)?

GC-MS is less common for this class of compounds due to their low volatility. The polar amino (-NH₂) and hydroxyl (-OH) groups on 4-Amino-3-iodophenol make it difficult to vaporize without decomposition.

  • Derivatization is Key : To analyze by GC-MS, you must first perform a derivatization reaction to replace the active, polar hydrogens with nonpolar groups. A common method is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form more volatile TBDMS derivatives.

  • When to Use It : This technique is most useful for identifying small, volatile byproducts that may not be easily detectable by HPLC or NMR.

Section 3: General Troubleshooting & Best Practices
Q6: My monitoring shows the reaction has stalled. What should I do?

If TLC or HPLC analysis shows a significant amount of starting material remains after an extended period, consider the following:[11][12]

  • Reagent Quality : Are your reagents and solvents pure and anhydrous (if required)? Moisture can quench many reagents.[13]

  • Temperature : Is the reaction at the correct temperature? A slight increase in temperature may be necessary to overcome the activation energy.[11]

  • Mixing : Is the reaction being stirred efficiently? In heterogeneous mixtures, poor mixing can prevent reagents from interacting.[13]

  • Catalyst Activity : If the reaction is catalyzed, has the catalyst deactivated?[13]

Q7: I see multiple new spots on my TLC plate. What does this indicate?

The formation of multiple new spots suggests the presence of side products or degradation. 4-Amino-3-iodophenol is susceptible to oxidation, especially when exposed to air at elevated temperatures, which can lead to colored impurities.[14]

  • Expert Insight : The amino and phenol groups are electron-donating, making the aromatic ring highly activated and prone to side reactions like over-iodination or polymerization.

  • Solution : Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative side products.[14] Additionally, ensure the purity of your starting materials to avoid unwanted competing reactions.

Q8: The spots on my TLC plate are changing after I quench the reaction. Why?

This indicates that your product may be unstable to the workup conditions.[12] For example, if you quench with a strong acid or base, your product might be degrading.

  • Self-Validation : Test the stability of your product by taking a small aliquot of the completed reaction mixture and exposing it to your planned workup reagents (e.g., aqueous HCl). Run a TLC of this test vial against the unquenched mixture. If a new spot appears or the product spot disappears, you have identified an instability and must modify your workup procedure.[12]

Safety First: Handling 4-Amino-3-iodophenol
  • Hazards : 4-Amino-3-iodophenol and related compounds can be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[15][16][17]

  • Handling : Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[18]

  • Storage : Store the compound in a tightly sealed container in a cool, dry place, protected from light and air to prevent degradation.[19]

References
  • Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. WSU Department of Chemistry. [Link]

  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Frontier, A. (2026). How To: Monitor by TLC. University of Rochester Department of Chemistry. [Link]

  • Iali, W., et al. (2020). Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy. Chemical Communications, 56(2), 268-271. [Link]

  • Urbańczyk, M., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 94(30), 10636-10642. [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Amino-3-chlorophenol on Newcrom R1 HPLC column. SIELC. [Link]

  • LibreTexts. (2022). 2.3B: Uses of TLC. Chemistry LibreTexts. [Link]

  • Frontier, A. (2026). How To: Troubleshoot a Reaction - My Reaction Failed: FAQ. University of Rochester Department of Chemistry. [Link]

  • Kitching, M. O., et al. (2023). Reaction monitoring via benchtop nuclear magnetic resonance spectroscopy: A practical comparison of on-line stopped-flow and continuous-flow sampling methods. Magnetic Resonance in Chemistry, 61(12), 735-742. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol. HELIX Chromatography. [Link]

  • Contzen, M., et al. (2020). Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols. ChemCatChem, 12(23), 5951-5956. [Link]

  • Kitching, M. O., et al. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Reaction Chemistry & Engineering, 7(12), 2623-2629. [Link]

  • Logoyda, L., et al. (2023). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Pharmacia, 70(4), 1011-1019. [Link]

  • Allery, A. (2017). Applying TLC - monitoring the progress of a reaction. YouTube. [Link]

  • IRJET. (2019). GC-MS Method for Determination of 4-Aminophenol Impurity in Paracetamol Tablet Formulation. International Research Journal of Engineering and Technology (IRJET). [Link]

  • Yilmaz, H., & Yilmaz, E. (2007). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 19(6), 4811. [Link]

  • Kim, H. Y., et al. (2023). Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative. Toxics, 11(5), 448. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. École Polytechnique Fédérale de Lausanne. [Link]

  • Wikipedia. (n.d.). 4-Aminophenol. Wikipedia. [Link]

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Validation & Comparative

A Comparative Spectroscopic Guide to 4-Amino-3-iodophenol and 4-Amino-3-chlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical intermediates and research chemicals, structural analogues provide a unique opportunity to understand the nuanced effects of atomic substitutions on molecular behavior. 4-Amino-3-iodophenol and 4-Amino-3-chlorophenol are two such analogues, differing only by the halogen atom at the C3 position. While structurally similar, this single substitution of iodine for chlorine imparts dramatic and diagnostically powerful differences in their spectroscopic signatures.

This guide provides an in-depth comparison of these two compounds across a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these differences is not merely an academic exercise; it is critical for researchers in drug development and process chemistry for unambiguous identification, purity assessment, and reaction monitoring. We will explore the theoretical underpinnings of the observed spectral differences, grounded in the fundamental electronic properties of chlorine and iodine, and provide standardized protocols for data acquisition.

Part 1: Foundational Comparison - Molecular Structure and Electronic Effects

The core of the spectroscopic differences between these two molecules lies in the distinct electronic properties of iodine and chlorine. Two primary, opposing effects are at play:

  • Electronegativity: Chlorine is significantly more electronegative than iodine (3.16 vs. 2.66 on the Pauling scale). This means chlorine withdraws electron density from the aromatic ring more strongly through the sigma bond (inductive effect). This generally leads to a deshielding of nearby nuclei.

  • Polarizability and the Heavy Atom Effect: Iodine is a much larger atom with more diffuse electron shells, making it more polarizable. As a "heavy atom," its large electron cloud and the proximity of its d-orbitals significantly influence the magnetic environment of nearby nuclei, a phenomenon particularly prominent in ¹³C NMR.[1][2][3][4]

These competing effects dictate the unique spectral fingerprint of each molecule.

G cluster_chloro 4-Amino-3-chlorophenol cluster_iodo 4-Amino-3-iodophenol chloro_struct iodo_struct G start Receive/Synthesize Compound Sample dissolve Dissolve Sample in Deuterated Solvent (e.g., DMSO-d6) start->dissolve For NMR ir Place Sample on ATR Crystal (or prepare KBr pellet) start->ir For IR ms_prep Dissolve Sample in LC-MS Grade Solvent (e.g., MeOH/H₂O) start->ms_prep For MS nmr Acquire ¹H and ¹³C NMR Spectra dissolve->nmr process Process & Analyze Data (Chemical Shifts, Frequencies, m/z) nmr->process ftir Acquire IR Spectrum ir->ftir ftir->process ms Infuse into Mass Spectrometer (ESI Source) ms_prep->ms ms->process compare Compare Data vs. Analogue & Reference Spectra process->compare report Generate Report compare->report

Caption: General workflow for comprehensive spectroscopic analysis of chemical compounds.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument.

    • Acquire a standard proton spectrum with a spectral width of approximately 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch to the carbon probe/frequency.

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

    • A longer acquisition time and more scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related signals.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the instrument's anvil to ensure good contact.

  • Data Collection: Co-add a sufficient number of scans (e.g., 32 or 64) over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is automatically ratioed against the background scan.

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Tuning: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

  • Acquisition: Acquire the mass spectrum in full scan mode over an appropriate m/z range (e.g., m/z 50-500) to observe the molecular ion and its isotopic pattern.

Summary and Conclusion

The substitution of iodine for chlorine in the 4-aminophenol scaffold provides a compelling case study in the predictive power of spectroscopy. Each technique offers a unique and complementary lens through which to view the structural and electronic consequences of this change.

G substituent Substituent Properties Electronegativity (Inductive Effect) Polarizability (Heavy Atom Effect) chloro Chlorine (Cl) High Low chloro:f1->substituent:f1 Stronger Deshielding in ¹H NMR iodo Iodine (I) Moderate High iodo:f2->substituent:f2 Strong Upfield Shift in ¹³C NMR

Caption: Opposing electronic effects of Chlorine vs. Iodine and their primary spectroscopic impact.

Key Distinctions at a Glance:

  • ¹H NMR: Protons near chlorine are more deshielded (downfield) than those near iodine.

  • ¹³C NMR: The carbon bonded to iodine is dramatically shielded (upfield) compared to the carbon bonded to chlorine.

  • IR: The C-Cl bond vibrates at a higher frequency than the much weaker C-I bond.

  • MS: The chloro-compound shows a signature 3:1 M/M+2 isotopic pattern, while the iodo-compound shows a single M⁺ peak.

For the researcher in drug discovery or chemical synthesis, these differences are not subtle. They are robust, reliable, and form the basis for definitive structural confirmation, enabling confident decision-making in the laboratory.

References

  • Rusakov, Y. Y., Krivdin, L. B., & Chipanina, N. N. (2018). Relativistic heavy atom effect on 13C NMR chemical shifts initiated by adjacent multiple chalcogens. Magnetic Resonance in Chemistry, 56(8), 716-726. [Link]

  • Maldonado, A. F., Tormena, C. F., & Contreras, R. H. (2009). Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study. The Journal of Physical Chemistry A, 113(32), 9145-9153. [Link]

  • Alver, M., & Tormena, C. F. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(20), 13917-13926. [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2003). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 41(12), 949-960. [Link]

  • JoVE. (n.d.). Inductive Effects on Chemical Shift: Overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-chlorophenol hydrochloride. Retrieved from [Link]

  • Tormena, C. F. (2018). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. ResearchGate. Retrieved from [Link]

  • Krivdin, L. B., & Rusakov, Y. Y. (2018). On the significant relativistic heavy atom effect on 13C NMR chemical shifts of β- and γ-carbons in seleno- and telluroketones. Magnetic Resonance in Chemistry, 56(11), 1034-1040. [Link]

  • Bould, J., & Kennedy, J. D. (2005). Trends in halogen induced NMR chemical shift increments Δδ as a function of Pauling electronegativity χ. ResearchGate. Retrieved from [Link]

  • Sobel, R. C., & Le, J. (2017). Using isotopic abundance patterns to count the number of chlorine atoms in a C12 compound. ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

  • Krivdin, L. B., & Rusakov, Y. Y. (2018). On the significant relativistic heavy atom effect on 13C NMR chemical shifts of β- and γ-carbons in seleno- and telluroketones. ResearchGate. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.5. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-chlorophenol. Retrieved from [Link]

  • S-J. L. (2019). Iodine isotopic speciation mass spectra obtained by LDI-MS analysis. ResearchGate. Retrieved from [Link]

  • WebElements. (n.d.). Iodine: isotope data. Retrieved from [Link]

  • Introduction to Mass Spectrometry. (n.d.). Natural Abundance Atomic Isotopes. Retrieved from [Link]

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A Comparative Guide to the Reactivity of Iodinated vs. Chlorinated Aminophenols in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Aminophenols and Cross-Coupling in Medicinal Chemistry

Aminophenol scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals due to their versatile biological activities. The ability to functionalize these molecules through the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount in the drug discovery process. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for this purpose. However, the efficiency of these transformations is critically dependent on the nature of the halogen substituent on the aminophenol ring. This guide provides an in-depth technical comparison of the reactivity of iodinated versus chlorinated aminophenols in these key reactions, supported by experimental data and detailed protocols, to aid in the rational design of synthetic routes.

Theoretical Background: The Decisive Role of the Halogen in the Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The rate-determining step, particularly for less reactive aryl halides, is often the initial oxidative addition of the aryl halide to the palladium(0) catalyst.

Cross-Coupling Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Organometallic\nReagent Organometallic Reagent (R-M) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Coupled Product (Ar-R) Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Start Start: Inert Atmosphere (N2 or Ar) Reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent Start->Reagents Degas Degas the Mixture Reagents->Degas Catalyst Add Palladium Catalyst and Ligand Degas->Catalyst Heat Heat to Desired Temperature with Stirring Catalyst->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter off Solids Cool->Filter Extract Aqueous Workup and Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product Isolate Pure Product Purify->Product

A generalized workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of 2-Amino-4-iodophenol

This protocol utilizes the higher reactivity of the C-I bond, allowing for milder conditions.

Materials:

  • 2-Amino-4-iodophenol

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel purged with nitrogen, add 2-amino-4-iodophenol (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add 1,4-dioxane (8 mL) and water (2 mL).

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ forms a sufficiently active catalyst for the reactive C-I bond. [3]More advanced and expensive ligands are generally not necessary.

  • Base: Potassium carbonate is a moderately strong base, sufficient to facilitate the transmetalation step with the boronic acid without promoting side reactions. [4]* Solvent: The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents. [5]* Temperature: A moderate temperature of 80 °C is typically adequate to drive the reaction to completion in a reasonable timeframe.

Protocol 2: Suzuki-Miyaura Coupling of 2-Amino-4-chlorophenol

This protocol requires a more potent catalyst system to overcome the strength of the C-Cl bond.

Materials:

  • 2-Amino-4-chlorophenol

  • Phenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel purged with argon, add 2-amino-4-chlorophenol (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (2.5 mmol).

  • Add toluene (10 mL) and water (0.5 mL).

  • Degas the mixture by bubbling argon through it for 20 minutes.

  • In a separate vial, pre-mix Pd₂(dba)₃ (0.015 mmol) and XPhos (0.036 mmol) in a small amount of toluene under argon. Add this catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a pad of celite, then wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The use of a highly active, bulky, and electron-rich phosphine ligand like XPhos is crucial for facilitating the oxidative addition of the less reactive aryl chloride. [6]Pd₂(dba)₃ is a common Pd(0) source for these reactions.

  • Base: A stronger base like potassium phosphate is often required to promote the transmetalation step when dealing with less reactive aryl chlorides. [7]* Solvent: Toluene is a common high-boiling solvent that allows for the higher temperatures needed to activate the C-Cl bond.

  • Temperature: Elevated temperatures (100-110 °C) are necessary to provide the activation energy required for the oxidative addition of the C-Cl bond.

Conclusion and Outlook

The choice between an iodinated and a chlorinated aminophenol as a starting material for cross-coupling reactions presents a trade-off between reactivity and cost/availability. Iodinated aminophenols offer the advantage of higher reactivity, allowing for milder reaction conditions and the use of simpler, less expensive catalyst systems. However, iodoaromatics are generally more expensive and less commercially available than their chloro counterparts.

Conversely, chlorinated aminophenols are more cost-effective and widely available but require more specialized and often more expensive catalyst systems, as well as harsher reaction conditions. The development of increasingly active palladium catalysts has significantly narrowed the reactivity gap, making aryl chlorides viable substrates for a wide range of cross-coupling transformations.

Ultimately, the decision of which halogen to employ will depend on a variety of factors, including the scale of the synthesis, the cost of reagents, the desired reaction conditions, and the potential for side reactions. A thorough understanding of the principles outlined in this guide will enable researchers to make informed decisions and design more efficient and robust synthetic routes for the preparation of valuable aminophenol-containing molecules.

References

  • ResearchGate.

  • YouTube.

  • Britannica.

  • University of Nottingham.

  • Chemistry LibreTexts.

  • Chemistry LibreTexts.

  • Vedantu.

  • ResearchGate.

  • Wikipedia.

  • Quora.

  • ChemRxiv.

  • Organic Chemistry Portal.

  • BenchChem.

  • Organic Chemistry Portal.

  • YouTube.

  • Yoneda Labs.

  • Studocu.

  • ResearchGate.

  • Rose-Hulman Institute of Technology.

  • Royal Society of Chemistry.

  • BenchChem.

  • Lund University Research Portal.

  • National Center for Biotechnology Information.

  • Nobel Prize.

  • MDPI.

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  • ResearchGate.

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A Comparative Analysis of the Biological Activities of Halogenated Aminophenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the strategic modification of bioactive scaffolds is a cornerstone of medicinal chemistry. Among these, aminophenols represent a privileged structure, demonstrating a wide array of biological activities. The introduction of halogen atoms—chlorine, bromine, and iodine—onto the aminophenol core can dramatically modulate their physicochemical properties and, consequently, their therapeutic potential. This guide provides a comparative study of the antimicrobial and anticancer activities of halogenated aminophenols, offering insights into their structure-activity relationships and providing detailed experimental protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to navigate the selection and application of these compelling compounds.

The Influence of Halogenation on Biological Activity: A Tale of Three Halogens

The substitution of hydrogen with a halogen atom on an aromatic ring, such as in aminophenols, imparts significant changes in lipophilicity, electronic effects, and steric bulk. These alterations directly influence how the molecule interacts with its biological targets. Generally, as we move down the halogen group from chlorine to bromine and iodine, the atomic radius and lipophilicity increase, while the electronegativity decreases. These trends are pivotal in shaping the antimicrobial and anticancer profiles of halogenated aminophenols.

Antimicrobial Activity: Disrupting Microbial Defenses

Halogenated phenols and their amino derivatives have long been recognized for their antimicrobial properties.[1] Their mechanism of action is often attributed to the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components.[2] Furthermore, these compounds can interfere with essential enzymatic activities within the microbial cell.

The choice of halogen and its position on the aminophenol ring are critical determinants of antimicrobial potency. Increased lipophilicity, often associated with heavier halogens like iodine, can enhance the compound's ability to penetrate the lipid-rich bacterial cell wall. For instance, a study on various halogenated phenols identified 2,4,6-triiodophenol as a highly effective agent against Staphylococcus aureus biofilms, with a minimum inhibitory concentration (MIC) of 5 µg/mL.[3] This suggests a strong correlation between the degree of iodination and antibiofilm activity.

Anticancer Activity: Inducing Programmed Cell Death

The anticancer potential of aminophenol derivatives is a burgeoning area of research.[4] Many of these compounds exert their effects by inducing apoptosis, or programmed cell death, in cancer cells.[5][6] The mechanism can involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death, or the modulation of specific signaling pathways involved in cell proliferation and survival.[7]

Structure-activity relationship studies have revealed that the nature and position of substituents on the aminophenol scaffold are crucial for anticancer efficacy. For example, in a series of p-alkylaminophenols, the length of the alkyl chain was found to directly correlate with their anticancer activity against various cancer cell lines, including breast (MCF-7), prostate (DU-145), and leukemia (HL60) cells.[5] While direct comparative studies on a single aminophenol backbone with varying halogen substitutions are still emerging, the principles of lipophilicity and electronic effects remain central to their mode of action.

Comparative Efficacy: A Data-Driven Overview

To provide a clearer picture of the relative potencies of halogenated aminophenols, the following tables summarize key experimental data from various studies. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
CompoundHalogenTarget OrganismMIC (µg/mL)Reference
o-Nitrophenol Derivatives-Various Bacteria & Fungi100 - 200[5]
2,4,6-TriiodophenolIodineStaphylococcus aureus5[3]
Halogenated PyrrolopyrimidinesBromine/IodineStaphylococcus aureus-[8]

Note: Data for a systematic comparison of chloro-, bromo-, and iodo-aminophenols is still being actively researched.

Table 2: Comparative Anticancer Activity (IC50 in µM)
CompoundHalogenCancer Cell LineIC50 (µM)Reference
p-Dodecylaminophenol-Breast (MCF-7)-[5]
p-Decylaminophenol-Breast (MCF-7)-[5]
5-Chloro-2-N-(2-quinolylmethylene)aminophenol Cu(II) ComplexChlorineLung (A549)-[7]
o-Aminophenol Derivative (6i)-Breast (MCF-7)80.02 µg/mL[5]

Note: IC50 values are presented as reported in the literature; direct conversion to µM may not be possible without molecular weight information. The anticancer activity is often highly dependent on the specific derivative and the cancer cell line tested.

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for assessing the antimicrobial and anticancer activities of halogenated aminophenols. These protocols are designed to be self-validating and are based on established standards in the field.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]

MIC_Workflow prep Prepare Serial Dilutions of Test Compound inoc Inoculate with Standardized Bacterial Suspension prep->inoc inc Incubate at 37°C for 18-24 hours inoc->inc read Read Results Visually or with Plate Reader inc->read mic Determine MIC read->mic

Caption: Workflow for MIC determination using broth microdilution.

  • Preparation of Test Compounds: Dissolve the halogenated aminophenol in a suitable solvent (e.g., DMSO) to create a stock solution. Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.[11]

  • Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus or E. coli) overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted test compound. Include a positive control (bacteria and medium, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[10]

  • Reading and Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[10] Alternatively, a plate reader can be used to measure absorbance at 600 nm.

Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12][13] It measures the metabolic activity of cells, which is an indicator of cell proliferation and cytotoxicity.

MTT_Workflow seed Seed Cells in a 96-well Plate treat Treat with Test Compound (Varying Concentrations) seed->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate2->solubilize read Measure Absorbance at ~570 nm solubilize->read calc Calculate Cell Viability and IC50 read->calc

Caption: Workflow for assessing cytotoxicity using the MTT assay.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the halogenated aminophenol in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the cells with the test compound for a predetermined period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[15] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the compound concentration.

Mechanistic Insights: Visualizing the Pathways of Action

Understanding the mechanism of action is paramount for rational drug design. The following diagrams illustrate the proposed mechanisms for the antimicrobial and anticancer activities of halogenated aminophenols.

Antimicrobial Mechanism of Action

Antimicrobial_Mechanism cluster_0 Halogenated Aminophenol cluster_1 Bacterial Cell Compound Halogenated Aminophenol Membrane Cell Membrane Disruption Compound->Membrane Enzyme Enzyme Inhibition Compound->Enzyme Leakage Leakage of Intracellular Components Membrane->Leakage Death Bacterial Cell Death Enzyme->Death Leakage->Death

Caption: Proposed antimicrobial mechanism of halogenated aminophenols.

Anticancer Mechanism of Action

Anticancer_Mechanism cluster_0 Halogenated Aminophenol cluster_1 Cancer Cell Compound Halogenated Aminophenol ROS Increased ROS Production Compound->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed anticancer mechanism involving apoptosis induction.

Conclusion and Future Directions

The halogenation of aminophenols is a powerful strategy for modulating their biological activity. The evidence presented in this guide highlights the significant potential of these compounds as both antimicrobial and anticancer agents. The structure-activity relationships, while complex, underscore the importance of lipophilicity and electronic effects in determining potency.

Future research should focus on systematic comparative studies of chloro-, bromo-, and iodo-substituted aminophenols on a consistent molecular backbone to provide a more definitive understanding of the role of each halogen. Furthermore, elucidating the precise molecular targets and signaling pathways will be crucial for the rational design of next-generation halogenated aminophenol-based therapeutics. The detailed protocols and conceptual frameworks provided herein are intended to serve as a valuable resource for researchers embarking on this exciting area of drug discovery.

References

  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Deriv
  • Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. [Link]

  • Application of the MTT colorimetric assay to measure cytotoxic effects of phenolic compounds on established rat dental pulp cells. [Link]

  • Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. [Link]

  • MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. [Link]

  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. [Link]

  • MTT (Assay protocol). [Link]

  • Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. [Link]

  • Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol. [Link]

  • Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. [Link]

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  • Phenol-An effective antibacterial Agent. [Link]

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  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. [Link]

  • Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. [Link]

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  • MIC Determination By Microtitre Broth Dilution Method. [Link]

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  • Production of Antimicrobial and Antioxidant Metabolites by Penicillium crustosum Using Lemon Peel as a Co-Substrate in Submerged Fermentation. [Link]

  • Antioxidant and anticancer activities of novel p-alkylaminophenols and p-acylaminophenols (aminophenol analogues). [Link]

  • Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. [Link]

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  • Comparison of Chlorine, Bromine, and Iodine as Disinfectants for Swimming Pool Water. [Link]

  • Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of 4-Amino-3-iodophenol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

4-Amino-3-iodophenol is a critical intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its precise quantification within a dynamic reaction mixture is paramount for process optimization, yield calculation, impurity profiling, and ensuring the final product's quality and safety. However, the inherent complexity of a reaction matrix—often containing unreacted starting materials like 4-aminophenol, iodinating agents, and isomeric byproducts such as 4-amino-2-iodophenol—presents a significant analytical challenge.[1][2] The goal is not merely to detect the analyte but to do so with unimpeachable accuracy and selectivity.

This guide provides a comparative analysis of the principal analytical methodologies for quantifying 4-Amino-3-iodophenol. We will delve into the causality behind procedural choices, present validated experimental protocols, and offer data-driven recommendations to guide researchers and quality control professionals in selecting the most appropriate technique for their needs.

Comparative Analysis of Core Methodologies

The choice of an analytical method is a critical decision dictated by the required sensitivity, selectivity, sample throughput, and available instrumentation. For a substituted phenol like 4-Amino-3-iodophenol, the primary candidates are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

FeatureHPLC-UV/DADGC-MS (with Derivatization)UV-Vis Spectrophotometry
Selectivity ExcellentExcellentPoor to Moderate
Sensitivity (Typical LOQ) ~0.1 µg/mL~0.01-0.1 µg/mL>1 µg/mL
Sample Preparation Simple (Dilute & Filter)Complex (Derivatization Required)Simple (Dilution)
Analysis Time per Sample 5-15 minutes20-40 minutes< 5 minutes
Primary Application Routine QC, stability testing, process monitoringImpurity identification, structural confirmationPreliminary assays, simple matrices
Key Advantage Robustness, direct analysisHigh sensitivity, definitive identificationSpeed, accessibility
Key Disadvantage Co-elution risk with isomersIndirect analysis, potential for artifactsHigh susceptibility to interference

As the data suggests, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) emerges as the most balanced and robust technique for routine quantitative analysis in a complex matrix. It avoids the lengthy and potentially variable derivatization step required for GC analysis.[3][4] While GC-MS offers exceptional sensitivity and structural confirmation, the prerequisite of derivatization to handle the polar, non-volatile nature of the analyte makes it less suitable for high-throughput process monitoring.[5][6][7] UV-Vis spectrophotometry, despite its simplicity, lacks the specificity to distinguish 4-Amino-3-iodophenol from its structurally similar isomers and precursors, whose UV spectra invariably overlap.[8][9]

Therefore, this guide will focus on providing a detailed, validated protocol for the HPLC-UV/DAD method, alongside a comprehensive protocol for GC-MS for applications requiring orthogonal validation or impurity identification.

Method 1: Stability-Indicating RP-HPLC with Photodiode Array Detection (PDA)

This method is the gold standard for pharmaceutical intermediates. The rationale is to achieve baseline separation of the main analyte from potential impurities and degradation products, ensuring the method is "stability-indicating" as per ICH guidelines.[3][10][11] A C18 column is chosen for its versatility in retaining moderately polar aromatic compounds. The mobile phase, a buffered mixture of water and acetonitrile, is optimized to control the ionization of the amino and phenolic groups, thereby ensuring sharp, symmetrical peaks.

Experimental Protocol: HPLC-UV/DAD
  • Instrumentation and Materials:

    • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

    • Chromatography Data System (CDS) for data acquisition and processing.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (AR grade), Water (HPLC grade).

    • 4-Amino-3-iodophenol reference standard.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-10 min: 10% to 80% B

      • 10-12 min: 80% B

      • 12.1-15 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA monitoring at 280 nm. The choice of 280 nm is based on the typical absorbance maxima for substituted phenols, providing a good balance of sensitivity while minimizing interference from solvent fronts.[9][12]

  • Preparation of Solutions:

    • Diluent: Methanol/Water (50:50 v/v).

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 4-Amino-3-iodophenol reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the diluent.

    • Sample Solution: Quench a known volume/weight of the reaction mixture and dilute with the diluent to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Method Validation (Self-Validating System):

    • The protocol must be validated according to ICH Q2(R1) guidelines to ensure trustworthiness.[13][14]

    • Specificity: Analyze a placebo (reaction mixture without analyte) and stressed samples (acid, base, oxidative degradation) to ensure no interfering peaks at the retention time of 4-Amino-3-iodophenol.[3]

    • Linearity: Analyze calibration standards in triplicate. Plot peak area vs. concentration and determine the correlation coefficient (R² > 0.999).

    • Accuracy: Perform recovery studies by spiking a placebo reaction matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98-102%.

    • Precision:

      • Repeatability: Analyze six replicate preparations of a standard solution. The relative standard deviation (RSD) should be < 2.0%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD between the two sets of data should be < 2.0%.[4]

    • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically where the signal-to-noise ratio is ~10:1).

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s1 Weigh Reference Standard s2 Prepare Stock & Calibration Standards s1->s2 hplc Inject into HPLC System s2->hplc Standards r1 Quench Reaction Mixture Aliquot r2 Dilute & Filter Sample r1->r2 r2->hplc Sample pda PDA Detection (280 nm) hplc->pda cds Integrate Peaks (CDS Software) pda->cds cal Generate Calibration Curve cds->cal quant Quantify Analyte Concentration cds->quant cal->quant

Caption: Workflow for the quantitative analysis of 4-Amino-3-iodophenol by HPLC.

Method 2: GC-MS following Silylation Derivatization

This method is ideal for confirming the identity of the analyte and for detecting trace-level impurities, leveraging the high sensitivity and specificity of mass spectrometry. Direct injection of 4-Amino-3-iodophenol into a GC is problematic due to its high polarity and the presence of active hydrogen atoms on the amino and hydroxyl groups, which lead to poor peak shape and thermal degradation.[15][16] Silylation is a robust derivatization technique that replaces these active hydrogens with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability.[5][6][17]

Experimental Protocol: GC-MS
  • Instrumentation and Materials:

    • GC-MS system with an autosampler and a mass selective detector.

    • Capillary GC column suitable for general-purpose analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Reagents: Pyridine (anhydrous), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, Ethyl Acetate (anhydrous).

    • Internal Standard (IS): A structurally similar compound not present in the reaction mixture (e.g., 4-Bromo-2-iodophenol).

  • Derivatization Procedure:

    • Evaporate a known amount of the sample extract (dissolved in a volatile solvent like ethyl acetate) to dryness under a stream of nitrogen.

    • Add 100 µL of anhydrous pyridine to re-dissolve the residue.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection. The pyridine acts as a catalyst and acid scavenger, driving the silylation reaction to completion.[5]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Use full scan mode initially to identify the characteristic ions of the derivatized analyte and any impurities.

      • Hypothetical SIM ions for di-TMS-4-Amino-3-iodophenol: Target the molecular ion (M+) and a characteristic fragment ion (e.g., [M-15]+, loss of a methyl group).

  • Quantification:

    • Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of the 4-Amino-3-iodophenol reference standard.

    • Derivatize the standards and samples using the same procedure.

    • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This ratio-based approach corrects for variations in injection volume and derivatization efficiency.

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Prepare Sample & Standard Solutions p2 Add Internal Standard (IS) p1->p2 p3 Evaporate to Dryness p2->p3 p4 Add Pyridine & BSTFA p3->p4 p5 Heat at 70°C for 30 min p4->p5 gcms Inject into GC-MS System p5->gcms msd EI Ionization & SIM Detection gcms->msd cds Integrate Peak Areas (Analyte & IS) msd->cds cal Calculate Area Ratios (Analyte/IS) cds->cal quant Quantify via Calibration Curve cal->quant

Caption: Workflow for GC-MS analysis of 4-Amino-3-iodophenol via silylation.

Conclusion and Recommendations

For the routine quantitative analysis of 4-Amino-3-iodophenol in a reaction mixture, a validated stability-indicating RP-HPLC method is the superior choice . Its combination of high selectivity, robustness, ease of sample preparation, and suitability for automation makes it ideal for the rigorous demands of process development and quality control in the pharmaceutical industry.[3][4][18]

GC-MS following derivatization serves as an excellent orthogonal method. It is invaluable for the initial identification of unknown impurities, for structural confirmation of the analyte, and in situations where the highest sensitivity is required. However, the additional sample preparation step makes it less practical for high-throughput screening.

Ultimately, the most effective analytical strategy may involve using HPLC for routine quantification while employing GC-MS as a complementary technique for in-depth characterization and troubleshooting, thereby ensuring a comprehensive understanding and control of the chemical process.

References

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Assessing the Impact of the Iodine Substituent on the Acidity of the Phenolic Proton: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of how structural modifications influence a molecule's physicochemical properties is paramount. Among these properties, acidity, quantified by the pKa value, is a critical determinant of a compound's behavior in biological systems, affecting everything from solubility and membrane permeability to receptor binding and metabolic stability. This guide provides an in-depth analysis of the impact of an iodine substituent on the acidity of the phenolic proton. We will explore the underlying electronic effects and present comparative experimental data to elucidate the nuanced interplay of these factors.

The Delicate Balance: Electronic Effects Governing Phenolic Acidity

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion.[1][2] Any substituent on the aromatic ring that can delocalize the negative charge of the phenoxide ion will increase the acidity of the parent phenol.[2][3] Halogen substituents, including iodine, exert two primary electronic effects on the benzene ring: the inductive effect (-I) and the resonance effect (+R).[4]

  • Inductive Effect (-I): Due to their electronegativity, halogens pull electron density away from the aromatic ring through the sigma bonds. This electron-withdrawing inductive effect helps to stabilize the negative charge of the phenoxide ion, thereby increasing the acidity of the phenol.[5][6][7]

  • Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the pi-system of the benzene ring. This electron-donating resonance effect increases the electron density on the ring, which can destabilize the phenoxide ion and decrease the acidity of the phenol.[4]

The net effect of a halogen substituent on the acidity of a phenol is a result of the interplay between these two opposing effects. The position of the substituent on the aromatic ring also plays a crucial role in determining the dominant effect.

A Comparative Analysis of Iodophenol Acidity

The impact of the iodine substituent on the acidity of the phenolic proton is best understood through a direct comparison of the pKa values of phenol and its iodinated derivatives. A lower pKa value signifies a stronger acid.

CompoundpKa Value
Phenol~10.0[8][9]
2-Iodophenol8.51[10]
3-Iodophenol9.03[11][12][13]
4-Iodophenol9.33[14][15][16][17][18]

From this data, it is evident that the introduction of an iodine atom increases the acidity of the phenolic proton, as all iodophenol isomers are more acidic than phenol itself. This indicates that the electron-withdrawing inductive effect of iodine outweighs its electron-donating resonance effect in all three positions.

The acidity of the iodophenol isomers follows the order: ortho > meta > para .

  • Ortho-Iodophenol (2-Iodophenol): The greater acidity of the ortho isomer can be attributed to the proximity of the iodine atom to the hydroxyl group, which maximizes the electron-withdrawing inductive effect. Additionally, intramolecular hydrogen bonding between the iodine and the hydroxyl proton in the undissociated form can weaken the O-H bond, facilitating proton donation.

  • Meta-Iodophenol (3-Iodophenol): At the meta position, the resonance effect is not operative, and the acidity is primarily influenced by the inductive effect. This results in a significant increase in acidity compared to phenol.

  • Para-Iodophenol (4-Iodophenol): In the para position, both the inductive and resonance effects are at play. While the inductive effect is weaker than in the ortho position due to the increased distance, the electron-donating resonance effect is at its maximum. This partial counteraction of the inductive effect by the resonance effect makes para-iodophenol the least acidic of the three isomers, although it is still more acidic than phenol.

cluster_effects Electronic Effects of Iodine cluster_acidity Impact on Phenolic Acidity Inductive_Effect -I Effect (Electron Withdrawing) Phenoxide_Stabilization Phenoxide Ion Stabilization Inductive_Effect->Phenoxide_Stabilization Stabilizes Resonance_Effect +R Effect (Electron Donating) Resonance_Effect->Phenoxide_Stabilization Destabilizes (in this context) Increased_Acidity Increased Acidity (Lower pKa) Phenoxide_Stabilization->Increased_Acidity

Relationship between electronic effects and acidity.

Experimental Determination of pKa: A Methodological Overview

To empirically validate these theoretical principles, the pKa of phenolic compounds can be determined using several well-established techniques. Here, we detail two common methods: UV-Vis Spectrophotometry and Potentiometric Titration.

UV-Vis Spectrophotometric Method

This method leverages the difference in the UV-Vis absorption spectra between the protonated phenol (ArOH) and the deprotonated phenoxide ion (ArO⁻). The pKa can be determined by measuring the absorbance of a solution at various pH values.[19][20][21][22][23]

Experimental Protocol:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the iodophenol (e.g., pH 7 to 11).

  • Preparation of Stock Solution: Prepare a stock solution of the iodophenol in a suitable solvent (e.g., ethanol or a water-miscible organic solvent).

  • Sample Preparation: For each buffer solution, prepare a sample by adding a small, constant volume of the iodophenol stock solution to a fixed volume of the buffer. This ensures that the total concentration of the phenol remains constant across all samples.

  • UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectrum for each sample, including a highly acidic (pH << pKa) and a highly basic (pH >> pKa) solution to obtain the spectra of the pure protonated and deprotonated forms, respectively.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for both the protonated and deprotonated forms.

    • At a selected wavelength where the absorbance difference between the two forms is significant, plot absorbance versus pH.

    • The pKa is the pH at which the concentration of the protonated and deprotonated forms are equal. This corresponds to the inflection point of the resulting sigmoidal curve.

Causality Behind Experimental Choices: The use of a series of buffer solutions allows for precise control of the pH, which is the independent variable in this experiment. Keeping the total phenol concentration constant is crucial to ensure that changes in absorbance are solely due to the shift in the equilibrium between the protonated and deprotonated forms.

Start Start Prep_Buffers Prepare Buffer Solutions (various pH values) Start->Prep_Buffers Prep_Stock Prepare Iodophenol Stock Solution Start->Prep_Stock Prep_Samples Prepare Samples in Buffers Prep_Buffers->Prep_Samples Prep_Stock->Prep_Samples Record_Spectra Record UV-Vis Spectra Prep_Samples->Record_Spectra Analyze_Data Plot Absorbance vs. pH Record_Spectra->Analyze_Data Determine_pKa Determine pKa (Inflection Point) Analyze_Data->Determine_pKa End End Determine_pKa->End

Workflow for pKa determination via UV-Vis spectrophotometry.
Potentiometric Titration Method

Potentiometric titration is a classic and reliable method for determining the pKa of an acid. It involves the gradual addition of a strong base to a solution of the weak acid (the phenol) and monitoring the change in pH.[24][25][26][27]

Experimental Protocol:

  • Solution Preparation: Prepare a standard solution of a strong base (e.g., 0.1 M NaOH) and a solution of the iodophenol of known concentration in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

  • Titration Setup: Place the iodophenol solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode in the solution.

  • Titration: Slowly add the standardized base solution in small, known increments from a burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of base added.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added. This will generate a titration curve.

    • Determine the equivalence point, which is the point of steepest inflection in the curve. This corresponds to the complete neutralization of the phenol.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of base required to reach the equivalence point has been added).

Trustworthiness of the Protocol: This method is self-validating as the shape of the titration curve provides a clear indication of the progress of the acid-base reaction. The distinct buffer region and the sharp inflection at the equivalence point are characteristic features that confirm the accuracy of the measurement.

Conclusion

The presence of an iodine substituent unequivocally increases the acidity of the phenolic proton. This is primarily due to the electron-withdrawing inductive effect of iodine, which stabilizes the resulting phenoxide ion. The magnitude of this effect is position-dependent, with the ortho isomer exhibiting the greatest acidity, followed by the meta and para isomers. This understanding, grounded in the principles of electronic effects and validated by empirical pKa data, is crucial for the rational design of molecules with tailored acidic properties in the field of drug development and materials science. The experimental protocols outlined provide robust methods for the precise determination of these critical physicochemical parameters.

References

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Comparison of synthetic routes to 4-amino-3-halophenols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 4-Amino-3-halophenols: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the synthesis of substituted aromatic compounds is a cornerstone of molecular innovation. Among these, 4-amino-3-halophenols stand out as critical intermediates, particularly in the pharmaceutical industry. Their structure is a key pharmacophore in a range of therapeutics, including advanced tyrosine kinase inhibitors like Lenvatinib and Tivozanib, which are vital in oncology.[1][2]

This guide provides an in-depth, objective comparison of the primary synthetic routes to 4-amino-3-halophenols. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, evaluate the strengths and weaknesses of each pathway, and provide the practical, field-proven insights necessary for informed decision-making in a laboratory or process chemistry setting.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of 4-amino-3-halophenols can be broadly categorized into two primary approaches: the late-stage reduction of a pre-functionalized nitrophenol, and the systematic construction of the substituted ring from simpler precursors. Each strategy offers a unique set of advantages concerning regioselectivity, scalability, and starting material availability.

Strategy 1: Reduction of Halogenated 4-Nitrophenols

This is arguably the most direct and frequently employed route. The logic is straightforward: establish the halogen and hydroxyl functionalities on a nitrophenol precursor, then selectively reduce the nitro group in the final step to unmask the desired amine. The success of this strategy hinges on the efficient and selective reduction of the nitro group without compromising the other substituents, particularly the halogen.

The general pathway is illustrated below:

cluster_reduction Strategy 1: Reduction of Halogenated 4-Nitrophenol Start Halogenated 4-Nitrophenol (e.g., 3-Chloro-4-nitrophenol) Process Nitro Group Reduction Start->Process Reducing Agent (e.g., Fe/CH₃COOH, H₂/Catalyst) Product 4-Amino-3-halophenol Process->Product

Caption: General workflow for the reduction of a halogenated 4-nitrophenol.

Causality and Experimental Choices:

  • Choice of Reducing Agent: The selection of the reducing agent is critical.

    • Metal-Acid Systems: The use of iron powder in acetic acid is a classic, cost-effective, and robust method that is well-suited for bench-scale synthesis.[3] The reaction proceeds via a series of single-electron transfers from the metal to the nitro group under acidic conditions. It is generally high-yielding, with one patent reporting an 88% yield for the synthesis of 4-amino-3-chlorophenol.[3]

    • Catalytic Hydrogenation: For cleaner reactions and easier work-up, catalytic hydrogenation is preferred, especially on an industrial scale. Catalysts like Raney-Nickel, Palladium on carbon (Pd/C), or Platinum are commonly used.[4][5] This method avoids the formation of large quantities of iron sludge, a significant drawback of the metal-acid system. However, care must be taken to prevent hydrodehalogenation (loss of the halogen substituent), particularly with more reactive halogens like bromine and iodine. This can be mitigated by careful catalyst selection and control of reaction conditions. For instance, a patent for preparing 4-bromo-2-aminophenol highlights an Fe-Cr modified Raney-Ni catalyst specifically to inhibit the debromination side reaction.[4]

    • Other Reagents: Other methods include reduction with tin(II) chloride or sodium borohydride in the presence of a catalyst, though these are often more expensive.[5][6]

Advantages:

  • High convergence and often high yields.

  • The starting halogenated nitrophenols are often commercially available or readily synthesized.

Disadvantages:

  • Potential for hydrodehalogenation side reactions with catalytic hydrogenation.

  • Metal/acid reductions generate significant waste, complicating purification and disposal.

Strategy 2: Halogenation of a Protected p-Aminophenol

This strategy builds the molecule in a different order, introducing the halogen onto a p-aminophenol derivative. The core principle is to protect the highly reactive amino and hydroxyl groups to prevent side reactions and to direct the incoming halogen to the desired ortho position. Acetylation is the most common protection strategy.

cluster_halogenation Strategy 2: Halogenation of Protected p-Aminophenol Start p-Aminophenol Protected Protected Intermediate (e.g., 4-Acetamino phenyl acetate) Start->Protected Acetylation (Acylating Agent) Halogenated Halogenated Intermediate (e.g., 4-Acetamino-3-chloro phenyl acetate) Protected->Halogenated Chlorination (Chlorinating Agent) Product 4-Amino-3-halophenol Halogenated->Product Hydrolysis (Alkali)

Caption: Multi-step synthesis via protection, halogenation, and deprotection.

Causality and Experimental Choices:

  • Protection Step: Both the amine and hydroxyl groups of p-aminophenol are activating and ortho-, para-directing. To achieve selective halogenation at the 3-position (ortho to the amino group and meta to the hydroxyl), both groups are typically acetylated using an acylating agent.[2] This deactivates the ringslightly and provides steric hindrance, favoring mono-halogenation at the desired position.

  • Halogenation Step: With the protecting groups in place, halogenation can be performed. For chlorination, various reagents can be used.[2] The choice of solvent and temperature is crucial to control the reaction and prevent over-halogenation.

  • Deprotection Step: The final step is the removal of the acetyl groups, typically via alkaline hydrolysis, to yield the final product.[2]

Advantages:

  • Excellent control of regioselectivity.

  • Starts from the readily available and inexpensive p-aminophenol.[2]

  • Avoids the use of nitrated compounds and their associated safety concerns.

Disadvantages:

  • Longer, multi-step route which can lower the overall yield.

  • Requires protection and deprotection steps, which adds to the cost and complexity.

Strategy 3: Assembly via Diazotization, Coupling, and Reduction

This elegant multi-step approach is particularly suited for industrial applications, especially for the synthesis of 4-amino-3-chlorophenol. It involves creating a diazonium salt, coupling it with a halophenol to form an azo compound, and finally cleaving the azo bond via reduction to yield two amine-containing fragments, one of which is the target product.

cluster_azo Strategy 3: Azo Coupling Route Start1 Sulfanilic Acid Diazonium Diazonium Salt Start1->Diazonium Diazotization (NaNO₂, HCl) Start2 m-Chlorophenol Azo Azo Compound Start2->Azo Diazonium->Azo Coupling Product 4-Amino-3-chlorophenol Azo->Product Reductive Cleavage

Caption: Synthesis pathway involving diazo coupling and reduction.

Causality and Experimental Choices:

  • Diazotization: This route often starts with an aromatic amine like sulfanilic acid.[7][8] The diazotization step, reacting the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid), produces a diazonium salt. These salts are highly reactive but also notoriously unstable and potentially explosive, especially in solid form.[7]

  • Microreactor Technology: To manage the hazards of diazonium salts, modern industrial processes utilize multi-temperature-zone continuous flow microchannel reactors.[7][8] This technology offers superior heat and mass transfer, allowing the exothermic diazotization to be controlled safely. The unstable intermediate is immediately consumed in the subsequent coupling step without isolation, significantly improving process safety.[7]

  • Coupling and Reduction: The diazonium salt undergoes an electrophilic aromatic substitution with a coupling partner, such as m-chlorophenol, to form a stable azo compound. The final step is the reductive cleavage of the N=N bond, which can be accomplished with various reducing agents, to yield the target 4-amino-3-chlorophenol.[7]

Advantages:

  • Highly adaptable for large-scale, continuous manufacturing.[8]

  • Enhanced safety profile when using microreactor technology.[7]

  • Good overall yields (a patent reports over 82% total yield).[7]

Disadvantages:

  • Requires specialized equipment (microreactors) for optimal safety and efficiency.

  • The multi-step nature can be complex to optimize in a standard laboratory setting.

Comparative Data Summary

FeatureStrategy 1: Nitro ReductionStrategy 2: Halogenation of p-APStrategy 3: Azo Coupling Route
Typical Starting Materials 3-Halo-4-nitrophenolp-AminophenolSulfanilic acid, m-Halophenol
Key Steps 1 (Reduction)3 (Protection, Halogenation, Deprotection)3 (Diazotization, Coupling, Reduction)
Key Reagents/Conditions Fe/Acid or H₂/CatalystAcetic anhydride, Chlorinating agent, NaOHNaNO₂/HCl, Metal reducing agent
Reported Yield ~88% (for chloro)[3]High (individual steps)[2]~82% (overall, for chloro)[7]
Primary Advantages Direct, convergent, high final-step yield.Excellent regiocontrol, avoids nitration.[2]Scalable, safe for industrial use with microreactors.[8]
Primary Disadvantages Waste generation (Fe), potential for dehalogenation.Multiple steps reduce overall efficiency.Requires specialized equipment, unstable intermediates.[7]
Best Suited For Lab-scale synthesis, when precursor is available.Situations where regioselectivity is paramount.Industrial-scale, continuous manufacturing.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-chlorophenol via Nitro Reduction[3]

This protocol is adapted from a patented procedure demonstrating the iron/acetic acid reduction method.

Materials:

  • 3-chloro-4-nitrophenol (5.0 g, 28.8 mmol)

  • Ethanol (50 ml)

  • Iron powder (9.6 g, 172.9 mmol)

  • Acetic acid (10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-4-nitrophenol (5.0 g) and ethanol (50 ml).

  • Stir the mixture at room temperature (26 °C) to dissolve the starting material.

  • Add the iron powder (9.6 g) and acetic acid (10 mL) to the solution.

  • Heat the reaction mixture to 80 °C and maintain stirring at this temperature for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to 15 °C.

  • Concentrate the solution under reduced pressure to remove the ethanol.

  • The crude product is then purified by column chromatography to yield 4-amino-3-chlorophenol.

  • Expected Outcome: A pale red solid (3.6 g, 88% yield).

Protocol 2: Synthesis of 4-Amino-3-chlorophenol from p-Aminophenol[2]

This three-step protocol is based on a patented method involving protection-halogenation-deprotection.

Step A: Acetylation of p-Aminophenol

  • In a suitable reactor, suspend p-aminophenol in a solvent.

  • Add triethylamine and an acylating agent (e.g., acetic anhydride).

  • Stir the reaction mixture until completion to form the di-acetylated intermediate (Formula I in the patent).

Step B: Chlorination of the Intermediate

  • Dissolve the product from Step A in a suitable solvent.

  • Add a chlorinating agent (e.g., N-chlorosuccinimide) portion-wise while maintaining a controlled temperature.

  • Monitor the reaction by TLC until the starting material is consumed to yield the chlorinated intermediate (Formula II).

Step C: Hydrolysis to 4-Amino-3-chlorophenol

  • To the chlorinated intermediate from Step B, add an aqueous alkali solution (e.g., 2-8 M NaOH).

  • Heat the mixture to 80-120 °C and stir until the hydrolysis is complete.

  • Cool the reaction mixture and neutralize with acid to precipitate the product.

  • Filter, wash, and dry the solid to obtain high-purity 4-amino-3-chlorophenol.

Conclusion

The synthesis of 4-amino-3-halophenols is a well-established field with several viable and robust routes. The optimal choice is not universal but depends heavily on the specific context, including the target halogen, the scale of the reaction, available equipment, and cost considerations.

  • For rapid, lab-scale access, the reduction of a commercially available halogenated nitrophenol is often the most efficient path.

  • When precise regiocontrol is the primary concern and the starting nitrophenol is unavailable, the halogenation of a protected p-aminophenol offers a reliable, albeit longer, alternative.

  • For industrial-scale production, particularly of 4-amino-3-chlorophenol, the azo coupling route facilitated by continuous flow microreactors represents the state-of-the-art in terms of safety, efficiency, and scalability.

As the demand for complex pharmaceutical agents grows, the development of even more efficient, green, and cost-effective methods for producing key intermediates like 4-amino-3-halophenols will remain an area of active research and innovation.

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A Comparative Guide to the Thermal Stability of 4-Amino-3-iodophenol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the thermal stability of an active pharmaceutical ingredient (API) is paramount. It dictates storage conditions, informs formulation strategies, and ensures the safety and efficacy of the final drug product.[1][][3] This guide provides an in-depth thermal stability analysis of 4-Amino-3-iodophenol hydrochloride, a critical intermediate in organic synthesis and pharmaceutical research. In the absence of direct, publicly available TGA/DSC data for this specific compound, this guide leverages experimental data from structurally analogous compounds to provide a robust, comparative analysis. By examining the thermal behavior of related aminophenols and halogenated phenols, we can infer the expected stability profile of this compound and contextualize its performance.

The Critical Role of Thermal Analysis in Drug Development

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools in the pharmaceutical industry.[3] TGA measures the change in mass of a sample as a function of temperature, revealing information about decomposition, dehydration, and desolvation. DSC, on the other hand, measures the heat flow into or out of a sample as it is heated or cooled, identifying key transitions such as melting, crystallization, and glass transitions.[4] Together, they provide a comprehensive picture of a compound's thermal stability.[3]

Predicted Thermal Profile of this compound: A Comparative Approach

Based on the analysis of related compounds, we can anticipate the key thermal events for this compound.

Melting Point and Decomposition

The melting point of a crystalline solid is a key indicator of its purity and stability. For comparison, 4-aminophenol has a melting point of 187.5 °C and a boiling point of 284 °C.[5] The closely related 4-Amino-3-chlorophenol hydrochloride has a decomposition temperature of approximately 250-255 °C.[6][7] It is expected that this compound will exhibit a melting point followed by decomposition. The presence of the large iodine atom and the hydrochloride salt is likely to increase the melting point compared to the parent 4-aminophenol due to increased molecular weight and stronger intermolecular forces. The decomposition temperature is also expected to be relatively high, characteristic of aromatic compounds.

Influence of Substituents on Thermal Stability

The thermal stability of phenolic compounds is significantly influenced by the nature and position of substituents on the aromatic ring.[8] Generally, the introduction of alkyl groups tends to decrease thermal stability, while other functional groups can have varying effects.[8] In the case of this compound, the presence of the amino, iodo, and hydroxyl groups, along with the hydrochloride salt, creates a complex interplay of electronic and steric effects that will govern its decomposition pathway. The carbon-iodine bond is the weakest bond in the molecule and is likely to be the initial site of thermal decomposition.

Comparative Analysis with Structurally Similar Compounds

To build a comprehensive understanding, we will compare the expected thermal behavior of this compound with that of its parent compound, 4-aminophenol, and its chloro-analogue, 4-amino-3-chlorophenol.

CompoundMolecular Weight ( g/mol )Key Thermal EventsExpected Onset of Decomposition
4-Aminophenol109.13Melting at 187.5 °C, followed by decomposition at higher temperatures.[5]> 200 °C
4-Amino-3-chlorophenol hydrochloride179.02Decomposition at ~250-255 °C.[6][7]~250 °C
This compound (Predicted) 285.50 Melting followed by decomposition. Slightly lower than chloro-analog due to weaker C-I bond.

This comparison suggests that while the hydrochloride salt enhances stability, the weaker carbon-iodine bond in this compound may lead to a slightly lower onset of decomposition compared to its chloro-counterpart.

Experimental Protocol for TGA/DSC Analysis

To validate the predicted thermal behavior, a detailed TGA/DSC analysis is required. The following protocol outlines a standard methodology.

Methodology
  • Sample Preparation: A small amount of this compound (typically 3-5 mg) is accurately weighed into an aluminum or ceramic crucible.

  • Instrumentation: A simultaneous TGA/DSC instrument is used for the analysis.

  • TGA/DSC Parameters:

    • Temperature Range: 25 °C to 600 °C

    • Heating Rate: 10 °C/min

    • Atmosphere: Inert (Nitrogen) or Oxidative (Air), with a flow rate of 50 mL/min. Running the analysis in both atmospheres can provide insights into the decomposition mechanism.

    • Crucible: Open aluminum pan.

  • Data Analysis: The resulting TGA and DSC curves are analyzed to determine the onset of decomposition, the temperature of maximum weight loss (from the derivative TGA curve), and the enthalpy changes associated with melting and decomposition.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_results Key Parameters Sample Weigh 3-5 mg of 4-Amino-3-iodophenol HCl Crucible Place in Aluminum Crucible Sample->Crucible TGA_DSC Simultaneous TGA/DSC (25°C to 600°C @ 10°C/min) Crucible->TGA_DSC TGA_Curve TGA Curve (Mass Loss vs. Temp) TGA_DSC->TGA_Curve DSC_Curve DSC Curve (Heat Flow vs. Temp) TGA_DSC->DSC_Curve DTG_Curve DTG Curve (Derivative of TGA) TGA_Curve->DTG_Curve Decomposition_Temp Onset of Decomposition TGA_Curve->Decomposition_Temp Melting_Point Melting Point DSC_Curve->Melting_Point Enthalpy Enthalpy of Transitions DSC_Curve->Enthalpy Max_Loss Temp of Max Weight Loss DTG_Curve->Max_Loss

TGA/DSC Experimental Workflow

Interpreting the Results: A Mechanistic Perspective

The decomposition of halogenated phenols can proceed through various pathways, including the initial cleavage of the carbon-halogen bond. For this compound, the thermal degradation in an inert atmosphere is likely initiated by the homolytic cleavage of the C-I bond, followed by further fragmentation of the aromatic ring. In an oxidative atmosphere, the decomposition process will be more complex, involving oxidation of the amino and hydroxyl groups.

The hydrochloride salt is expected to stabilize the amino group, potentially increasing the initial decomposition temperature compared to the free base. However, at elevated temperatures, the release of HCl gas could also be observed in the TGA data.

Conclusion and Recommendations

For researchers and drug development professionals, it is crucial to perform detailed TGA/DSC analysis as outlined in this guide to establish the precise thermal profile of this compound. This will ensure its proper handling, storage, and application in pharmaceutical formulations, ultimately contributing to the development of safe and effective medicines.

References

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Safety Operating Guide

A Guide to the Safe Disposal of 4-Amino-3-iodophenol Hydrochloride: From Laboratory Bench to Final Disposition

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. Handling specialized reagents like 4-Amino-3-iodophenol hydrochloride, a halogenated aromatic amine, demands a comprehensive understanding of its properties to mitigate risks. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.

Hazard Profile & Core Safety Principles

Understanding the "why" behind stringent disposal protocols is critical. This compound is not a benign chemical; its hazard profile necessitates a cautious and informed approach.

  • Systemic & Genetic Toxicity: The compound is harmful if swallowed or inhaled and is suspected of causing genetic defects. Prolonged or repeated exposure may lead to organ damage, specifically targeting the kidneys. Its classification as a suspected mutagen (Germ cell mutagenicity, Category 2) means it has the potential to cause permanent, transmissible changes in the genetic material of cells.

  • Dermal Sensitization: It is known to cause allergic skin reactions, meaning that upon initial exposure, an individual may become sensitized, leading to a more severe reaction upon subsequent contact. Aromatic amines, as a class, can also be challenging as they may permeate commonly used protective gloves.[1]

  • High Aquatic Toxicity: This chemical is classified as very toxic to aquatic life with long-lasting effects.[2] Improper disposal, such as allowing it to enter drains, can lead to significant and persistent environmental contamination.[3] The parent compound, 4-aminophenol, demonstrates high toxicity to fish and daphnia at concentrations below 1 mg/L.

  • Hazards of Combustion: While the material is combustible, its thermal decomposition can release hazardous gases and vapors, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and highly toxic fumes of hydrogen iodide and hydrochloric acid.[4][5]

These intrinsic hazards dictate that the primary disposal goal is complete destruction and containment, preventing its release into the environment or accidental exposure.

Quantitative Hazard & Chemical Data

A quantitative understanding of a chemical's properties is essential for a thorough risk assessment. The table below summarizes key data for this compound and its parent compounds.

PropertyValue / ClassificationSource
GHS Hazard Statements H302 + H332: Harmful if swallowed or if inhaled.
H317: May cause an allergic skin reaction.
H341: Suspected of causing genetic defects.
H373: May cause damage to organs (Kidney) through prolonged or repeated exposure.
H410: Very toxic to aquatic life with long lasting effects.
Acute Toxicity (Oral) LD50 (Rat): 671 mg/kg
Molecular Formula C₆H₆INO · HCl[6][7]
Chemical Class Halogenated Organic Compound[8]

Personnel Protection & Engineering Controls

Before handling or preparing for disposal, the following personal protective equipment (PPE) and engineering controls are mandatory.

  • Engineering Controls: All handling of this compound, including weighing and preparing waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of dust. Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Eye and Face Protection: Wear chemical safety goggles with side shields or a face shield.[9]

  • Hand Protection: Wear chemically resistant gloves tested according to standards like EN 374. Given that aromatic amines can permeate some materials, nitrile or neoprene gloves are recommended.[1] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[10]

  • Body Protection: A lab coat or chemical-resistant apron must be worn. Contaminated work clothing must not be allowed out of the workplace and should be decontaminated or disposed of as hazardous waste.

  • Respiratory Protection: If dust is generated outside of a fume hood (a situation that should be avoided), a NIOSH-approved particulate respirator is required.

Waste Characterization and Segregation

Proper disposal begins with correct waste classification. Due to the iodine atom bonded to the phenol ring, this compound is classified as a halogenated organic waste .[8] This classification is critical because halogenated wastes require specific disposal methods, typically high-temperature incineration with scrubbers to neutralize the acidic gases (like HCl and HI) produced during combustion.[11][12]

Crucial Segregation Rule: Never mix halogenated organic waste with non-halogenated organic waste.[8] Co-mingling can complicate the disposal process and increase costs. The waste must be collected in a designated, properly labeled container.

Step-by-Step Disposal Protocol

This protocol covers the disposal of solid this compound and materials contaminated with it.

  • Prepare the Waste Container:

    • Select a wide-mouthed, sealable container made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

    • The container must be clearly labeled as "HAZARDOUS WASTE," "HALOGENATED ORGANIC SOLID WASTE," and list "this compound" as a primary constituent. Include the appropriate hazard pictograms (e.g., Health Hazard, Exclamation Mark, Environment).

  • Collect Solid Waste:

    • Inside a chemical fume hood, carefully transfer any residual or unwanted solid this compound into the prepared hazardous waste container.

    • Avoid creating dust. Use tools like a plastic scoop or spatula.

  • Collect Contaminated Materials:

    • Any materials that have come into contact with the chemical, such as weigh boats, contaminated paper towels, gloves, and disposable lab coats, must also be placed in the designated halogenated waste container.

    • Do not overfill the container; leave adequate headspace (at least 10%) to prevent spills.

  • Seal and Store:

    • Securely seal the container lid.

    • Wipe the exterior of the container with a damp cloth to decontaminate it, disposing of the wipe in the same container before sealing.

    • Store the sealed container in a designated, secure satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[3] The storage area should be locked or otherwise accessible only to authorized personnel.

  • Arrange for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste container.

    • Final disposition must be carried out at an approved and licensed waste disposal facility.[3][10] The preferred method for complete destruction of halogenated pharmaceutical waste is high-temperature incineration.[13][14]

Spill and Emergency Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your EHS department.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 3.

  • Contain and Clean:

    • For a dry spill, gently cover the powder with an absorbent material to prevent it from becoming airborne.

    • Carefully sweep or scoop the material into the designated halogenated waste container. Avoid raising dust.[3]

    • Clean the affected area with soap and water, collecting all cleaning materials (sponges, paper towels) as hazardous waste.

  • Prevent Environmental Release: Do not allow the spilled material or cleaning run-off to enter drains. Cover nearby drains if necessary.

The Disposal Workflow Diagram

The following diagram illustrates the critical decision-making and operational workflow for the proper segregation and disposal of waste contaminated with this compound.

G cluster_0 cluster_1 Hazardous Waste Protocol start Waste Generation (e.g., residual chemical, contaminated PPE) is_contaminated Is waste contaminated with 4-Amino-3-iodophenol HCl? start->is_contaminated non_haz Dispose as Non-Hazardous Waste is_contaminated->non_haz No classify Classify as: 'Halogenated Organic Solid Waste' is_contaminated->classify  Yes container Place in a designated, sealed, and properly labeled container classify->container storage Store in secure Satellite Accumulation Area container->storage pickup Arrange for EHS pickup storage->pickup disposal Final Disposal via licensed facility (Incineration Recommended) pickup->disposal

Sources

Navigating the Safe Handling of 4-Amino-3-iodophenol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher, scientist, and drug development professional, the introduction of novel chemical entities into a workflow demands a commensurate level of diligence in safety and handling. 4-Amino-3-iodophenol hydrochloride, a halogenated aromatic amine, presents a unique set of potential hazards that necessitate a robust and well-understood safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the recommended procedures. Our commitment is to empower you with the knowledge to work safely and effectively, making this your trusted resource for laboratory safety and chemical handling.

Hazard Assessment: Understanding the Risks of Halogenated Aromatic Amines

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled as a dust or aerosol.[1][3]

  • Skin and Eye Irritation/Corrosion: Can cause skin irritation and serious eye damage.[1][4] Phenolic compounds, in general, can be corrosive and cause severe burns.[5][6]

  • Target Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[7]

  • Aquatic Toxicity: Halogenated organic compounds are often toxic to aquatic life with long-lasting effects.[2]

The presence of the iodo- group is of particular note. Iodinated aromatic compounds can exhibit significant toxicity.[8][9] Therefore, a conservative approach to handling, assuming a high degree of hazard, is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles and a face shieldDouble-gloving with nitrile or neoprene glovesFully buttoned lab coatNIOSH-approved respirator with a particulate filter (e.g., N95 or P100)
Dissolving and Solution Handling Chemical safety goggles and a face shieldDouble-gloving with nitrile or neoprene glovesFully buttoned lab coat and a chemical-resistant apronNot typically required if performed in a certified chemical fume hood
Reaction Quenching and Workup Chemical safety goggles and a face shieldDouble-gloving with nitrile or neoprene glovesFully buttoned lab coat and a chemical-resistant apronNot typically required if performed in a certified chemical fume hood
Waste Disposal Chemical safety goggles and a face shieldDouble-gloving with nitrile or neoprene glovesFully buttoned lab coatNot typically required if performed in a certified chemical fume hood

Causality Behind PPE Choices:

  • Eye and Face Protection: The potential for dust or splashes necessitates the dual protection of chemical safety goggles to seal the eye area and a face shield to protect the entire face.[5]

  • Hand Protection: Double-gloving provides an extra layer of security against potential tears or rapid permeation. Nitrile or neoprene gloves are recommended for their broad chemical resistance.[10] Always inspect gloves for any signs of degradation before and during use.

  • Body Protection: A fully buttoned lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.[10]

  • Respiratory Protection: Due to the risk of inhaling fine powders, a NIOSH-approved respirator is crucial during any operation that could generate dust. All handling of the solid compound outside of a sealed container should be performed in a certified chemical fume hood.[1]

Operational Plans: Step-by-Step Guidance for Safe Handling

A proactive and methodical approach to handling this compound is critical. The following workflow diagram and procedural steps provide a clear and logical sequence for safe operations.

Safe Handling Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review_SDS Review SDS of Analogous Compounds Gather_PPE Gather and Inspect All Required PPE Review_SDS->Gather_PPE Understand Hazards Prepare_Hood Prepare and Verify Chemical Fume Hood Gather_PPE->Prepare_Hood Ensure Readiness Locate_Safety Locate Emergency Eyewash and Shower Prepare_Hood->Locate_Safety Emergency Preparedness Don_PPE Don PPE in Correct Sequence Locate_Safety->Don_PPE Ready to Start Weigh_Solid Weigh Solid in Fume Hood Don_PPE->Weigh_Solid Begin Work Handle_Solution Handle Solutions in Fume Hood Weigh_Solid->Handle_Solution Decontaminate Decontaminate Work Surfaces Handle_Solution->Decontaminate Work Complete Doff_PPE Doff PPE in Correct Sequence Decontaminate->Doff_PPE Dispose_Waste Dispose of Waste in Labeled Container Doff_PPE->Dispose_Waste

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

Experimental Protocol: Weighing and Dissolving the Compound

  • Preparation:

    • Thoroughly review the safety information for analogous compounds.[1][2][4]

    • Ensure a certified chemical fume hood is operational.

    • Assemble and inspect all necessary PPE as outlined in the table above.

    • Designate a specific area within the fume hood for handling the compound.

    • Have appropriate spill cleanup materials readily available.

  • Procedure:

    • Don all required PPE, ensuring a proper fit.

    • Place a calibrated analytical balance inside the chemical fume hood.

    • Carefully transfer the desired amount of this compound from the stock container to a tared weigh boat or directly into the reaction vessel.

    • Close the stock container immediately and securely.

    • Slowly add the desired solvent to the vessel containing the solid, ensuring minimal splashing.

    • Use a magnetic stirrer or gentle swirling to aid dissolution.

  • Cleanup:

    • Wipe down the balance and surrounding surfaces within the fume hood with a damp cloth or paper towel, taking care not to generate dust.

    • Dispose of the cleaning materials as hazardous waste.

    • Properly doff PPE, avoiding contact with potentially contaminated surfaces.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Responsible Management of Hazardous Waste

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any excess solid compound. Place these items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers: The original container, even if seemingly empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container should then be disposed of according to your institution's guidelines for hazardous waste containers.

Never dispose of this compound or its waste down the drain or in regular trash.[2] Adherence to your institution's and local regulations for hazardous waste disposal is mandatory.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

  • Spill: For a small spill, if you are trained and have the appropriate PPE and spill kit, you may clean it up. Absorb liquids with an inert material and collect solids carefully to avoid generating dust. Place all cleanup materials in a sealed hazardous waste container. For large spills, evacuate the area, secure the location, and contact your institution's emergency response team.

By understanding the inherent risks and diligently following these operational and safety guidelines, you can confidently and safely incorporate this compound into your research and development endeavors.

References

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Petrochemistry.eu. (n.d.). for the SAFE USE of PHENOL. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • University of California, Berkeley | Environment, Health & Safety. (2023, June 30). FACT SHEET: Phenol. Retrieved from [Link]

  • CPAChem. (2023, September 13). Safety data sheet: 4-amino-3-fluorophenol. Retrieved from [Link]

  • ACS Publications. (n.d.). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Retrieved from [Link]

  • PubMed. (2011, August 15). Formation of toxic iodinated disinfection by-products from compounds used in medical imaging. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Formation of Toxic Iodinated Disinfection By-Products from Compounds Used in Medical Imaging | Request PDF. Retrieved from [Link]

  • NIH. (2011, December 1). Nontoxic Medical Imaging Agents Form Toxic DBPs. Retrieved from [Link]

  • PubMed. (2019, April 16). Formation of Iodinated Disinfection Byproducts (I-DBPs) in Drinking Water: Emerging Concerns and Current Issues. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.